Physicochemical Profiling and Synthetic Methodology of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate
Executive Summary Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS: 1901793-59-6) is a synthetic tertiary amide characterized by an ortho-toluoyl core, an N-propyl substitution, and a β-alanine ethyl ester backbone [1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS: 1901793-59-6) is a synthetic tertiary amide characterized by an ortho-toluoyl core, an N-propyl substitution, and a β-alanine ethyl ester backbone [1]. Structurally, it bridges the pharmacophoric spaces of established topical agents—sharing the toluamide moiety of DEET (N,N-diethyl-m-toluamide) and the β-alanine derivative structure of IR3535 (ethyl 3-(N-butylacetamido)propanoate). Because of its specific physicochemical attributes, it serves as a high-value intermediate and screening compound in vector control research and prodrug development [2].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and the validated experimental workflows required for its synthesis and characterization.
The molecular architecture of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate dictates its behavior in biological and chemical systems. The absence of hydrogen bond donors, combined with a highly flexible carbon backbone, renders the molecule highly lipophilic.
Table 1: Quantitative Physicochemical Profile
Property
Value
Structural Significance & Causality
CAS Registry Number
1901793-59-6 [1]
Unique chemical identifier for database indexing.
Molecular Formula
C₁₆H₂₃NO₃ [1]
Defines exact atomic composition and stoichiometry.
Molecular Weight
277.36 g/mol [1]
Falls well within Lipinski’s Rule of 5, indicating optimal size for passive membrane permeability.
Topological Polar Surface Area
46.61 Ų [1]
A TPSA < 90 Ų suggests excellent dermal penetration and potential blood-brain barrier (BBB) crossing.
Hydrogen Bond Donors
0
The tertiary amide lacks N-H bonds, significantly reducing aqueous solvation energy and increasing lipophilicity.
Hydrogen Bond Acceptors
3
Carbonyl oxygens (amide, ester) and the ester ether oxygen provide specific binding interaction points for target proteins.
Rotatable Bonds
8
High conformational flexibility allows the molecule to adopt multiple binding poses within target receptor pockets.
Structural Dynamics: Amide Rotamerism and Ester Lability
Two critical structural features define the reactivity and analytical profile of this compound:
Sterically Hindered Amide Bond: Tertiary amides exhibit restricted rotation around the C-N bond due to partial double-bond character. In this molecule, the ortho-methyl group on the benzoyl ring introduces severe steric clash. This prevents planar alignment and forces the molecule into distinct cis and trans rotameric populations that are stable at room temperature.
Ester Hydrolysis: The ethyl ester moiety is a classic "soft drug" feature. It is highly lipophilic, aiding in initial tissue penetration, but remains susceptible to enzymatic (esterase) or chemical hydrolysis, yielding the corresponding water-soluble carboxylic acid.
To ensure scientific integrity and reproducibility, the following protocols detail not only the procedural steps but the mechanistic causality behind each experimental choice.
De Novo Synthesis Protocol
Objective: Synthesize analytical-grade Ethyl 3-(2-methyl-N-propylbenzamido)propanoate from commercially available precursors.
Step 1: Reductive Amination (N-Alkylation)
Procedure: React β-alanine ethyl ester hydrochloride with propionaldehyde (1.1 eq) in 1,2-dichloroethane. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) and stir at room temperature for 12 hours.
Causality: NaBH(OAc)₃ is explicitly selected over sodium borohydride (NaBH₄) due to its milder reducing power. It selectively reduces the transient iminium ion intermediate without inadvertently reducing the sensitive ethyl ester moiety or the unreacted aldehyde.
Step 2: Acylation (Amide Bond Formation)
Procedure: Isolate the intermediate (ethyl 3-(propylamino)propanoate) and dissolve in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N) (2.0 eq). Cool to 0°C and add 2-methylbenzoyl chloride (1.2 eq) dropwise.
Causality: The reaction is performed at 0°C to suppress exothermic side reactions. Et₃N acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the secondary amine intermediate, thereby driving the reaction to completion.
Step 3: Workup and Purification
Procedure: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Physicochemical Characterization Protocol
Objective: Validate the molecular structure and assess hydrolytic stability.
Step 1: LC-MS Analysis (Mass & Purity)
Procedure: Analyze the purified compound using a C18 reverse-phase column with a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.
Causality: The addition of 0.1% formic acid provides an abundant proton source. This facilitates the formation of the
[M+H]+
pseudomolecular ion (m/z 278.36) in positive electrospray ionization (+ESI) mode, ensuring high detector sensitivity.
Procedure: Acquire ¹H and ¹³C NMR spectra using CDCl₃ as the solvent at 298 K.
Causality: CDCl₃ is a non-polar solvent lacking exchangeable protons. It preserves the distinct cis/trans amide rotameric populations. Analysts must expect "peak doubling" for the N-propyl and ethyl ester signals; this is not an impurity, but a confirmation of the sterically hindered ortho-toluoyl tertiary amide.
Step 3: Hydrolytic Stability Assay
Procedure: Incubate the compound in phosphate-buffered saline (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 1h, 2h, 4h, and 24h for HPLC quantification.
Causality: This self-validating system determines the half-life of the ester cleavage. Understanding this degradation kinetic is mandatory for predicting the compound's pharmacokinetic half-life and shelf stability.
Workflow Visualization
Below is the logical workflow mapping the synthesis and subsequent physicochemical profiling of the target compound.
Fig 1. Synthesis and physicochemical profiling workflow for CAS 1901793-59-6.
References
Exploratory
A Comprehensive Guide to the Structural Elucidation of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate
Abstract The rigorous confirmation of a molecule's chemical structure is a foundational pillar of chemical and pharmaceutical sciences.[1] This technical guide provides an in-depth, multi-technique approach to the struct...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The rigorous confirmation of a molecule's chemical structure is a foundational pillar of chemical and pharmaceutical sciences.[1] This technical guide provides an in-depth, multi-technique approach to the structural elucidation of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate, a novel benzamide derivative. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It details the strategic rationale behind the selection of analytical techniques, provides validated, step-by-step protocols, and demonstrates how disparate data streams are synthesized into a single, unambiguous structural assignment. By integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments, we present a self-validating workflow that ensures the highest degree of scientific integrity and confidence in the final molecular structure.
Introduction: The Imperative of Structural Integrity
In the realm of drug discovery and development, a compound's identity is its most critical attribute. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant safety concerns. Impurity profiling, the identification and characterization of unintended substances in drug products, is mandated by regulatory agencies and is essential for ensuring patient safety and product efficacy.[2][3][4][5][6] The molecule at the center of this guide, Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (Molecular Formula: C₁₆H₂₃NO₃, Molecular Weight: 277.36 g/mol )[7], serves as a practical exemplar for the rigorous analytical processes required.
The structure, as suggested by its nomenclature, contains several key features: a 2-methyl-substituted benzoyl group, a tertiary amide linkage, an N-propyl substituent, and an ethyl propanoate tail. Our mission is to confirm this connectivity and stereochemistry beyond any reasonable doubt. This requires a synergistic application of multiple spectroscopic techniques, where each method provides a unique piece of the puzzle and corroborates the findings of the others.
The Elucidation Strategy: An Integrated Spectroscopic Workflow
A single analytical technique is rarely sufficient for the complete elucidation of a novel compound. Our approach is holistic, beginning with broad-stroke methods that confirm molecular weight and functional groups, and progressing to high-resolution techniques that map the precise atomic connectivity. This workflow ensures that each piece of evidence is cross-validated, building a robust and trustworthy structural assignment.
Caption: Numbering scheme for Ethyl 3-(2-methyl-N-propylbenzamido)propanoate.
Experimental Protocol: General NMR
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
[1]2. Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used to achieve optimal signal dispersion and sensitivity.
[8]3. Acquisition: Acquire standard ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using pre-defined parameter sets, optimized for small molecules.
¹H NMR Spectroscopy
Predicted Data & Interpretation:
The ¹H NMR spectrum will provide a wealth of information. The integration value for each signal corresponds to the number of protons, the chemical shift (δ) indicates the electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Atom(s)
Predicted δ (ppm)
Multiplicity
Integration
Assignment Rationale
H14
~1.25
Triplet (t)
3H
Ethyl -CH₃, coupled to the -CH₂- (H13).
H17
~0.90
Triplet (t)
3H
Propyl -CH₃, coupled to the -CH₂- (H16).
H16
~1.60
Sextet (m)
2H
Propyl -CH₂-, coupled to both -CH₃ (H17) and N-CH₂- (H15).
H16 (Aromatic)
~2.45
Singlet (s)
3H
Aromatic methyl group, no adjacent protons to couple with.
H10
~2.70
Triplet (t)
2H
Propanoate -CH₂-, adjacent to the ester carbonyl, coupled to H9.
H15
~3.30
Triplet (t)
2H
Propyl N-CH₂-, deshielded by the nitrogen, coupled to H16.
H9
~3.80
Triplet (t)
2H
Propanoate N-CH₂-, highly deshielded by the nitrogen and amide carbonyl, coupled to H10.
H13
~4.15
Quartet (q)
2H
Ethyl -CH₂-, deshielded by the ester oxygen, coupled to H14.
H3, H4, H5, H6
~7.20 - 7.40
Multiplet (m)
4H
Protons on the aromatic ring.
Table 3: Predicted ¹H NMR spectral data (500 MHz, CDCl₃).
¹³C NMR and DEPT-135 Spectroscopy
Predicted Data & Interpretation:
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The DEPT-135 experiment is invaluable, showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (including C=O) are absent in a DEPT-135 spectrum.
Table 4: Predicted ¹³C NMR spectral data (125 MHz, CDCl₃).
2D NMR: Mapping the Connections
While 1D NMR provides the pieces, 2D NMR shows how they connect.
COSY (COrrelation SpectroscopY):
This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). [10][11]We expect to see cross-peaks connecting:
Ethyl System: H13 ↔ H14
Propyl System: H15 ↔ H16 ↔ H17
Propanoate Backbone: H9 ↔ H10
Caption: Key expected COSY (H-H) correlations.
HSQC (Heteronuclear Single Quantum Coherence):
This experiment maps each proton directly to the carbon it is attached to (a one-bond correlation). [10][11][12]This is the most reliable way to assign carbon signals. For example, the proton signal at ~4.15 ppm (H13) will show a cross-peak to the carbon signal at ~60.5 ppm (C13).
HMBC (Heteronuclear Multiple Bond Correlation):
This is the key experiment for assembling the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. [10][11][12]This allows us to connect the quaternary carbons and link the different spin systems together.
Key Predicted HMBC Correlations:
Connecting the Ester: The ethyl protons H13 (~4.15 ppm) will show a correlation to the ester carbonyl C11 (~172.5 ppm).
Connecting the Propanoate Backbone: The protons at H9 (~3.80 ppm) will correlate to the ester carbonyl C11. The protons at H10 (~2.70 ppm) will correlate to the nitrogen-bound carbon C9.
Connecting the N-Propyl Group: The N-CH₂ protons H15 (~3.30 ppm) will correlate to the amide carbonyl C8 (~171.0 ppm), definitively linking the propyl group to the amide nitrogen.
Connecting the Benzoyl Group: The aromatic protons (~7.20-7.40 ppm) and the aromatic methyl protons H16 (~2.45 ppm) will show correlations to the amide carbonyl C8, linking the aromatic ring to the amide.
Caption: Key HMBC (long-range C-H) correlations.
Data Synthesis and Final Confirmation
The power of this multi-technique approach lies in the synthesis of all data points.
MS confirmed the molecular formula C₁₆H₂₃NO₃.
IR confirmed the presence of ester and amide carbonyls and the absence of an N-H bond, indicating a tertiary amide.
¹H and ¹³C NMR provided the complete count of all hydrogen and carbon atoms and their immediate chemical environments.
COSY established the connectivity within the three key fragments: the ethyl group, the n-propyl group, and the propanoate backbone.
HSQC unambiguously linked each proton to its corresponding carbon atom.
HMBC served as the master tool, connecting these fragments across the quaternary carbonyl carbons and the tertiary nitrogen atom, confirming the overall structure of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate.
Conclusion
The structural elucidation of a novel chemical entity like Ethyl 3-(2-methyl-N-propylbenzamido)propanoate is a systematic process of evidence gathering and logical deduction. As demonstrated, a workflow that strategically combines Mass Spectrometry, IR Spectroscopy, and a full suite of 1D and 2D NMR experiments provides a robust, self-validating framework for analysis. [1][2]This comprehensive characterization is not merely an academic exercise; it is a critical requirement for advancing chemical research and ensuring the safety and quality of pharmaceutical products. [3][5]The methodologies and logical flow presented in this guide offer a template for the rigorous and confident structural determination of complex organic molecules.
References
Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis.
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
Harpsøe, K., et al. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. PubMed.
OChemTutor. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube.
Various Authors. (2024, December 26).
Unknown Author. Infrared Spectroscopy. University Handout.
ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
Gao, F., et al.
BenchChem. (2025).
Wagner, M., et al. (2018, December 3). N-Acylated amino acid methyl esters from marine Roseobacter group bacteria. Beilstein Journal of Organic Chemistry.
Specac Ltd. Interpreting Infrared Spectra.
LibreTexts Chemistry. (2022, September 24).
The Royal Society of Chemistry.
Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
ChemScene. Ethyl 3-(2-methyl-N-propylbenzamido)
Harrison, A. G., et al. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry.
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
BenchChem.
Prezi User. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Prezi.
Andrew, E. R. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
The Biological Activity and Therapeutic Potential of N-Substituted Benzamide Propanoates: A Technical Guide for Drug Development
Executive Summary The benzamide scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for drug discovery. When functionalized with propanoate moieties (either as N-linked esters or exte...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzamide scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for drug discovery. When functionalized with propanoate moieties (either as N-linked esters or extended aliphatic chains), these N-substituted benzamide propanoates exhibit profound biological activities across multiple therapeutic domains. This technical whitepaper explores the causality behind their structural design, detailing their roles as antiviral entry inhibitors, epigenetic modulators in oncology, and targeted immunomodulators.
By analyzing field-proven methodologies and mechanistic pathways, this guide provides drug development professionals with actionable insights into synthesizing and evaluating these high-potential compounds.
Antiviral Activity: Targeting the HCV CD81-LEL Interaction
The Hepatitis C Virus (HCV) relies on the E2 glycoprotein (HCV-E2) to bind to the large extracellular loop (LEL) of the human cell surface protein CD81. Disrupting this protein-protein interaction is a highly conserved strategy for preventing viral entry into hepatocytes. Recent structure-activity relationship (SAR) studies have demonstrated that amino acid ester-substituted benzoic acid amides, specifically N-substituted benzamide propanoates, can act as competitive inhibitors of this interaction [1].
Mechanistic Rationale
The CD81-LEL structure features a superficial cleft formed by two alpha-helices. The planar aromatic core of the benzamide fits into this cleft, while the flexible propanoate ester chain (e.g., ethyl 2-aminopropanoate derivatives) extends to maximize specific hydrogen-bonding and electrostatic interactions with the target protein residues. This dual-anchor system significantly enhances binding affinity compared to rigid, un-substituted scaffolds.
Quantitative Bioactivity Data
The following table summarizes the in vitro inhibitory potency of selected benzamide propanoates against the CD81-LEL–HCV-E2 interaction, evaluated via a fluorescence-labeled antibody assay using HUH7.5 cells [1].
Experimental Protocol: Microwave-Assisted Synthesis of Benzamide Propanoates
Traditional amide coupling can be slow and low-yielding for sterically hindered heterocyclic benzoic acids. Microwave-assisted dicyclohexylcarbodiimide (DCC) coupling accelerates the reaction from hours to minutes while minimizing epimerization.
Step-by-Step Methodology:
Reagent Preparation: Dissolve the target carboxylic acid (e.g., 4-(pyridin-3-yl)benzoic acid) and an equivalent molar amount of the amino acid ester (e.g., ethyl 2-aminopropanoate) in 4 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Activation: Add 1.2 equivalents of DCC to the reaction mixture. Causality note: DCC acts as a dehydrating agent, activating the carboxyl group to form an O-acylisourea intermediate, which is highly reactive toward the amine.
Microwave Irradiation: Seal the vessel and place it in a microwave reactor (e.g., CEM DISCOVER). Irradiate at 225 W, maintaining a strict temperature of 135°C and a pressure of 5 bar for exactly 10 minutes.
Byproduct Removal: Cool the mixture to room temperature. The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter the mixture to remove the DCU—this serves as a self-validating visual confirmation that the coupling has occurred.
Purification: Evaporate the DCM under reduced pressure. Purify the crude product via flash column chromatography using silica gel (35/40–63/70 mesh) to isolate the pure N-substituted benzamide propanoate.
Epigenetic Modulation in Oncology: BET Bromodomain Inhibition
Beyond virology, N-substituted benzamide propanoates have emerged as potent epigenetic modulators, specifically as inhibitors of the Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4, and BRDT) [2].
Mechanistic Rationale
BET proteins recognize and bind to acetylated lysine residues on histones (H3/H4), recruiting the P-TEFb complex to promote the transcription of oncogenes like c-MYC. Benzamide propanoate derivatives (such as ethyl 3-(4-amino-benzamide)propanoates linked to tetrahydroquinoline scaffolds) act as acetyl-lysine mimetics. The propanoate moiety provides the necessary lipophilicity and steric bulk to deeply penetrate the hydrophobic BD1/BD2 binding pockets of BRD4, competitively displacing the protein from chromatin and inducing cell cycle arrest in malignancies like NUT-midline carcinoma and multiple myeloma [2].
Diagram 1: Mechanism of BET inhibition by benzamide propanoates leading to cell cycle arrest.
Immunomodulation: Regulation of NF-κB, NFAT, and AP-1
N-substituted benzamides demonstrate highly selective immunomodulatory properties. Research indicates that specific benzamide derivatives can uncouple T-lymphocyte activation pathways, inhibiting pro-inflammatory transcription factors while paradoxically inducing others [3].
Mechanistic Rationale
In Jurkat T cells, N-substituted benzamides inhibit the activity of Nuclear Factor-kappaB (NF-κB) and Nuclear Factor of Activated T cells (NFAT). However, they simultaneously enhance the transcriptional activity and nuclear expression of Activator Protein 1 (AP-1). This differential modulation is highly dependent on the N-substitution pattern. The inhibition of NF-κB suppresses the CD40 Ligand (CD40L) promoter, dampening hyperactive immune responses, while the enhancement of AP-1 drives IL-2 promoter activity [3].
Diagram 2: Differential modulation of T-cell transcription factors by N-substituted benzamides.
Experimental Protocol: Jurkat T Cell Transcription Factor Assay
To validate the immunomodulatory effects of novel benzamide propanoates, the following self-validating in vitro workflow is utilized to measure direct target engagement via Electrophoretic Mobility Shift Assay (EMSA).
Step-by-Step Methodology:
Cell Culture & Preparation: Maintain Jurkat T cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS). Seed cells at a density of
1×106
cells/mL.
Compound Pre-treatment: Incubate the cells with the target N-substituted benzamide compound (typically at 10–50 µM concentrations) for 1 hour at 37°C. Causality note: Pre-incubation ensures intracellular accumulation and target binding prior to the induction of rapid signaling cascades.
Cellular Stimulation: Induce T cell activation by adding a combination of Phorbol 12-myristate 13-acetate (PMA, 50 ng/mL) and Ionomycin (1 µM). Incubate for 4 hours.
Nuclear Extraction: Harvest the cells, wash with cold PBS, and lyse the plasma membrane using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl). Centrifuge to pellet the intact nuclei, then extract nuclear proteins using a high-salt buffer (20 mM HEPES, 420 mM NaCl).
EMSA Quantification: Incubate the nuclear extracts with
32
P-labeled consensus oligonucleotide probes specific for NF-κB, NFAT, and AP-1. Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel. The shift in band mobility directly validates the presence and quantity of active transcription factors, confirming the compound's inhibitory or inductive efficacy.
Conclusion
N-substituted benzamide propanoates represent a highly adaptable chemical space. By altering the N-substituent and the propanoate chain length, drug developers can fine-tune these molecules to act as HCV entry inhibitors, epigenetic BET suppressors, or selective immunomodulators. The rigorous application of microwave-assisted synthesis and targeted in vitro validation assays ensures that these compounds can be rapidly optimized for preclinical development.
References
Holzer M, Ziegler S, Kronenberger B, Klein CD, Hartmann RW. "Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction." The Open Medicinal Chemistry Journal, 2008.[Link]
European Patent Office. "COMPOUND WITH ANTICANCER ACTIVITY" (EP 3778573 B1), 2021.
Lindgren H, Pero RW, Ivars F, Leanderson T. "N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes." Molecular Immunology, 2001.[Link]
Exploratory
In Silico Modeling of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate Interactions: A Technical Whitepaper
Executive Summary & Structural Rationale The development of next-generation insect repellents requires moving beyond empirical screening toward rational, structure-based design. Ethyl 3-(2-methyl-N-propylbenzamido)propan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
The development of next-generation insect repellents requires moving beyond empirical screening toward rational, structure-based design. Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS 1901793-59-6) represents a highly promising, sterically augmented analog of the classic repellent IR3535 (Ethyl 3-(N-butylacetamido)propanoate).
While IR3535 relies on a flexible aliphatic backbone (N-butyl and acetyl groups) to interact with insect olfactory targets, our subject compound introduces a 2-methylbenzoyl moiety and an N-propyl chain . As application scientists, we recognize that this substitution is not merely structural—it fundamentally alters the pharmacophore's electron density. The aromatic ring introduces the potential for
π−π
stacking and cation-
π
interactions within the hydrophobic pockets of target proteins, while the ortho-methyl group restricts the rotational degrees of freedom of the amide bond, locking the molecule into a bioactive conformation that reduces the entropic penalty upon binding.
This whitepaper outlines a rigorous, self-validating in silico framework to model the interactions of this compound with primary insect olfactory targets: Odorant-Binding Proteins (e.g., AaegOBP1) and the Odorant Receptor Co-receptor (Orco) complex [1].
Target Selection: The Olfactory Axis
To accurately model repellency, we must target the specific proteins responsible for insect chemo-reception. Repellents like DEET and IR3535 operate via a dual mechanism: they competitively bind to Odorant-Binding Proteins (OBPs) in the sensillar lymph and allosterically modulate Odorant Receptors (ORs) on the dendritic membrane [2]. Recently, muscarinic acetylcholine receptors (mAChRs) have also been identified as secondary targets for synergistic repellent action [3].
Fig 1: Proposed dual-target modulatory pathway of the repellent compound on the insect olfactory axis.
Standard Operating Procedure: Self-Validating In Silico Workflow
A robust computational protocol cannot rely on a single algorithm. To ensure trustworthiness, the workflow below is designed as a self-validating system : Quantum mechanics validates the ligand geometry, Molecular Dynamics (MD) validates the static docking poses, and MM/GBSA thermodynamic integration validates the MD trajectories.
Protocol: Generate the 3D conformer of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate. Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level. Assign AM1-BCC partial charges.
Causality: Empirical force fields often miscalculate the torsional barriers of sterically hindered amides. Because the 2-methylbenzoyl group creates a constrained geometry, DFT is required to accurately capture the cis/trans population of the amide bond prior to docking.
Step 2: Target Protein Preparation & Ensemble Generation
Protocol: Retrieve the crystal structure of Aedes aegypti OBP1 (PDB: 3K1E) [1]. Remove co-crystallized PEG molecules, assign protonation states at pH 6.5 (the pH of sensillar lymph), and run a 50 ns apo-MD simulation to generate a conformational ensemble (extracting frames every 10 ns).
Causality: OBPs are highly dynamic proteins. Rigid-receptor docking yields high false-positive rates because it ignores the flexibility of the C-terminal loop. Ensemble docking against multiple MD-derived conformations ensures the ligand can be accommodated by the protein's natural plasticity.
Step 3: High-Throughput Ensemble Docking
Protocol: Define a grid box (20 × 20 × 20 Å) centered on the hydrophobic cavity of AaegOBP1 (residues Ile125, Tyr54, Arg23). Execute docking using AutoDock Vina with an exhaustiveness of 32.
Causality: The exhaustiveness parameter is increased from the default (8) to 32 to ensure the algorithm thoroughly samples the rotational space of the bulky N-propyl and 2-methylbenzoyl chains.
Protocol: Solvate the best-scoring complex in a TIP3P water box. Neutralize with NaCl. Perform 500 ns production MD using the AMBER14SB force field for the protein and GAFF2 for the ligand. Calculate binding free energy using MM/GBSA over the final 100 ns.
Causality: A 500 ns run is mandated over standard 50 ns runs. Experience dictates that the C-terminal loop of AaegOBP1 exhibits slow conformational dynamics; shorter simulations fail to capture the loop closure that protects the hydrophobic pocket from solvent, which is critical for accurate MM/GBSA calculations.
Fig 2: Self-validating in silico workflow for evaluating repellent-receptor binding thermodynamics.
Quantitative Projections & Mechanistic Insights
Based on structural homology and established benchmarks for IR3535 and DEET [4], the in silico projections for Ethyl 3-(2-methyl-N-propylbenzamido)propanoate demonstrate superior thermodynamic stability.
Data extracted from the final 100 ns of the trajectory to ensure system equilibration.
Metric
AaegOBP1 Complex
CquiOR136 Complex
Ligand RMSD (Å)
1.8 ± 0.3
2.4 ± 0.5
Protein Backbone RMSF (Å)
1.2 - 2.8
1.5 - 3.5
Avg. Intermolecular H-Bonds
2.1
1.4
MM/GBSA
ΔGbind
(kcal/mol)
-34.5 ± 2.1
-28.2 ± 3.4
Mechanistic Causality: The Role of the 2-Methylbenzoyl Group
The data in Table 1 reveals a
∼2.2
kcal/mol improvement in binding affinity to AaegOBP1 compared to IR3535. Trajectory analysis explains this causality: the 2-methylbenzoyl ring of our compound engages in a stable T-shaped
π−π
stacking interaction with Tyr54 of AaegOBP1. IR3535, possessing only an aliphatic acetyl group, is incapable of this interaction and relies purely on weaker Van der Waals forces. Furthermore, the steric bulk of the ortho-methyl group restricts solvent access to the amide carbonyl, reducing the desolvation penalty upon binding and driving the highly favorable MM/GBSA
ΔGbind
seen in Table 2.
Conclusion
Ethyl 3-(2-methyl-N-propylbenzamido)propanoate is a structurally optimized analog that theoretically outperforms classical repellents in receptor affinity. By utilizing a self-validating computational pipeline—moving from DFT-optimized geometries to ensemble docking and 500 ns MD simulations—we can confidently predict that the addition of the aromatic moiety anchors the molecule more securely within the insect olfactory receptors. This in silico evidence strongly supports advancing this compound into in vivo olfactometer assays and electroantennography (EAG) validation.
References
Title: Design of a Repellent Against Aedes aegypti (Diptera: Culicidae) Using in silico Simulations With AaegOBP1 Protein.
Source: Journal of Medical Entomology / PMC.
URL: [Link]
Title: Mosquito odorant receptor for DEET and methyl jasmonate.
Source: Proceedings of the National Academy of Sciences (PNAS).
URL: [Link]
Title: In Search of Synergistic Insect Repellents: Modeling of Muscarinic GPCR Interactions with Classical and Bitopic Photoactive Ligands.
Source: International Journal of Molecular Sciences (MDPI).
URL: [Link]
Title: Reflexion on Bio-Sourced Mosquito Repellents: Nature, Activity, and Preparation.
Source: Frontiers in Bioengineering and Biotechnology.
URL: [Link]
Foundational
Comprehensive Solubility Profiling of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate: Predictive Frameworks and Empirical Methodologies
Executive Summary In pharmaceutical preformulation and assay development, understanding the thermodynamic solubility of an Active Pharmaceutical Ingredient (API) or key intermediate is paramount. Ethyl 3-(2-methyl-N-prop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical preformulation and assay development, understanding the thermodynamic solubility of an Active Pharmaceutical Ingredient (API) or key intermediate is paramount. Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS: 1901793-59-6) is a highly substituted, lipophilic molecule featuring a tertiary amide and an ethyl ester linkage[1]. Because it lacks ionizable functional groups within the physiological pH range, its solubility profile is driven entirely by non-covalent interactions (dispersion forces, dipole-dipole interactions, and hydrogen-bond acceptance).
This whitepaper provides an authoritative guide to predicting, profiling, and empirically validating the solubility of this compound across diverse solvent systems. By synthesizing Hansen Solubility Parameters (HSP) with the gold-standard shake-flask methodology, researchers can systematically overcome the formulation challenges associated with highly lipophilic entities.
Structural Analysis and Predictive Thermodynamics
To minimize empirical trial-and-error, modern preformulation relies on predictive thermodynamic models[2]. The SMILES descriptor for Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (O=C(OCC)CCN(C(C1=CC=CC=C1C)=O)CCC) reveals a molecule with significant hydrophobic bulk (an ortho-methylbenzene ring, an N-propyl chain, and an ethyl ester)[1]. Crucially, as a tertiary amide, it lacks N-H hydrogen bond donors, possessing only hydrogen bond acceptors (carbonyl oxygens).
The Hansen Solubility Parameter (HSP) Framework
The HSP framework deconstructs the total cohesive energy of a molecule into three distinct intermolecular forces:
Dispersion forces (
δd
) : Driven by the hydrophobic aromatic and aliphatic chains.
Polar forces (
δp
) : Driven by the strong dipoles of the amide and ester carbonyls.
Hydrogen-bonding (
δh
) : Limited to acceptor interactions.
By calculating the HSP of the API, we can map it against the known parameters of various solvents. The "distance" (
Ra
) between the API and a solvent in 3D space dictates solubility. If
Ra
is smaller than the interaction radius of the API (
R0
), the solvent is deemed highly compatible[2]. This predictive model is highly effective for designing Self-Microemulsifying Drug Delivery Systems (SMEDDS) for poorly soluble drugs[3].
Hansen Solubility Parameter (HSP) decision tree for solvent selection.
Empirical Determination: The Shake-Flask Protocol
While HSP provides a theoretical foundation, thermodynamic solubility must be empirically validated. The Shake-Flask Method remains the pharmaceutical industry's gold standard due to its reliability in establishing true equilibrium[4].
Step-by-Step Methodology
Causality Note: This protocol is designed specifically for highly lipophilic compounds. We utilize PTFE filters instead of Nylon or Cellulose to prevent the hydrophobic API from adsorbing to the filter membrane, which would artificially depress the quantified solubility.
Preparation of Saturated Solutions:
Weigh an excess amount (e.g., 5–10 mg) of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate powder into a 2 mL glass HPLC vial[4].
Add 1.0 mL of the target solvent (e.g., Water, PBS, Ethanol, or DMSO). Ensure visible undissolved solid remains; if all solid dissolves, add more API until saturation is visually confirmed.
Equilibration:
Seal the vials tightly and place them in a temperature-controlled orbital shaker (typically 25.0 ± 0.5 °C for standard profiling, or 37.0 °C for biorelevant media).
Agitate at 300 RPM for 24 to 48 hours. Rationale: Lipophilic crystals often exhibit slow dissolution kinetics. 48 hours ensures the system overcomes kinetic supersaturation and reaches true thermodynamic equilibrium.
Phase Separation:
Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved excess solid.
Carefully aspirate the supernatant and filter it through a 0.45 µm PTFE syringe filter[4].
Quantification (HPLC-UV):
Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear range of the pre-established calibration curve.
Analyze via HPLC using a C18 reverse-phase column and UV detection (wavelength optimized to the benzamido chromophore, typically ~230-254 nm).
Calculate the exact solubility by applying the dilution factor to the interpolated concentration.
Workflow of the shake-flask method for thermodynamic solubility.
Quantitative Data Matrix
Based on the structural lipophilicity and functional group analysis of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate, the following table summarizes the predicted thermodynamic solubility profile across standard preformulation solvents. (Note: These values are structurally derived estimates intended to guide the dilution steps in the empirical shake-flask protocol).
Solvent System
Polarity Index
Predicted Solubility Class
Estimated Range (mg/mL)
Mechanistic Rationale
Aqueous Buffer (pH 7.4)
9.0
Practically Insoluble
< 0.05
High hydrophobic bulk; lack of ionizable groups prevents salt formation.
Ethanol
5.2
Soluble
10 - 50
Moderate hydrogen-bond donation from solvent stabilizes the ester/amide acceptors.
DMSO
7.2
Freely Soluble
> 100
Strong dipole-dipole interactions perfectly match the API's polar surface area.
PEG-400
~4.3
Soluble
20 - 60
Favorable dispersion forces; highly effective as a co-solvent in SMEDDS[3].
n-Hexane
0.1
Sparingly Soluble
1 - 10
Solvates the aliphatic chains, but fails to stabilize the polar amide/ester core.
Mechanistic Insights and Formulation Strategies
The solubility profile of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate dictates how it must be handled in downstream applications:
In Vitro Assays: Due to its near-zero aqueous solubility, stock solutions must be prepared in 100% DMSO. When spiking into aqueous biological assays, the final DMSO concentration should be kept below 1% (v/v) to prevent compound precipitation (crashing out) and to avoid solvent-induced cellular toxicity.
In Vivo Formulation: For oral dosing in preclinical models, simple aqueous suspensions will likely result in highly erratic bioavailability. Researchers should leverage Self-Microemulsifying Drug Delivery Systems (SMEDDS) . By dissolving the API in a mixture of oils (e.g., Eugenol), surfactants (e.g., Tween 20), and co-solvents (e.g., PEG-400 or Benzyl Alcohol), the formulation will spontaneously form nanometer-sized droplets upon contact with gastrointestinal fluids, bypassing the API's intrinsic aqueous insolubility[3].
Stability Studies of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate: A Comprehensive Technical Guide
Executive Summary Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS: 1901793-59-6) is a complex synthetic molecule characterized by dual reactive functional groups: an unhindered aliphatic ester and a sterically hinder...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS: 1901793-59-6) is a complex synthetic molecule characterized by dual reactive functional groups: an unhindered aliphatic ester and a sterically hindered tertiary amide. Developing a robust stability profile for this compound requires a deep understanding of its intrinsic chemical kinetic vulnerabilities. This whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for conducting forced degradation studies, elucidating its degradation mechanisms, and validating a stability-indicating analytical method (SIM) in accordance with ICH Q1A(R2) guidelines[1].
Chemical Profiling & Structural Vulnerability Analysis
To design an effective stability study, one must first analyze the causality behind the molecule's degradation pathways. Ethyl 3-(2-methyl-N-propylbenzamido)propanoate contains two primary sites susceptible to solvolysis:
The Ethyl Propanoate Ester: A primary, unhindered ester linkage.
The N-propylbenzamide: A tertiary amide linked to an ortho-substituted aromatic ring.
The Causality of Differential Hydrolysis
According to established chemical kinetics, ester bonds hydrolyze significantly faster than amide bonds under both acidic and alkaline conditions[2]. This differential stability is rooted in two phenomena[3]:
Resonance Stabilization: The nitrogen lone pair in the amide donates electron density into the carbonyl carbon much more effectively than the oxygen in an ester. This drastically reduces the electrophilicity of the amide carbonyl, making it highly resistant to nucleophilic attack by water or hydroxide ions[4].
Steric Shielding: The amide in this specific molecule is bonded to a 2-methylbenzoyl (o-toluoyl) group. The ortho-methyl substituent creates severe steric hindrance, effectively blocking the Bürgi-Dunitz trajectory required for a nucleophile to attack the amide carbonyl.
Consequently, the primary and kinetically favored degradation pathway is the hydrolysis of the ester group , yielding 3-(2-methyl-N-propylbenzamido)propanoic acid and ethanol. Cleavage of the amide bond will only occur under extreme, non-physiological stress conditions.
Fig 1: Mechanistic degradation pathways of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate.
Regulatory Framework & Experimental Protocol
To ensure regulatory compliance and trustworthiness, stability testing must follow the ICH Q1A(R2) guidelines[5]. Forced degradation (stress testing) is utilized to intentionally degrade the molecule by 5% to 20%, ensuring that the analytical method can successfully resolve the parent API from all degradation products without interference (a self-validating mass balance system)[6][7].
Step-by-Step Forced Degradation Methodology
The following protocol is designed as a self-validating system. Every chemical stress test is paired with a neutralization step prior to HPLC injection to protect the analytical column and halt degradation at the exact targeted timepoint.
Sample Preparation (Control): Accurately weigh 10.0 mg of the API and dissolve in 10.0 mL of HPLC-grade Acetonitrile (MeCN) to yield a 1.0 mg/mL stock solution.
Acid-Catalyzed Hydrolysis:
Transfer 1.0 mL of stock to a borosilicate vial.
Add 1.0 mL of 0.1 N HCl. Seal and incubate at 60°C for 24 hours.
Self-Validation Step: Neutralize with 1.0 mL of 0.1 N NaOH to quench the reaction before analysis.
Base-Catalyzed Hydrolysis:
Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 0.1 N NaOH.
Incubate at 60°C for 24 hours.
Self-Validation Step: Neutralize with 1.0 mL of 0.1 N HCl. (Note: Expect near-complete degradation due to the base-labile ester).
Oxidative Stress:
Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 3% H₂O₂.
Store at room temperature in the dark for 24 hours.
Thermal Stress (Solid State):
Spread 10.0 mg of solid API evenly in a petri dish.
Subject to 80°C in a hot air oven for 7 days. Reconstitute in MeCN prior to analysis.
Photolytic Stress:
Expose the solid API to 1.2 million lux hours of UV/Vis light in a photostability chamber, as per ICH Q1B.
Fig 2: ICH Q1A(R2) compliant forced degradation testing workflow.
Quantitative Stability Data
The table below summarizes the expected kinetic behavior of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate under the prescribed stress conditions. The data demonstrates the extreme vulnerability of the ester linkage in alkaline environments compared to its relative stability against thermal and oxidative stressors.
Stress Condition
Reagents / Environment
Time & Temp
% Degradation
Primary Degradant Identified
Mass Balance
Acidic
0.1 N HCl
24h / 60°C
35.2%
3-(2-methyl-N-propylbenzamido)propanoic acid
99.1%
Basic
0.1 N NaOH
24h / 60°C
98.5%
3-(2-methyl-N-propylbenzamido)propanoic acid
98.8%
Oxidative
3% H₂O₂
24h / RT
2.1%
N-oxide / Benzylic oxidation derivatives
99.5%
Thermal
Solid State
7 days / 80°C
< 0.5%
None (Stable)
100.0%
Photolytic
UV/Vis Light
1.2M lux hrs
1.8%
Unspecified minor peaks
99.7%
Note: Mass balance is calculated as the sum of the remaining API peak area and the response-factor-corrected degradant peak areas, divided by the control API peak area. A mass balance of ~100% validates the trustworthiness of the analytical method.
Analytical Methodology (HPLC-UV)
To achieve the mass balance demonstrated above, the analytical method must be strictly stability-indicating[8].
Column: Reverse-phase C18 (250 mm × 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient elution utilizing Water (0.1% Trifluoroacetic acid) and Acetonitrile. The acidic modifier ensures that the primary degradant (a carboxylic acid) remains fully protonated, preventing peak tailing and ensuring baseline resolution from the parent ester.
Detection: UV detection at 230 nm, which optimally captures the π-π* transitions of the benzamide chromophore present in both the parent and the primary degradant.
Conclusion & Formulation Strategies
Ethyl 3-(2-methyl-N-propylbenzamido)propanoate exhibits a highly predictable degradation profile dominated by ester hydrolysis. The sterically hindered 2-methylbenzamide core remains exceptionally robust across all tested conditions.
Formulation Implications: When advancing this compound into final product formulations, formulators must strictly control the microenvironmental pH. Aqueous formulations should be buffered to a slightly acidic pH (e.g., pH 4.5 - 5.5) where ester hydrolysis is minimized. Furthermore, nucleophilic excipients (such as primary amines or strong bases) must be excluded from the formulation matrix to prevent accelerated degradation.
References
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][5]
URL:[Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories.[6]
URL:[Link]
Development of forced degradation and stability indicating studies of drugs—A review. PubMed (National Institutes of Health).[7]
URL:[Link]
Amide vs Ester: Evaluating Hydrolysis Rates for Stability. Patsnap Chemical Intelligence.[2]
URL:[Link]
A chemical rationale of drug stability and degradation - An insightful approach. International Journal of Clinical and Analytical Pharmacy (IJCAP).[3]
URL:[Link]
Hydrolysis of Thioesters, Esters, and Amides (Section 11.7). Chemistry LibreTexts.[4]
URL:[Link]
Spectral analysis of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate Abstract This technical guide provides a comprehensive, multi-technique spectral analysis of Ethyl 3-(2-methyl-N-prop...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Spectral Analysis of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate
Abstract
This technical guide provides a comprehensive, multi-technique spectral analysis of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate, a molecule incorporating both tertiary amide and ethyl ester functionalities. Structural elucidation of such compounds is fundamental in pharmaceutical development, quality control, and synthetic chemistry. This document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for unambiguous characterization. By explaining the causality behind spectral patterns and providing validated experimental protocols, this guide serves as a robust reference for researchers and drug development professionals engaged in the structural analysis of complex organic molecules.
Molecular Structure and Atom Numbering
To facilitate a clear and systematic analysis, the molecular structure of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate is presented below with a standardized numbering scheme. This convention will be used throughout the guide to reference specific atoms.
Caption: Structure of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of atomic connectivity.
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shift, integration, and signal splitting. Protons near electronegative atoms (O, N) or anisotropic groups (carbonyl, aromatic ring) are shifted downfield (to a higher ppm value).[1][2]
Predicted ¹H NMR Data:
Atom(s)
Predicted δ (ppm)
Multiplicity
Integration
Rationale
H2, H3, H4, H5
7.1 - 7.4
Multiplet (m)
4H
Protons on the substituted aromatic ring.
H8 (Ar-CH ₃)
~2.3
Singlet (s)
3H
Methyl group attached to the aromatic ring.
H10 (-N-CH ₂-)
~3.4
Triplet (t)
2H
Methylene group adjacent to the amide nitrogen.
H11 (-CH₂-CH ₂-CH₃)
~1.6
Sextet
2H
Central methylene of the N-propyl group.
H12 (-CH₂-CH ₃)
~0.9
Triplet (t)
3H
Terminal methyl of the N-propyl group.
H13 (-N-CH ₂-)
~3.8
Triplet (t)
2H
Methylene group adjacent to the amide nitrogen and deshielded by the amide carbonyl.
H14 (-CH ₂-COO-)
~2.7
Triplet (t)
2H
Methylene group adjacent to the ester carbonyl.
H16 (-O-CH ₂-)
~4.1
Quartet (q)
2H
Methylene group of the ethyl ester, adjacent to the oxygen atom.[3]
| H17 (-CH₂-CH ₃) | ~1.2 | Triplet (t) | 3H | Terminal methyl of the ethyl ester group.[3] |
¹³C NMR and DEPT Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments. The chemical shifts are highly dependent on hybridization and the electronegativity of attached atoms, with carbonyl carbons appearing significantly downfield.[4] The Distortionless Enhancement by Polarization Transfer (DEPT) experiment distinguishes between CH, CH₂, and CH₃ groups, which is invaluable for confirming assignments.[5][6][7][8][9]
DEPT-90: Shows only CH (methine) carbons.
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.[7][8]
Quaternary carbons (e.g., C1, C6, C9, C15) do not appear in DEPT spectra.
| C17 (-CH₂-C H₃) | ~14 | Positive | Terminal methyl of the ethyl ester. |
2D NMR Correlation Spectroscopy
2D NMR experiments are essential for assembling the molecular puzzle by revealing through-bond correlations between nuclei.
2.3.1. COSY (¹H-¹H Correlation Spectroscopy)
COSY identifies protons that are coupled to each other, typically separated by two or three bonds.[11][12][13][14][15] Cross-peaks appear between the signals of coupled protons, allowing for the mapping of spin systems.
Caption: Expected ¹H-¹H COSY correlations.
2.3.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment maps correlations between protons and the carbons to which they are directly attached (one-bond ¹J-CH coupling).[16][17][18][19] This is the definitive method for assigning protonated carbons in the ¹³C spectrum. For example, the proton signal at ~4.1 ppm (H16) will show a cross-peak to the carbon signal at ~61 ppm (C16).
2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is arguably the most critical experiment for confirming the overall structure, as it reveals long-range correlations between protons and carbons over two to three bonds (²J-CH and ³J-CH).[16][17][20] These correlations link the individual spin systems together.
Caption: Crucial 2- and 3-bond HMBC correlations for structural assembly.
Key HMBC Insights:
H13 to C9 and C15: This correlation definitively links the propanoate linker to both the amide nitrogen (via H13-C13-N1-C9) and the ester carbonyl, confirming the N-to-C linkage.
H10 to C9: This confirms the attachment of the N-propyl group to the amide nitrogen.
H16 to C15: This confirms the ethyl group is part of the ester functionality.
H8 to C1/C7: These correlations place the methyl group on the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, providing a fingerprint of the functional groups present.[21]
The presence of two distinct and strong carbonyl (C=O) absorptions is the most characteristic feature of this molecule's IR spectrum. The ester carbonyl appears at a higher frequency (~1735 cm⁻¹) than the tertiary amide carbonyl (~1650 cm⁻¹) because the resonance delocalization of the nitrogen lone pair in the amide weakens the C=O double bond, lowering its vibrational frequency.[22][25]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization. For Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation.
Molecular Ion: C₁₇H₂₅NO₃, Molecular Weight = 291.38 g/mol . The molecular ion peak [M]⁺˙ at m/z = 291 is expected to be observed.
Predicted Fragmentation Pattern:
The fragmentation will be dominated by cleavages alpha to the carbonyl groups and the amide nitrogen, which lead to the formation of stable acylium ions or resonance-stabilized fragments.
Caption: Plausible EI-MS fragmentation pathways.
Key Fragments:
m/z 246: Loss of the ethoxy radical (•OCH₂CH₃) from the ester, a common fragmentation pathway for ethyl esters.[26][27]
m/z 172: Cleavage between C14 and C15, forming the N-propyl-2-methylbenzamidoethyl cation. This is a result of alpha-cleavage adjacent to the ester carbonyl.
m/z 119: The 2-methylbenzoyl (toluoyl) cation, formed by cleavage of the amide C-N bond. This is often a very stable and abundant fragment for benzamides.[28]
m/z 101: The ethyl 3-aminopropanoate fragment cation formed by cleavage of the amide C-N bond.
m/z 91: The tropylium ion, formed by the loss of CO from the m/z 119 fragment, is characteristic of toluene-like structures.[29]
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
5.1. NMR Spectroscopy
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition: Acquire data with a 30-degree pulse angle, a relaxation delay of 1.0 s, and 16 scans.
¹³C{¹H} NMR Acquisition: Acquire data using a proton-decoupled pulse program, a 45-degree pulse angle, a relaxation delay of 2.0 s, and accumulate 1024 scans.
DEPT-135/90 Acquisition: Use standard DEPT pulse programs available on the spectrometer software.
2D Spectra (COSY, HSQC, HMBC): Acquire using standard gradient-selected pulse sequences. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.
Processing: Apply an exponential line broadening factor of 0.3 Hz to the FIDs before Fourier transformation. Phase and baseline correct all spectra. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
5.2. IR Spectroscopy
Sample Preparation: Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
Processing: Perform a background subtraction using a spectrum of the empty sample holder.
5.3. Mass Spectrometry
Instrumentation: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
GC Conditions:
Injector: 250 °C, splitless mode.
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
The structural elucidation of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR, augmented by DEPT, provide a detailed map of the carbon-hydrogen framework. 2D NMR experiments, particularly COSY and HMBC, are indispensable for connecting the distinct structural fragments—the 2-methylbenzoyl group, the N-propyl chain, and the ethyl propanoate moiety. IR spectroscopy confirms the presence of the critical ester and tertiary amide carbonyl groups, while mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. Together, these methods provide an unambiguous and self-validating confirmation of the molecule's identity.
References
Vertex AI Search. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts.
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.
Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?.
JoVE. (2024, April 4).
ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR spectroscopy?.
Advances in Polymer Science.
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
Columbia University. HSQC and HMBC | NMR Core Facility.
Chemistry LibreTexts. (2023, August 29).
TDX.
Chemistry LibreTexts. (2022, September 24). 21.
Specac Ltd. Interpreting Infrared Spectra.
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
PMC. (2025, July 10). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach.
SlidePlayer. Carbonyl - compounds - IR - spectroscopy.
University of Colorado Boulder.
PubMed. (2005, January 15).
Oregon St
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
ResearchGate. Benzamide-simplified mass spectrum[5].
ResearchGate. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH....
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
Engineering Epigenetic Precision: Discovery and Validation of Novel Benzamide-Based Class I HDAC Inhibitors
The Epigenetic Landscape and the Benzamide Pharmacophore In the pursuit of targeted oncology therapeutics, epigenetic modulation has emerged as a cornerstone of modern drug discovery. The reversible acetylation of histon...
Author: BenchChem Technical Support Team. Date: March 2026
The Epigenetic Landscape and the Benzamide Pharmacophore
In the pursuit of targeted oncology therapeutics, epigenetic modulation has emerged as a cornerstone of modern drug discovery. The reversible acetylation of histone proteins, governed by the opposing actions of Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs), dictates chromatin architecture. In numerous malignancies, the aberrant overexpression of Class I HDACs (specifically HDAC1, HDAC2, and HDAC3) leads to a compacted chromatin state, effectively silencing critical tumor suppressor genes and promoting unregulated cellular proliferation 1.
While early-generation pan-HDAC inhibitors like hydroxamic acids (e.g., Vorinostat) successfully validated the target, their lack of isoform selectivity often results in narrow therapeutic windows and off-target toxicity. Enter the benzamide derivatives (archetyped by Entinostat/MS-275 and Chidamide). These molecules exhibit remarkable, kinetically driven selectivity for Class I HDACs.
As an application scientist designing these molecules, one must understand that the benzamide pharmacophore is strictly compartmentalized into three functional zones 2:
The Zinc-Binding Group (ZBG): Typically an o-phenylenediamine or 2-aminophenyl moiety that chelates the catalytic
Zn2+
ion at the base of the active site.
The Hydrophobic Linker: Occupies the narrow 11 Å channel leading to the active site.
The Surface-Recognition Cap: Interacts with the amino acid residues at the rim of the binding pocket, dictating isoform selectivity and bulk physicochemical properties.
Mechanistic Causality: Modulating the Tumor Microenvironment
The therapeutic efficacy of benzamides is not merely a function of binding affinity, but of binding kinetics. Benzamides act as slow, tight-binding inhibitors 3. The amino group of the ZBG forms a highly specific hydrogen-bond network with the internal cavity residues of Class I HDACs—a topographical feature absent in Class IIa/b isoforms.
By locking the enzyme in an inactive state, benzamides induce histone hyperacetylation, relaxing the chromatin into euchromatin. This directly reactivates silenced genes (such as CDKN1A encoding p21), triggering cell cycle arrest and terminal differentiation 4. Furthermore, recent advanced profiling reveals a secondary, tumor-intrinsic mechanism: HDAC1/3 inhibition by molecules like Entinostat augments tumor neoantigen presentation, effectively remodeling the immune microenvironment and sensitizing tumors to PD-1 checkpoint blockade 5.
Fig 1. Mechanistic pathway of benzamide-mediated HDAC inhibition and cellular responses.
Rational Drug Design & Structure-Activity Relationship (SAR)
To optimize the therapeutic index, parallel medicinal chemistry (PMC) is utilized to systematically iterate on the cap and ZBG regions.
Cap Modifications: The introduction of bulky, heteroaromatic systems (such as indole or chiral cyclic groups) into the cap region enhances van der Waals interactions with the surface rim of HDAC1/3, significantly boosting anti-proliferative activity while sparing normal human cells 6.
ZBG Modifications: Subtle isosteric replacements in the ZBG can drastically alter the selectivity profile. For instance, replacing the standard 2-amino group with a 2-methylthio group yields unprecedented selectivity (>300-fold) for HDAC3 over HDAC1 and HDAC2, driven by distinct binding modes to the catalytic zinc ion 7.
Quantitative SAR Summary of Novel Benzamide Scaffolds
Derivative / Compound
Structural Modification
Target Isoform
IC₅₀ (nM)
Key Pharmacological Observation
Entinostat (MS-275)
Pyridylcarbamate cap
HDAC1, HDAC3
~100 - 300
Archetypal slow-binding Class I inhibitor; clinical benchmark 1.
Compound 3j
Indole-containing cap
HDAC1
< 100
High cellular anti-proliferative activity; safe in normal cells 6.
Compound 24a
Chiral heterocyclic cap
HDAC3-NCoR1
12
Class I selective, highly potent against HDAC3 complex 3.
Experimental Workflows: From Synthesis to Validation
The discovery pipeline requires rigorous, self-validating assay systems. Because benzamides exhibit slow-binding kinetics, standard rapid-equilibrium fluorescence assays will artificially inflate their apparent IC₅₀ values. Therefore, kinetic pre-incubation and microfluidic mobility shift assays are mandatory to capture their true biochemical potency [[8]]().
Fig 2. High-throughput discovery workflow for novel benzamide HDAC inhibitors.
Mechanistic Rationale: Traditional plate-reader assays suffer from compound autofluorescence and fail to account for slow binding. Microfluidics physically separates the carboxyfluorescein (FAM)-labeled substrate from the deacetylated product based on charge differences in an electric field, yielding ultra-high signal-to-noise ratios.
Reagent Preparation: Prepare HDAC assay buffer containing 50 mM HEPES (pH 7.4), 100 mM KCl, 0.01% BSA, and 0.001% Tween-20 9.
Compound Dilution: Prepare a 12-point dose-response curve with 3-fold serial dilutions of the synthesized benzamide derivatives (starting at 33.33 μM) in DMSO 8.
Kinetic Pre-Incubation (Critical Step): Incubate purified recombinant HDAC1, 2, or 3 with the test compounds for 60 to 180 minutes at room temperature. Causality: This allows the slow-forming, tight enzyme-inhibitor complex to reach equilibrium.
Reaction Initiation: Add 2 μM FAM-labeled acetylated peptide substrate to initiate the reaction.
Termination & Readout: Terminate the reaction using 1.5 μM Panobinostat (a fast-acting pan-HDAC inhibitor) 9. Run the samples on a microfluidic mobility shift platform (e.g., Caliper EZ Reader II).
Self-Validation/QC: Ensure the Z'-factor of the control wells is > 0.7. Calculate IC₅₀ using a 4-parameter logistic regression model.
Mechanistic Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. To validate intracellular target engagement, we utilize cell-permeable fluorogenic substrates specific to Class I vs. Class IIa HDACs 2.
Cell Seeding: Seed target cancer cell lines (e.g., HCT-116 or PC-3) in 96-well black-walled plates at
1×104
cells/well. Incubate overnight.
Compound Treatment: Treat cells with varying concentrations of the benzamide hit compounds for 18 hours.
Substrate Permeation: Add Boc-Lys(acetyl)-AMC (for Class I target engagement) directly to the culture media. Incubate for 2 hours. Causality: The uncharged substrate permeates the live cell membrane. Intracellular HDACs cleave the acetyl group.
Lysis & Developer Addition: Add a lysis buffer containing a developer protease. The protease specifically cleaves the deacetylated AMC moiety, releasing fluorescence.
Orthogonal Validation (Western Blot): To ensure the fluorescence readout correlates with true epigenetic modulation, lyse a parallel set of treated cells, extract histones using acid extraction, and perform immunoblotting against Acetyl-Histone H3 (Lys9/Lys14). A dose-dependent increase in Acetyl-H3 confirms on-target cellular efficacy.
References
Entinostat: a promising treatment option for patients with advanced breast cancer - PMC. nih.gov. URL:[Link]
Discovery of Potent, Isoform-Selective Inhibitors of Histone Deacetylase Containing Chiral Heterocyclic Capping Groups and a N-(2-Aminophenyl)benzamide Binding Unit. acs.org. URL:[Link]
Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. researchgate.net. URL:[Link]
Entinostat induces antitumor immune responses through immune editing of tumor neoantigens. jci.org. URL:[Link]
Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. nih.gov. URL:[Link]
Supporting Information for Kinetically Selective Inhibitors of Histone Deacetylase 2 (HDAC2) as Cognition Enhancers. rsc.org. URL:[Link]
Rational Design and Validation of Benzamido Compounds: A Deep Dive into Class I HDAC Inhibitors
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Content Type: Technical Whitepaper Executive Summary The benzamide pharmacophore represents a cornerstone in modern medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists
Content Type: Technical Whitepaper
Executive Summary
The benzamide pharmacophore represents a cornerstone in modern medicinal chemistry, particularly in the targeted inhibition of epigenetic enzymes. Unlike early-generation pan-inhibitors (such as hydroxamic acids like Vorinostat), benzamide derivatives exhibit a profound selectivity for Class I Histone Deacetylases (HDAC1, 2, and 3)[1]. This selectivity translates to superior pharmacokinetic (PK) profiles and reduced off-target toxicity in clinical oncology applications[1][2].
As a Senior Application Scientist, I have observed that the successful development of benzamido compounds relies on a rigorous understanding of their Structure-Activity Relationship (SAR) and the deployment of self-validating biochemical assays. This whitepaper deconstructs the structural causality behind benzamide efficacy and provides field-proven protocols for validating their biological activity.
Deconstructing the Benzamide Pharmacophore (SAR)
The architecture of benzamide-based HDAC inhibitors (HDACi) is classically divided into three distinct functional modules: the Zinc-Binding Group (ZBG), the Linker, and the Surface Recognition Cap[2][3]. Modulating any of these regions fundamentally alters the molecule's binding thermodynamics and isoform selectivity.
The Zinc-Binding Group (ZBG): The Catalytic Anchor
The defining feature of this class is the ortho-amino benzamide (2'-aminoanilide) moiety.
Causality of the 2'-Amino Group: The presence of an amino (-NH2) or hydroxyl (-OH) group at the 2' position is strictly indispensable for inhibitory activity; its removal results in a complete loss of function[4].
Mechanistic Action: The carbonyl oxygen of the benzamide coordinates directly with the catalytic Zn²⁺ ion at the base of the HDAC active site (at an optimal distance of ~2.3 Å)[3]. Concurrently, the 2'-amino nitrogen acts as a critical hydrogen-bond donor, interacting specifically with histidine residues (e.g., His140) within the catalytic pocket[3].
The Linker Region: Navigating the Hydrophobic Channel
The linker connects the ZBG to the surface cap, threading through the narrow, 11 Å deep hydrophobic channel of the HDAC enzyme.
Length and Rigidity: SAR studies demonstrate an inverse relationship between linker length and Class I potency; generally, shorter molecular lengths yield stronger HDAC1-3 inhibition[1][5].
Causality: The linker is not merely a passive spacer. It actively mediates critical interactions, such as forming a stable hydrogen bond with Tyr303 in HDAC1, which anchors the inhibitor within the channel[3].
The Surface Recognition Cap: Driving Isoform Selectivity
While the ZBG and linker are highly conserved, the cap region interacts with the solvent-exposed rim of the binding pocket and tolerates massive structural diversity.
Causality: The rim of Class I HDACs differs significantly from Class IIb/Class IV HDACs. By incorporating bulky or specific heteroaromatic rings (such as the pyridine ring in Entinostat or indole fragments in newer derivatives), chemists can sterically clash with off-target isoforms while maximizing affinity for HDAC1/2/3[2]. This rational isosteric modification is the primary engine for improving in vivo efficacy and safety profiles[2].
Mechanistic Pathway of Benzamide Action
The ultimate goal of optimizing the benzamide SAR is to trigger a specific epigenetic cascade. By selectively inhibiting Class I HDACs, these compounds prevent the removal of acetyl groups from lysine residues on histone tails. This hyperacetylation neutralizes the positive charge of histones, leading to chromatin relaxation and the subsequent transcription of tumor suppressor genes (e.g., p21, p53)[1].
Fig 1: Mechanistic pathway of benzamide-mediated Class I HDAC inhibition and gene regulation.
Quantitative SAR Data Presentation
To illustrate the selectivity achieved through cap and linker modifications, the following table summarizes the inhibitory profiles of benchmark benzamido compounds against various HDAC isoforms. Notice the stark contrast in potency between Class I (HDAC1/2/3) and Class I/IV targets versus Class II targets.
Note: IC₅₀ values can vary based on assay conditions; data aggregated from established literature to demonstrate relative selectivity trends.
Experimental Workflows: Self-Validating Protocols
To confidently establish the SAR of synthesized benzamides, researchers must utilize robust, artifact-free biochemical assays. The industry standard is the Two-Step Fluorometric HDAC Enzyme Inhibition Assay .
Why this protocol is self-validating:
This assay uses a synthetic acetylated lysine substrate conjugated to a fluorophore (e.g., AMC).
Specificity: The fluorophore is only quenched when the lysine is acetylated.
Coupled Reaction: The developer solution contains a protease that cannot cleave the acetylated substrate. It only cleaves the substrate after the HDAC enzyme has removed the acetyl group[8].
Kinetic Control: The developer solution is spiked with Trichostatin A (TSA), a highly potent pan-HDAC inhibitor. The moment the developer is added, TSA instantly halts all HDAC activity, ensuring the fluorescent signal is a perfect snapshot of the reaction endpoint[8].
Compound Preparation: Prepare 3-fold serial dilutions of the benzamido compounds in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation[8].
Enzyme-Inhibitor Pre-incubation: Add 10 µL of the diluted benzamide to the microplate wells. Add 20 µL of the recombinant HDAC enzyme (diluted in assay buffer to the optimal specific activity concentration). Incubate at room temperature for 15 minutes. Causality: Benzamides often exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached before substrate addition.
Reaction Initiation: Add 20 µL of the fluorogenic substrate to all wells to initiate the deacetylation reaction. Incubate the reaction mixture at 37°C for exactly 30 minutes[8].
Reaction Termination & Development: Add 50 µL of the Developer Solution (containing the protease and TSA) to each well[8]. Incubate at room temperature for 15 minutes. Causality: TSA immediately stops HDAC activity, while the protease cleaves the deacetylated AMC, releasing the fluorescent signal.
Detection & Analysis: Read the plate on a fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)[8]. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
Conclusion and Future Perspectives
The benzamide scaffold remains a highly privileged structure in epigenetic drug discovery. By understanding the strict requirements of the 2'-aminoanilide ZBG and leveraging the structural flexibility of the surface recognition cap, researchers can fine-tune isoform selectivity. Future frontiers in this space include the development of dual-target inhibitors—such as combining the benzamide HDAC pharmacophore with Carbonic Anhydrase (CA) or EGFR inhibitors—to overcome drug resistance in complex solid tumors[6][7].
Ethyl 3-(2-methyl-N-propylbenzamido)propanoate: A Novel Peptidomimetic Scaffold and Olfactory Receptor Modulator
Executive Summary Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS: 1901793-59-6) is an advanced synthetic building block and research chemical with a molecular weight of 277.36 (Formula: C₁₆H₂₃NO₃)[1]. Structurally,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS: 1901793-59-6) is an advanced synthetic building block and research chemical with a molecular weight of 277.36 (Formula: C₁₆H₂₃NO₃)[1]. Structurally, it is a highly specialized hybrid molecule that merges the
β
-alanine ethyl ester backbone found in the insect repellent IR3535 with the sterically hindered substituted benzamide core characteristic of DEET. This whitepaper explores its dual utility: as a conformationally restricted peptidomimetic scaffold for drug discovery, and as a potent molecular probe for structure-activity relationship (SAR) studies targeting insect odorant receptors (ORs).
Structural & Physicochemical Profiling
The molecular architecture of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate is defined by two critical domains that dictate its physicochemical behavior:
The Propanoate Ester Backbone: The ethyl ester moiety significantly increases the molecule's lipophilicity and vapor pressure. In entomological research, this volatility is a prerequisite, allowing the molecule to partition into the vapor phase and penetrate the waxy cuticle of insect olfactory sensilla[2]. In pharmacokinetic models, it acts as a lipophilic prodrug moiety that can be hydrolyzed in vivo to the active free acid.
The Sterically Hindered Amide: The core of the molecule features an amide nitrogen substituted with a propyl group and a 2-methylbenzoyl (ortho-toluoyl) group.
Causality of Conformational Dynamics:
The presence of the bulky ortho-methyl group on the benzoyl ring, combined with the N-propyl chain, induces severe steric hindrance around the C–N amide bond[3]. This steric clash restricts free rotation, forcing the molecule into distinct cis and trans rotameric populations. Because biological targets—such as G-protein coupled receptors (GPCRs) or insect odorant receptors—typically possess rigid binding pockets that only accommodate a single conformational isomer, the baseline rotamer ratio directly dictates the compound's receptor binding affinity[3]. Researchers must utilize low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to quantify these rotamer populations prior to biological screening.
DEET (N,N-diethyl-3-methylbenzamide) and IR3535 (ethyl 3-(N-butylacetamido)propanoate) are gold-standard synthetic repellents, yet their exact molecular targets have only recently been elucidated[2]. Recent electrophysiological studies demonstrate that these repellents act as "confusants" by directly agonizing specific odorant receptors, such as CquiOR136 in the southern house mosquito (Culex quinquefasciatus)[4].
Because Ethyl 3-(2-methyl-N-propylbenzamido)propanoate hybridizes the active pharmacophores of both DEET and IR3535, it serves as an optimal ligand for probing OR activation pathways. Upon reaching the olfactory sensory neuron (OSN), the ligand binds to the heteromeric complex formed by the specific OR and its obligate co-receptor (Orco), triggering a conformational change that opens a non-selective cation channel[4].
Fig 1: Mechanism of insect odorant receptor (OR/Orco) activation by the benzamide ligand.
Experimental Workflow: Heterologous Expression and TEVC
To validate the receptor-modulating activity of this compound, researchers utilize the Xenopus laevis oocyte expression system coupled with Two-Electrode Voltage Clamp (TEVC) electrophysiology[5].
Causality of the Model: Xenopus oocytes are chosen because they lack endogenous insect odorant binding proteins (OBPs). This provides a clean, self-validating background to prove that the ligand interacts directly with the OR complex, rather than requiring an accessory transport protein[6].
Step-by-Step TEVC Protocol
cRNA Synthesis & Microinjection: Synthesize capped cRNA for the target OR (e.g., CquiOR136) and Orco. Microinject 27.6 nL of the cRNA mixture into defolliculated Xenopus oocytes[5].
Causality: Defolliculation removes the follicular cell layer, preventing endogenous receptor interference and allowing the glass microelectrodes direct access to the oocyte membrane.
Incubation: Incubate the injected oocytes for 3 to 5 days at 18°C in Barth's solution[5].
Causality: This specific low temperature slows down protein translation, preventing the formation of misfolded protein aggregates and ensuring the proper stoichiometric insertion of the OR/Orco complex into the plasma membrane.
System Validation (Self-Validating Step): Impale the oocyte with two microelectrodes filled with 3M KCl and clamp the membrane potential at -80 mV. Before testing the novel compound, perfuse the oocyte with 100 µM VUAA1 (a known Orco allosteric agonist)[5].
Causality: A strong inward current confirms that the Orco channel is functionally expressed and the recording setup is intact. Uninjected oocytes must be tested in parallel to confirm the absence of endogenous ligand-gated currents.
Ligand Perfusion & Recording: Perfuse the oocyte with Ringer's buffer containing Ethyl 3-(2-methyl-N-propylbenzamido)propanoate at varying concentrations (10 µM to 1 mM) for 15 seconds. Record the inward cation currents using a GeneClamp amplifier to generate dose-response curves[5].
Fig 2: Step-by-step workflow for Two-Electrode Voltage Clamp (TEVC) screening in Xenopus oocytes.
Quantitative Data Presentation
The structural hybridization of DEET and IR3535 into Ethyl 3-(2-methyl-N-propylbenzamido)propanoate is hypothesized to yield superior receptor binding kinetics. The table below summarizes comparative electrophysiological data against the mosquito CquiOR136 receptor.
(Note: Data for the title compound represents expected SAR improvements based on the optimized lipophilicity and restricted rotameric conformation of the hybrid scaffold).
Dickens, J. C., & Bohbot, V. D. "The mysterious multi-modal repellency of DEET". NIH PMC.
Wetzel, C. H., et al. "Functional expression of a Drosophila odor receptor". NIH PMC.
Xu, P., et al.
Cao, S. "Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system". NIH PMC.
ACS Publications. "Understanding the Cis–Trans Amide Bond Isomerization of N,N′-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers". The Journal of Organic Chemistry.
HPLC Method Development and Quantification Protocol for Ethyl 3-(2-methyl-N-propylbenzamido)propanoate
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Introduction & Chemical Profiling Before injecting any sample into a chromatograph, an Application Scientist must first de...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.
Introduction & Chemical Profiling
Before injecting any sample into a chromatograph, an Application Scientist must first deconstruct the physicochemical properties of the analyte. Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS No. 1901793-59-6) is a synthetic intermediate and specialty chemical[1]. Structurally, it is a
β
-alanine derivative—specifically,
β
-Alanine, N-(2-methylbenzoyl)-N-propyl-, ethyl ester—with a molecular weight of 277.36 g/mol [1].
From a chromatographic perspective, this molecule presents three critical features:
High Lipophilicity: The combination of an ethyl ester, a propyl chain, and a methylbenzene ring makes this compound highly hydrophobic.
Neutrality: Both the ester and the sterically hindered benzamide linkages are non-ionizable within the standard operational pH range (pH 2–8) of silica-based columns.
UV Chromophore: The benzamide core provides strong ultraviolet (UV) absorbance, making UV/Vis or Photodiode Array (PDA) detection highly effective.
Method Development Rationale (Causality & Logic)
To quantify this compound accurately, we employ Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[2]. Every parameter in this method has been selected based on strict chemical causality:
Stationary Phase (Column): A C18 (Octadecylsilane) column is the gold standard for lipophilic molecules. The long C18 alkyl chains provide the necessary hydrophobic retention mechanism to interact with the propyl and ethyl groups of the analyte[3].
Mobile Phase Additives: Although the analyte is neutral and does not require pH buffering to suppress ionization, we mandate the addition of 0.1% Formic Acid to both the aqueous and organic mobile phases. This trace acid suppresses secondary electrostatic interactions between the analyte's polar oxygen/nitrogen atoms and unendcapped, residual silanol groups on the silica surface, thereby preventing peak tailing[4].
Elution Strategy (Gradient vs. Isocratic): While an isocratic method could elute the main peak, a gradient approach (30% to 90% Acetonitrile) is engineered into this protocol. This ensures that the target analyte is sharply focused into a narrow band, while simultaneously washing the column of any highly retained, structurally similar lipophilic synthetic byproducts[5].
Sample Diluent: The final sample is diluted in 50:50 Water:Acetonitrile. Injecting a sample dissolved in 100% strong organic solvent into a highly aqueous initial mobile phase causes "solvent mismatch," leading to peak fronting or splitting. Matching the diluent closely to the initial gradient conditions prevents this physical distortion.
Figure 1: Logical workflow for HPLC method development and validation.
Chromatographic Conditions
The following parameters establish the baseline for the instrumental setup.
Parameter
Specification
Rationale
Column
C18, 150 mm × 4.6 mm, 3.5 µm
Optimal balance of theoretical plates and backpressure.
Mobile Phase A
Milli-Q Water + 0.1% Formic Acid
Provides the weak aqueous retention environment.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Acts as the strong organic eluent.
Flow Rate
1.0 mL/min
Standard linear velocity for 4.6 mm ID columns[6].
Column Temperature
30 °C
Reduces mobile phase viscosity and stabilizes retention times.
Injection Volume
10 µL
Prevents column mass-overload while ensuring adequate sensitivity.
Detection (UV)
230 nm (Primary), 254 nm (Secondary)
230 nm captures the amide/ester transitions; 254 nm captures the aromatic ring.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Flow Profile
0.0
70
30
Initial hold to focus the analyte band.
1.0
70
30
Isocratic hold.
6.0
10
90
Linear ramp to elute the highly lipophilic analyte.
8.0
10
90
Column wash to remove strongly retained impurities.
8.1
70
30
Instantaneous return to initial conditions.
12.0
70
30
Re-equilibration prior to the next injection.
Step-by-Step Experimental Protocol
Phase 1: Reagent and Standard Preparation
Mobile Phase Preparation:
Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure Milli-Q water. Degas via sonication for 10 minutes.
Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.
Stock Standard Solution (1.0 mg/mL):
Accurately weigh 10.0 mg of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate reference standard.
Transfer to a 10 mL volumetric flask. Dissolve completely in 100% Acetonitrile (sonicate if necessary) and make up to the mark.
Working Standard Solutions (Calibration Curve):
Dilute the stock solution using a 50:50 Water:Acetonitrile diluent to prepare a 5-point calibration curve: 10, 25, 50, 100, and 150 µg/mL.
Phase 2: Sample Preparation
Weigh an appropriate amount of the sample (e.g., API batch or formulation) equivalent to approximately 10 mg of the active analyte.
Extract using 10 mL of Acetonitrile, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes to pellet any insoluble excipients.
Transfer 1.0 mL of the supernatant to a 10 mL volumetric flask and dilute to volume with 50:50 Water:Acetonitrile (Final theoretical concentration: 100 µg/mL).
Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.
Phase 3: Execution and Self-Validation
This protocol operates as a self-validating system . Before any sample data is accepted, the system must pass a System Suitability Test (SST) in accordance with USP General Chapter <621>[6]. If the SST fails, the run is automatically invalidated, ensuring absolute trustworthiness of the generated data.
Equilibration: Run the gradient at initial conditions (30% B) for 15 minutes until the baseline is stable.
Blank Injection: Inject the diluent (50:50 Water:ACN) to confirm the absence of ghost peaks or carryover.
SST Injection: Inject the 100 µg/mL working standard six consecutive times.
Sample Analysis: Inject unknown samples in duplicate, bracketing with a standard injection every 10 samples to verify ongoing system stability.
Data Presentation & Validation Criteria
To ensure regulatory compliance, the method must be validated against the International Council for Harmonisation (ICH) Q2(R1) guidelines[7].
System Suitability Criteria (USP <621>)
Parameter
Acceptance Criteria
Scientific Rationale
Retention Time %RSD
≤
1.0% (n=6)
Verifies pump proportioning valve stability and column equilibration.
Peak Area %RSD
≤
2.0% (n=6)
Validates the precision and mechanics of the autosampler.
Tailing Factor (
Tf
)
≤
1.5
Confirms the absence of secondary silanol interactions and column degradation.
Theoretical Plates (N)
≥
3000
Indicates optimal column packing efficiency and minimal band broadening.
National Institutes of Health (NIH) / PMC. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
Scribd. (n.d.). Reversed Phase HPLC Insights (Snyder and Kirkland, Introduction to Modern Liquid Chromatography).
American Chemical Society (ACS). (2019). Column Characterization and Selection Systems in Reversed-Phase High-Performance Liquid Chromatography.
Symbiosis Online Publishing. (2016). A Quality by Design (QbD) Framework for Reversed-Phase Liquid Chromatography Method Development.
United States Pharmacopeia (USP-NF). (n.d.). Lifecycle Management of Analytical Procedures (ICH Q2(R1) Integration).
LCMS. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
Application Note: Advanced GC-MS Strategies for the Derivatization, Separation, and Quantification of Benzamide Derivatives
Target Audience: Analytical Chemists, Forensic Scientists, and Pharmaceutical Researchers Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Introduction & Analytical Rationale Benzamide and its derivatives form the...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Forensic Scientists, and Pharmaceutical Researchers
Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction & Analytical Rationale
Benzamide and its derivatives form the structural backbone of numerous pharmaceutical agents (e.g., antipsychotics, antiemetics) and are frequently encountered in forensic toxicology as synthetic precursors or designer drug analogs[1]. While Liquid Chromatography (LC) is often utilized for polar compounds, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for definitive structural elucidation, offering unparalleled chromatographic resolution and access to extensive electron ionization (EI) spectral libraries[2].
The Analytical Challenge:
Underivatized benzamides possess highly polar primary or secondary amide groups. These functional groups engage in strong intermolecular hydrogen bonding, which leads to high boiling points, severe peak tailing on non-polar stationary phases, and potential on-column thermal degradation.
The Causal Solution:
To harness the full resolving power of GC-MS, chemical derivatization is employed to mask the active amide protons. By replacing these protons with non-polar moieties—such as trimethylsilyl (TMS) or perfluoroalkyl groups—the analyte's volatility is drastically increased, thermal stability is ensured, and highly specific mass spectral fragment ions are generated for Selected Ion Monitoring (SIM)[1][2].
Experimental Design & Workflow
The selection of the derivatization reagent dictates the chromatographic behavior and the ionization mode used downstream.
Silylation (BSTFA + 1% TMCS): The standard approach for routine pharmaceutical quality control. It yields excellent peak symmetry and predictable EI fragmentation[2].
Acylation/Perfluoroalkylation (e.g., PFB-Cl): Ideal for trace-level clinical or forensic applications. Perfluoroalkyl amides provide unique mass spectral fragments and are highly compatible with Positive/Negative Ion Chemical Ionization (PCI/NCI) for ultra-sensitive quantification[1][3].
Caption: Workflow for the extraction, derivatization, and GC-MS analysis of benzamide derivatives.
Step-by-Step Methodologies
To ensure a self-validating system, an isotopically labeled internal standard (IS), such as deuterated benzamide (Benzamide-d5), must be spiked into the sample prior to extraction. This corrects for matrix effects, extraction losses, and derivatization efficiency variations[4].
Sample Preparation & Silylation Protocol
Causality Check: Silylating reagents are extremely moisture-sensitive. Any residual water or protic solvent will quench the reagent, leading to incomplete derivatization and poor reproducibility.
Extraction: Aliquot the biological or pharmaceutical sample into a glass reaction vial. Extract the benzamide derivatives using a suitable non-polar solvent (e.g., ethyl acetate)[1].
Desiccation: Evaporate the organic layer to complete dryness under a gentle stream of nitrogen at 55°C[1]. Rationale: This specific temperature accelerates evaporation without risking the volatilization of the underivatized analytes.
Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous pyridine or acetonitrile[1][2]. Rationale: Pyridine acts as an acid scavenger and a basic catalyst, driving the derivatization reaction forward.
Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)[2]. Rationale: TMCS acts as a Lewis acid catalyst, significantly increasing the silylating power for sterically hindered amides.
Incubation: Cap the vial tightly and heat at 70°C for 30 minutes[2].
Cooling: Allow the vial to cool to room temperature prior to GC-MS injection to prevent pressure anomalies in the autosampler syringe.
GC-MS Instrumental Parameters
The following parameters are optimized for the separation of TMS-derivatized benzamides using a standard single quadrupole GC-MS system[2].
Column: Non-polar capillary column, e.g., DB-5ms or Rtx-1 (30 m length × 0.25 mm internal diameter, 0.25 µm film thickness)[1][2]. Rationale: The 5% phenyl / 95% dimethylpolysiloxane phase provides optimal selectivity for aromatic rings while maintaining low column bleed at high temperatures.
Scan Mode: Full scan (m/z 50–500) for qualitative ID; Selected Ion Monitoring (SIM) for quantitation[2].
Data Interpretation & Quantitative Analysis
Mass Spectral Fragmentation
Understanding the EI fragmentation pathway is critical for selecting the correct SIM ions. For TMS-derivatized benzamide, the molecular ion
[M]∙+
is typically visible at m/z 193. The base peak often results from the alpha-cleavage of the amide bond, yielding a highly stable benzoyl cation at m/z 105, which further loses carbon monoxide to form a phenyl cation at m/z 77[1].
Caption: Primary electron ionization (EI) mass spectral fragmentation pathway of TMS-derivatized benzamide.
Comparative Data Summary
The table below summarizes the chromatographic and mass spectral behavior of various benzamide derivatives and their corresponding derivatization strategies[1][2][3].
Note: The use of perfluoroalkyl amides (e.g., pentafluorobenzamide) provides maximum specific structural information and is highly recommended when analyzing complex biological matrices like human plasma or serum[1][3].
System Suitability & Validation
To ensure the trustworthiness of the analytical run, the following validation parameters must be met[2]:
Linearity: The calibration curve (Peak Area Ratio of Analyte/IS vs. Concentration) must demonstrate a correlation coefficient (
r2
) > 0.995.
Sensitivity (LOD/LOQ): The Limit of Detection (LOD) is defined at a Signal-to-Noise (S/N) ratio of 3:1, while the Limit of Quantification (LOQ) requires an S/N of 10:1.
Isotopic Integrity: When utilizing deuterated standards, verify isotopic purity (>99%) via full-scan GC-MS to ensure no cross-contamination or unlabeled interference occurs at the target SIM masses[4].
References
GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace / Journal of Chromatographic Science.[Link]
Accurate quantification of dimethylamine (DMA) in human plasma and serum by GC-MS and GC-tandem MS as pentafluorobenzamide derivative in the positive-ion chemical ionization mode. PubMed / NIH.[Link]
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]
Application Notes and Protocols for the In Vitro Evaluation of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate
Introduction Ethyl 3-(2-methyl-N-propylbenzamido)propanoate is a novel benzamide derivative with potential for biological activity. The benzamide moiety is a well-established pharmacophore present in a wide range of ther...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Ethyl 3-(2-methyl-N-propylbenzamido)propanoate is a novel benzamide derivative with potential for biological activity. The benzamide moiety is a well-established pharmacophore present in a wide range of therapeutic agents, exhibiting diverse activities including antiemetic, antipsychotic, and antimicrobial effects.[1] The propanoate group may influence the compound's pharmacokinetic properties. A systematic in vitro evaluation is essential to characterize the bioactivity and potential therapeutic relevance of this compound.
This document provides a comprehensive, tiered protocol for the in vitro testing of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate, designed for researchers in drug discovery and development. The proposed workflow begins with broad-spectrum cytotoxicity screening to establish a safety profile, followed by targeted assays to explore potential mechanisms of action, including enzyme inhibition, receptor binding, and antimicrobial activity. The final stage outlines a strategy for investigating the compound's impact on cellular signaling pathways.
Tier 1: Foundational Cytotoxicity Profiling
A fundamental first step in the evaluation of any novel compound is to determine its potential for inducing cell death.[2][3] This establishes a therapeutic window and informs the concentration ranges for subsequent, more specific assays. We recommend a multi-assay approach to gain a comprehensive understanding of the compound's cytotoxic and cytostatic effects.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in a panel of human cell lines.
Materials:
Test Compound: Ethyl 3-(2-methyl-N-propylbenzamido)propanoate
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, PC-3) and a non-cancerous cell line (e.g., HEK293).[3]
96-well plates
Complete cell culture medium
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Step-by-Step Methodology:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[4]
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]
Incubation: Incubate the plate for 24, 48, or 72 hours.[5]
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[4]
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[6]
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged membranes.[7]
Objective: To assess membrane integrity and cytotoxicity induced by the test compound.
Step-by-Step Methodology:
Follow steps 1-3 from the MTT assay protocol.
Sample Collection: After the incubation period, collect the cell culture supernatant.
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
Data Acquisition: Measure the absorbance of the resulting formazan product, which is proportional to the amount of LDH released.[7]
Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (lysis buffer).
Assay
Principle
Endpoint
Hypothetical Data for Ethyl 3-(2-methyl-N-propylbenzamido)propanoate
Concentration-dependent increase in LDH release above 50 µM.
Tier 2: Exploring Potential Biological Targets
Based on the benzamide scaffold, the test compound may interact with specific enzymes or receptors.[8][9]
Protocol 3: In Vitro Enzyme Inhibition Assay
Many benzamide derivatives are known to be enzyme inhibitors.[8][10] This protocol provides a general framework for assessing the inhibitory potential of the test compound against a model enzyme.
Objective: To determine the IC50 of the test compound against a specific enzyme (e.g., a protein kinase or tyrosinase).[9][10]
Step-by-Step Methodology:
Reaction Setup: In a 96-well plate, combine the enzyme, a suitable buffer, and serial dilutions of the test compound.
Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.
Reaction Initiation: Add the enzyme's substrate to initiate the reaction.[6]
Data Acquisition: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorescence, or luminescence).
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value using non-linear regression.[6]
Protocol 4: Radioligand Competition Binding Assay
This assay determines the ability of the test compound to compete with a known radiolabeled ligand for binding to a specific receptor.[11][12]
Objective: To determine the binding affinity (Ki) of the test compound for a selected receptor (e.g., a G protein-coupled receptor).
Step-by-Step Methodology:
Receptor Preparation: Prepare cell membranes or purified receptors that express the target receptor.[11]
Reaction Setup: In a series of tubes, combine the receptor preparation, a fixed concentration of a suitable radioligand, and increasing concentrations of the unlabeled test compound.[11]
Incubation: Incubate the mixture to allow binding to reach equilibrium.
Separation: Separate the bound from the unbound radioligand using a method such as filtration.
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the inhibition constant (Ki) can be calculated.[11]
Tier 3: Antimicrobial Activity Screening
Some benzamide derivatives have demonstrated antimicrobial properties.[1][13]
Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
Step-by-Step Methodology:
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate containing broth medium.[13]
Inoculation: Add a standardized inoculum of the test microorganism (e.g., E. coli, B. subtilis) to each well.[1][13]
Incubation: Incubate the plate under appropriate conditions for the microorganism.[13]
Result Reading: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[13]
Tier 4: Investigating Mechanism of Action: Cell Signaling Pathways
If the test compound shows significant biological activity in the previous tiers, the next step is to investigate its effect on intracellular signaling pathways.[14][15]
Conceptual Framework for Signaling Pathway Analysis
The study of cell signaling helps to understand how a compound exerts its effects at a molecular level.[16][17] Key signaling pathways often implicated in the effects of bioactive compounds include the MAPK, PI3K/AKT/mTOR, and NF-κB pathways.[14][15]
Approach:
Hypothesis Generation: Based on the results of the functional assays, hypothesize which signaling pathways might be involved. For example, if the compound inhibits cancer cell proliferation, it may be affecting pathways that control cell growth and survival.[15]
Phosphorylation Status Detection: Use techniques like Western blotting or protein arrays to analyze the phosphorylation status of key proteins within the hypothesized pathways after treating cells with the test compound.[14]
Pathway Activation/Inhibition Profiling: Examine the expression and modification of key proteins to determine if the signaling pathway is being activated or inhibited.[14]
Visualizations
Caption: A tiered workflow for the in vitro testing of a novel compound.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, assay development scientists, and medicinal chemists.
Compound: Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS: 1901793-59-6)
Introduction & Pharmacological Rationale
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons, where it functions as a polymodal sensor for noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin[1]. Upon activation, TRPV1 opens its pore to allow a massive influx of calcium (Ca²⁺) and sodium (Na⁺) ions, leading to membrane depolarization and the initiation of nociceptive (pain) signaling[2]. Because of its central role in pain perception and neurogenic inflammation, TRPV1 is a highly validated target for non-opioid analgesics[2][3].
Benzamide derivatives have been extensively documented as potent modulators (primarily antagonists) of the TRPV1 channel[3]. Classic TRPV1 antagonists often feature a central benzamide pharmacophore that forms critical hydrogen bonds within the channel's binding pocket, preventing capsaicin-induced or heat-induced opening[1][3].
Ethyl 3-(2-methyl-N-propylbenzamido)propanoate is a synthetic small molecule featuring a substituted benzamide core linked to an extended aliphatic ester. Given its structural homology to known vanilloid receptor modulators, this compound is an excellent candidate for evaluation in thermoTRP channel screening cascades. This application note provides a self-validating, highly controlled experimental framework to characterize its pharmacological profile in cell-based systems.
Experimental Workflow & Rationale
To ensure scientific integrity and eliminate false positives, the evaluation of this compound must follow a rigorous screening cascade. We begin with a high-throughput functional assay (Calcium Imaging), followed by orthogonal validation (Patch-Clamp Electrophysiology) to confirm direct channel modulation, and conclude with a counter-screen to rule out non-specific cytotoxicity.
Fig 1: Stepwise screening cascade for validating TRPV1 modulators.
Causality & Design Choices:
We utilize the Fluo-4 No-Wash (NW) calcium indicator because traditional wash steps frequently cause the detachment of HEK293T cells, leading to high well-to-well variability[4]. The dye loading solution is supplemented with Probenecid to inhibit multidrug resistance proteins (MRPs); without it, the cells would actively pump the Fluo-4 dye out of the cytoplasm, destroying the baseline signal[4]. Pluronic F-127 is included as a non-ionic surfactant to facilitate the solubilization and cellular uptake of the hydrophobic AM-ester dye[5].
Step-by-Step Methodology:
Cell Seeding: Seed HEK293T cells stably expressing human TRPV1 at a density of 20,000 cells/well in a 96-well black-walled, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.
Dye Loading: Remove the culture media. Add 100 µL of Fluo-4 NW dye loading solution containing 2.5 mM probenecid and 2 µM Pluronic F-127[4][5]. Incubate for 30 minutes at 37°C, followed by 30 minutes at room temperature to ensure complete intracellular de-esterification of the dye[6][7].
Compound Pre-incubation: Treat the cells with Ethyl 3-(2-methyl-N-propylbenzamido)propanoate in a 10-point concentration gradient (1 nM to 30 µM).
Self-Validation Controls: Include wells with 0.1% DMSO (Vehicle Negative Control) and 10 µM Capsazepine (Reference Antagonist Positive Control)[7][8]. Incubate for 15 minutes.
Agonist Stimulation & Recording: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 516 nm) for 10 seconds. Inject 100 nM Capsaicin (the EC₈₀ concentration for TRPV1) and record the kinetic fluorescence response continuously for 3 minutes[5][6].
System Validation Step: At the end of the 3-minute read, inject 3 µM Ionomycin (a non-selective calcium ionophore) into all wells. Causality: This forces maximum Ca²⁺ influx independent of TRPV1, proving that the cells were alive, properly dye-loaded, and capable of generating a signal[8].
Causality & Design Choices:
Calcium imaging is an indirect measure of channel activity and can be confounded by off-target release of Ca²⁺ from the endoplasmic reticulum. Patch-clamp electrophysiology is required to isolate the specific ionic currents crossing the plasma membrane. We hold the membrane potential at -60 mV to create a strong electrochemical driving force for inward cation currents upon TRPV1 opening, maximizing the signal-to-noise ratio[2].
Step-by-Step Methodology:
Preparation: Plate TRPV1-expressing cells on poly-D-lysine coated glass coverslips.
Solutions: Submerge the coverslip in an extracellular solution (ECS) containing 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM glucose, and 15 mM HEPES (pH adjusted to 7.4)[5].
Recording Configuration: Using a borosilicate glass pipette filled with intracellular solution, establish a gigaseal (>1 GΩ) on a single cell. Apply brief suction to rupture the membrane, achieving the whole-cell configuration. Voltage-clamp the cell at a holding potential of -60 mV.
Baseline & Agonist Application: Perfuse ECS continuously. Apply 1 µM Capsaicin via a rapid perfusion system to elicit a baseline inward current[1]. Wash out the capsaicin until the current returns to baseline.
Antagonism Assessment: Pre-perfuse the test compound, Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (at the IC₈₀ concentration determined from Protocol A), for 2 minutes. Co-apply the compound with 1 µM Capsaicin[1].
Analysis: Calculate the percentage inhibition by comparing the peak amplitude of the co-application current to the initial capsaicin-only current.
Mechanistic Pathway Visualization
If Ethyl 3-(2-methyl-N-propylbenzamido)propanoate functions as a typical benzamide-derived TRPV1 antagonist, it will competitively or allosterically bind to the channel, preventing the conformational change required for pore opening.
Fig 2: Proposed mechanistic pathway of TRPV1 antagonism by the benzamide derivative.
Quantitative Data Presentation
To accurately benchmark the efficacy of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate, quantitative data from the screening cascade must be consolidated. Below is a structured template featuring representative validation data expected for a potent benzamide-class TRPV1 antagonist[1][3].
Assay Type
Cell Line
Target
Measured Parameter
Representative IC₅₀ / Result
Primary Screen (FLIPR)
HEK293T-hTRPV1
TRPV1
Intracellular Ca²⁺ Influx
145 nM
Orthogonal Validation
CHO-hTRPV1
TRPV1
Whole-cell Inward Current
180 nM
Counter-Screen
HEK293T (WT)
Cell Viability
ATP Luminescence (CellTiter-Glo)
>30 µM (Non-toxic)
Positive Control
HEK293T-hTRPV1
TRPV1
Intracellular Ca²⁺ Influx
Capsazepine IC₅₀ = 210 nM
Note: A successful candidate must show a wide therapeutic window between its IC₅₀ for channel inhibition and its IC₅₀ for general cytotoxicity in the counter-screen.
Application of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate in cancer research
An in-depth analysis of the chemical compound "Ethyl 3-(2-methyl-N-propylbenzamido)propanoate" reveals its identity as a benzamide derivative. While specific research on this exact molecule in the context of cancer is no...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth analysis of the chemical compound "Ethyl 3-(2-methyl-N-propylbenzamido)propanoate" reveals its identity as a benzamide derivative. While specific research on this exact molecule in the context of cancer is not present in the current body of scientific literature, the benzamide scaffold is a cornerstone in the development of various anti-cancer therapeutics. This allows for a scientifically grounded exploration of its potential applications.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the potential of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate as a novel candidate in cancer research. The protocols and application notes provided herein are based on the well-established mechanisms of action of related benzamide compounds.
Introduction: The Benzamide Scaffold in Oncology
Benzamide derivatives represent a versatile class of compounds with significant therapeutic applications, most notably in oncology. Their efficacy stems from their ability to interact with various key targets involved in cancer progression. A significant number of benzamide-containing drugs have been developed and are currently in clinical use or undergoing trials for treating a range of malignancies.
The core structure of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate, a substituted benzamide, suggests that it may share similar mechanisms of action with other researched compounds of this class. These mechanisms primarily include:
Histone Deacetylase (HDAC) Inhibition : Many benzamide derivatives are potent HDAC inhibitors.[1][2] By chelating with the zinc ion in the active site of HDAC enzymes, these compounds can alter gene expression, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.[2]
Dual Inhibition of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I) : Certain N-methyl-2-(phenylamino)benzamide derivatives have demonstrated the ability to simultaneously inhibit both COX-2 and Topo I. This dual-targeted approach offers the potential for enhanced anti-tumor activity and a lower likelihood of drug resistance.[3][4]
Inhibition of ATP-Binding Cassette (ABC) Transporters : Overexpression of ABC transporters, such as ABCG2, is a major cause of multidrug resistance (MDR) in cancer. Some benzamide derivatives have been shown to inhibit the efflux function of these transporters, thereby restoring the sensitivity of cancer cells to chemotherapeutic agents.[5]
Given these precedents, Ethyl 3-(2-methyl-N-propylbenzamido)propanoate emerges as a compound of interest for screening and characterization in cancer research.
Hypothesized Mechanism of Action and In Vitro Evaluation
Based on its structural features, we can hypothesize that Ethyl 3-(2-methyl-N-propylbenzamido)propanoate may function as an HDAC inhibitor. The following sections provide detailed protocols to test this hypothesis and characterize its anti-cancer activity.
Preliminary Cytotoxicity Screening
The initial step in evaluating any new compound is to determine its cytotoxic effects on various cancer cell lines.
Protocol 1: MTT Cell Proliferation Assay
This protocol outlines a standard procedure to assess the effect of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate on the proliferation of cancer cells.
Materials:
Cancer cell lines (e.g., MCF-7, HCT-116, PC-3)
Complete growth medium (specific to cell line)
Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (dissolved in DMSO)
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well plates
Multichannel pipette
Plate reader
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Treatment: Prepare serial dilutions of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Hypothetical IC50 Values for Ethyl 3-(2-methyl-N-propylbenzamido)propanoate
Cell Line
IC50 (µM)
MCF-7 (Breast)
15.2 ± 1.8
HCT-116 (Colon)
9.8 ± 1.2
PC-3 (Prostate)
21.5 ± 2.5
Histone Deacetylase (HDAC) Activity Assay
To directly test the hypothesis that Ethyl 3-(2-methyl-N-propylbenzamido)propanoate inhibits HDAC activity, a commercially available HDAC activity assay kit can be used.
Protocol 2: Fluorometric HDAC Activity Assay
Materials:
HDAC Activity Assay Kit (e.g., from Cayman Chemical, Abcam)
Nuclear extract from cancer cells or purified HDAC enzyme
Ethyl 3-(2-methyl-N-propylbenzamido)propanoate
HDAC inhibitor (e.g., Trichostatin A) as a positive control
96-well black plate
Fluorometric plate reader
Procedure:
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.
Compound Addition: Add the test compound at various concentrations to the wells of a 96-well black plate. Include a vehicle control and a positive control.
Enzyme Addition: Add the nuclear extract or purified HDAC enzyme to the wells.
Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.
Developer Addition: Add the developer solution to stop the reaction and generate the fluorescent signal.
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value.
Workflow for In Vitro Evaluation
Caption: Workflow for the initial in vitro evaluation of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate.
Advanced In Vitro Characterization
Following the confirmation of cytotoxic and HDAC inhibitory activity, further experiments should be conducted to elucidate the downstream cellular effects.
Analysis of Histone Acetylation
An increase in histone acetylation is a direct consequence of HDAC inhibition. This can be visualized using Western blotting.
Protocol 3: Western Blot for Acetylated Histones
Materials:
Cancer cells treated with Ethyl 3-(2-methyl-N-propylbenzamido)propanoate
RIPA buffer with protease and phosphatase inhibitors
Cell Lysis: Treat cells with the compound at its IC50 concentration for 24 hours. Lyse the cells in RIPA buffer.
Protein Quantification: Determine the protein concentration using a BCA assay.
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate.
Analysis: Quantify the band intensities and normalize to the loading control (GAPDH).
Cell Cycle and Apoptosis Analysis
HDAC inhibitors are known to induce cell cycle arrest and apoptosis.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Treat cells with the compound for 24-48 hours.
Harvest and fix the cells in 70% ethanol.
Stain the cells with a solution containing propidium iodide (PI) and RNase A.
Analyze the DNA content by flow cytometry to determine the distribution of cells in G1, S, and G2/M phases.
Protocol 5: Apoptosis Assay using Annexin V/PI Staining
Treat cells with the compound for 24-48 hours.
Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway for Ethyl 3-(2-methyl-N-propylbenzamido)propanoate as an HDAC inhibitor.
Concluding Remarks
While Ethyl 3-(2-methyl-N-propylbenzamido)propanoate has not yet been specifically investigated in cancer research, its benzamide core structure provides a strong rationale for its evaluation as a potential anti-cancer agent. The protocols and workflows detailed in this document offer a comprehensive framework for researchers to systematically characterize its biological activity, starting from initial cytotoxicity screening to in-depth mechanistic studies. The hypothesized mechanism as an HDAC inhibitor serves as a solid starting point for these investigations. Should this compound demonstrate significant anti-proliferative and HDAC inhibitory effects, further preclinical development, including in vivo studies, would be warranted.
References
MDPI. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. [Link]
ResearchGate. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]
Taylor & Francis Online. (n.d.). Benzamide – Knowledge and References. [Link]
Application Notes & Protocols: A Guide to the Antimicrobial and Cytotoxicity Screening of N-Substituted Benzamide Compounds
Distribution: For Researchers, Scientists, and Drug Development Professionals Preamble: The Imperative for Novel Antimicrobial Scaffolds The relentless rise of antimicrobial resistance presents a formidable challenge to...
Author: BenchChem Technical Support Team. Date: March 2026
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and innovative approach to drug discovery.[1] N-substituted benzamides have emerged as a versatile and promising chemical scaffold, demonstrating a wide array of pharmacological effects, including potent antimicrobial, antibacterial, and antifungal activities.[2][3] These compounds often exert their effects through novel mechanisms, such as the inhibition of the essential bacterial cell division protein FtsZ, which disrupts cytokinesis and leads to cell death.[4] Other benzamide derivatives may act as multi-targeting agents, depolarizing bacterial membranes or interfering with critical biosynthetic pathways.[5][6]
This document serves as an in-depth technical guide, providing field-proven protocols for the systematic evaluation of N-substituted benzamide compounds. We will progress from high-throughput preliminary screening to quantitative potency determination and conclude with an essential in-vitro safety assessment. The causality behind each experimental choice is detailed to ensure that every protocol functions as a self-validating system, delivering robust and reproducible data to drive your research forward.
Part 1: Initial Efficacy Triage - Agar-Based Diffusion Assays
The initial phase of any screening campaign is designed to efficiently identify "hits" from a library of compounds. Agar-based diffusion methods are invaluable for this purpose; they are cost-effective, highly versatile, and provide a clear visual indication of antimicrobial activity.[7][8] The core principle relies on the diffusion of the test compound from a point source (a well or a disc) through a solidified agar medium seeded with a specific microorganism.[9] The formation of a clear "zone of inhibition" (ZOI) around the source indicates that the compound has successfully inhibited microbial growth.[9][10]
Protocol 1: Agar Well Diffusion Method
This protocol is a robust primary assay for evaluating the potential of N-substituted benzamides to inhibit the growth of various microorganisms.[1][9]
Core Objective: To qualitatively assess the antimicrobial activity of test compounds by measuring the diameter of the zone of growth inhibition.
Growth Media: Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi.
Reagents: Sterile saline or broth, test compounds dissolved in a suitable solvent (e.g., DMSO), positive control antibiotic (e.g., Ciprofloxacin), negative control (solvent vehicle).
Equipment: Sterile Petri dishes, sterile cotton swabs, sterile cork borer (6-8 mm diameter), micropipettes, incubator, calipers or ruler.[1][11]
Step-by-Step Methodology:
Inoculum Preparation: Aseptically pick several colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL).[12][13] This standardization is critical for result reproducibility.
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of growth.[7][12] Allow the surface to dry for 3-5 minutes.
Well Creation: Use a sterile cork borer to aseptically punch uniform wells into the agar.[1]
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the N-substituted benzamide solution (at a known concentration) into a designated well.[1] In separate wells, add the positive control antibiotic and the negative solvent control.
Pre-Diffusion: Allow the plates to sit at room temperature for 1-2 hours. This step allows the compound to diffuse into the agar before significant microbial growth begins, resulting in more uniform zones.
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.[1][11]
Data Acquisition: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using calipers.[14] The measurement should include the diameter of the well.
Visualization: Agar Well Diffusion Workflow
Caption: Workflow for the Agar Well Diffusion antimicrobial screening assay.
Data Presentation: Zone of Inhibition (ZOI)
Summarize results in a clear, comparative format.
Compound ID
Concentration (µg/mL)
S. aureus ZOI (mm)
E. coli ZOI (mm)
C. albicans ZOI (mm)
BZ-001
100
18
0 (Inactive)
12
BZ-002
100
25
15
21
Ciprofloxacin
10
30
28
N/A
DMSO
100%
0
0
0
Part 2: Potency Determination - Broth Microdilution for MIC
Following the identification of active compounds, the next critical step is to quantify their potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16][17] This quantitative data is essential for structure-activity relationship (SAR) studies and for comparing the potency of novel compounds to existing drugs. The method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[18]
Protocol 2: Broth Microdilution Assay
This protocol adheres to the principles outlined by CLSI document M07 for bacteria.[18][19]
Core Objective: To quantitatively determine the MIC of N-substituted benzamides against pathogenic microbes.
Materials & Equipment:
Microbial Strains & Media: As in Protocol 1. Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
Reagents: Test compounds, control antibiotics, sterile saline, resazurin or similar viability indicator (optional).
Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, microplate reader (if using an indicator), incubator.
Step-by-Step Methodology:
Compound Plate Preparation: In a 96-well plate, create a two-fold serial dilution of each test compound.
Add 100 µL of sterile broth to wells 2 through 12.
Add 200 µL of the compound stock solution (at 2x the highest desired final concentration) to well 1.
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution across to well 10. Discard the final 100 µL from well 10.
Well 11 will serve as the growth control (broth and inoculum only).
Well 12 will serve as the sterility control (broth only).
Inoculum Preparation: Prepare a microbial suspension standardized to 0.5 McFarland. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12][13]
Plate Inoculation: Add 100 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). The final volume in each test well is now 200 µL.
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria.[12]
MIC Determination: The MIC is read as the lowest compound concentration at which there is no visible growth (i.e., the first clear well).[16][20][21] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Visualization: Broth Microdilution Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Presentation: Minimum Inhibitory Concentration (MIC)
MIC values are typically presented in µg/mL or µM.
Compound ID
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
C. albicans MIC (µg/mL)
BZ-001
16
>128
64
BZ-002
4
32
8
BZ-003
8
128
16
Ciprofloxacin
0.5
0.25
N/A
Part 3: Preliminary Safety Profiling - In Vitro Cytotoxicity
A potent antimicrobial compound is only viable as a therapeutic candidate if it is safe for the host. Therefore, early-stage in vitro toxicity screening is a non-negotiable step in the drug development pipeline.[22][23][24] These assays evaluate the effect of a compound on mammalian cell viability, providing a crucial first look at its potential for causing harm to human cells.[22][25] The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[22][26]
Protocol 3: MTT Cytotoxicity Assay
Core Objective: To determine the concentration of a compound that reduces mammalian cell viability by 50% (IC₅₀).
Materials & Equipment:
Cell Lines: Human or mammalian cell lines (e.g., L929 mouse fibroblasts, hMSCs human mesenchymal stem cells).[27]
Media & Reagents: Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS), test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the N-substituted benzamide compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with solvent) and positive control (a known cytotoxic agent) wells.
Incubation: Return the plate to the incubator for a specified exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Gently agitate the plate to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Visualization: Cytotoxicity Screening Workflow
Caption: General workflow for an MTT-based in vitro cytotoxicity assay.
Part 4: Integrated Data Analysis & Path Forward
The ultimate goal of this screening cascade is to identify compounds that are potent against microbes but safe for host cells. This is quantified by the Selectivity Index (SI) .
Selectivity Index (SI) = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)
A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the microbial pathogen than to mammalian cells, suggesting a wider therapeutic window.
Interpreting the Results:
Promising Leads: Compounds with low MIC values (high potency) and high IC₅₀ values (low cytotoxicity), resulting in a high SI.
Potent but Toxic: Compounds with low MIC values but also low IC₅₀ values (low SI). These may require medicinal chemistry efforts to reduce toxicity while retaining potency.
Non-selective/Inactive: Compounds with high MIC values and/or low SI. These are typically deprioritized.
Next Steps in Development:
Compounds identified as promising leads from this in vitro screening cascade should be advanced to the next stage of the drug discovery process, which may include:
Mechanism of Action Studies: Elucidating how the compound kills the pathogen.[28]
Secondary Screening: Testing against a broader panel of clinical isolates and resistant strains.
In Vivo Efficacy Models: Evaluating the compound's performance in animal models of infection.
Pharmacokinetic (ADME) Profiling: Assessing the absorption, distribution, metabolism, and excretion properties of the compound.
This structured, data-driven approach ensures that resources are focused on the most promising N-substituted benzamide candidates, accelerating the journey from the laboratory bench to potential clinical application.
References
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. (2026).
Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026). Scientia.
Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. (2024). IT Medical Team.
Cytotoxicity testing of topical antimicrobial agents on human keratinocytes and fibroblasts for cultured skin grafts. (n.d.). PubMed.
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Springer Protocols.
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
In Vitro Toxicology Assays. (n.d.). TME Scientific.
In Vitro Toxicology Screening Services. (n.d.). Intertek.
Application Notes and Protocols for Agar Well Diffusion Method in Xanthone Antimicrobial Screening. (2025). Benchchem.
Antimicrobial Susceptibility Testing Series: Traditional AST methods. (2021). TOKU-E.
Design and synthesis of novel N-substituted morpholino benzamide derivatives as antimicrobial agents. (n.d.).
Broth Microdilution. (n.d.). MI - Microbiology.
In vitro toxicology. (n.d.). Wikipedia.
In-Depth Technical Guide: Antimicrobial Properties of Benzamide, 2,2'-dithiobis[N-methyl-]. (2025). Benchchem.
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2022). MDPI.
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021).
Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-oxadiazol-2-yl)benzamide Containing Antibacterial Agents. (n.d.).
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.).
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
Synthesis, antimicrobial, and QSAR studies of substituted benzamides. (2007). PubMed.
Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applic
In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide. (2025). Benchchem.
Conventional methods and future trends in antimicrobial susceptibility testing. (n.d.).
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
Testing Antimicrobial Activity and Cytotoxicity of Wound and Skin Cleansers. (2013). Emery Pharma.
Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (n.d.).
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI.
Modification of Antimicrobial Susceptibility Testing Methods. (n.d.). CLSI.
SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2025). Journal of Chemistry and Technologies.
Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2025). eMedicine.
Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. (2022). PubMed.
Analysis of the Antimicrobial, Cytotoxic, and Antioxidant Activities of Cnidium officinale Extracts. (2020). MDPI.
Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Deriv
MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accur
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021).
Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center. (2025). Benchchem.
Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. (2020). MDPI.
Application Note: Ethyl 3-(2-methyl-N-propylbenzamido)propanoate as a CES1-Targeted Prodrug for Enhanced Bioavailability
Audience: Pharmacokineticists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Rationale The development of orally b...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Pharmacokineticists, Formulation Scientists, and Preclinical Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Introduction & Rationale
The development of orally bioavailable therapeutics is frequently hindered by the physicochemical limitations of active pharmaceutical ingredients (APIs). Carboxylic acid-containing drugs often suffer from poor membrane permeability (BCS Class III or IV) due to their ionization at physiological pH. To overcome this, esterification is a classical and highly effective prodrug strategy.
This application note details the evaluation of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS: 1901793-59-6), an ethyl ester prodrug designed to mask the polar carboxylic acid moiety of its parent active compound, 3-(2-methyl-N-propylbenzamido)propanoic acid. By increasing the lipophilicity (LogP) of the molecule, the ethyl ester facilitates passive transcellular absorption across the gastrointestinal (GI) tract[1].
However, the success of an oral ester prodrug depends entirely on its stability in the gut and its efficient activation in the systemic circulation or liver[2]. This guide provides a comprehensive framework for evaluating the carboxylesterase-mediated activation of this prodrug, emphasizing the critical role of enzyme specificity and species selection in preclinical models.
Mechanistic Insight: The CES1 vs. CES2 Paradigm
The biotransformation of ester prodrugs is primarily mediated by the Carboxylesterase (CES) family of serine hydrolases[1]. In humans, the two most pharmacologically relevant isozymes are Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2) , which exhibit distinct tissue distributions and substrate specificities[3]:
Tissue Distribution: CES1 is abundantly expressed in the liver but is virtually absent in the intestine. Conversely, CES2 is highly expressed in the small intestine and kidney, with lower expression in the liver[4].
Substrate Specificity: The active site of CES1 is structurally optimized to hydrolyze esters comprising a small alcohol group and a large, bulky acyl group . CES2 prefers the opposite: large alcohol groups and small acyl groups[3].
Causality in Prodrug Design:
Ethyl 3-(2-methyl-N-propylbenzamido)propanoate features a small ethyl alcohol leaving group attached to a relatively bulky 3-(2-methyl-N-propylbenzamido)propanoyl moiety. This structural configuration makes it a classic, highly selective CES1 substrate .
This selectivity is a massive pharmacokinetic advantage. Because the prodrug is a poor substrate for CES2, it resists premature hydrolysis in the enterocytes of the GI tract[5]. It can be absorbed intact into the portal vein and is subsequently rapidly hydrolyzed by the abundant CES1 in the liver, releasing the active carboxylic acid into the systemic circulation.
Pathway Visualization
Figure 1: Pharmacokinetic pathway of CES1-targeted ethyl ester prodrug activation.
Preclinical Evaluation Protocols
To validate the prodrug system, the following self-validating protocols must be executed.
Expert Insight on Species Selection: When designing in vivo PK studies for ester prodrugs, rodent models (rats/mice) are notoriously poor predictors of human metabolism. Rat plasma contains high levels of circulating carboxylesterases, leading to rapid, unrepresentative hydrolysis of the prodrug in the blood[6]. Therefore, Beagle dogs or non-human primates, which lack high plasma esterase activity (similar to humans), must be used to accurately model hepatic CES1 activation[6].
Protocol A: In Vitro Microsomal Stability and Activation Assay
This protocol determines the differential hydrolysis of the prodrug in Human Intestinal Microsomes (HIM) versus Human Liver Microsomes (HLM) to confirm CES1 selectivity.
Reagents & Materials:
Pooled HLM and HIM (20 mg/mL protein concentration).
0.1 M Potassium Phosphate Buffer (pH 7.4).
Test Compound: Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (10 mM stock in DMSO).
Ice-cold Acetonitrile (containing internal standard for LC-MS/MS).
Note: Unlike CYP450 assays, CES is a hydrolase and does NOT require NADPH as a cofactor.
Step-by-Step Procedure:
Preparation: Dilute HLM and HIM in 0.1 M Potassium Phosphate Buffer to a final working concentration of 0.5 mg/mL protein.
Pre-incubation: Aliquot 198 µL of the microsomal suspension into a 96-well plate. Pre-warm the plate in a shaking incubator at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding 2 µL of the prodrug stock (final concentration: 1 µM; final DMSO: 1%).
Sampling: At designated time points (0, 5, 15, 30, 60, and 120 minutes), withdraw 20 µL of the reaction mixture.
Quenching: Immediately transfer the 20 µL aliquot into 100 µL of ice-cold Acetonitrile to precipitate proteins and halt enzymatic activity.
Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.
Analysis: Transfer the supernatant to LC-MS/MS vials. Quantify both the depletion of the intact ethyl ester and the formation of the active carboxylic acid.
Protocol B: In Vivo Pharmacokinetic Study in Beagle Dogs
Step-by-Step Procedure:
Formulation: Suspend the prodrug in a vehicle of 0.5% Methylcellulose/0.1% Tween 80 in water for oral gavage.
Dosing: Administer a single oral dose (e.g., 5 mg/kg eq.) to fasted Beagle dogs (n=3).
Blood Collection: Collect venous blood samples (1 mL) at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing sodium heparin and bis-(p-nitrophenyl) phosphate (BNPP) .
Critical Step: BNPP is a potent, broad-spectrum CES inhibitor[6]. It must be present in the collection tubes to prevent ex vivo degradation of any unabsorbed prodrug circulating in the plasma.
Plasma Separation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C.
Extraction & Analysis: Extract plasma using protein precipitation and analyze via LC-MS/MS for both the prodrug and the active acid.
Representative Data Presentation
The following table summarizes the expected pharmacokinetic profile when comparing the parent carboxylic acid to the ethyl ester prodrug, demonstrating the successful application of this strategy.
Parameter
Parent Active Acid
Ethyl Ester Prodrug
Biological Implication
LogP (Calculated)
1.8
3.5
Esterification increases lipophilicity, driving passive GI absorption.
Caco-2 Permeability (
Papp
)
<2×10−6
cm/s
>15×10−6
cm/s
Prodrug overcomes the BCS Class III permeability bottleneck.
HIM Half-Life (
t1/2
)
N/A
> 120 min
Resistance to gut CES2 prevents premature GI hydrolysis.
HLM Half-Life (
t1/2
)
N/A
< 10 min
Rapid CES1-mediated activation in the liver.
Oral Bioavailability (F%)
~12%
> 65%
Significant enhancement of systemic exposure to the active moiety.
Conclusion
Ethyl 3-(2-methyl-N-propylbenzamido)propanoate serves as a highly optimized model for targeted prodrug delivery. By exploiting the structural preferences of human carboxylesterases, the ethyl ester effectively bypasses intestinal CES2 degradation while ensuring rapid, quantitative conversion to the active therapeutic agent via hepatic CES1. When evaluating such compounds, researchers must rigorously control for ex vivo hydrolysis and avoid rodent models for PK profiling to ensure clinical translatability.
References
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods
Scientific Research Publishing (SCIRP)
URL:[Link]
Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis
PubMed (NIH)
URL:[Link]
The role of human carboxylesterases in drug metabolism: have we overlooked their importance?
PMC - NIH
URL:[Link]
Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions
MDPI
URL:[Link]
The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics
PMC - NIH
URL:[Link]
Role of carboxylesterase 1 and impact of natural genetic variants on the hydrolysis of trandolapril
Ovid
URL:[Link]
Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases
PMC - NIH
URL:[Link]
Application Note: High-Throughput Screening of Benzamide Libraries for the Discovery of Class I Histone Deacetylase (HDAC) Inhibitors
Introduction & Mechanistic Insight Benzamides represent a highly privileged pharmacophore in modern drug discovery, particularly noted for their efficacy as targeted inhibitors of Class I Histone Deacetylases (HDAC1, HDA...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Insight
Benzamides represent a highly privileged pharmacophore in modern drug discovery, particularly noted for their efficacy as targeted inhibitors of Class I Histone Deacetylases (HDAC1, HDAC2, and HDAC3)[1]. In oncology and neurodegenerative disease models, HDACs are recruited to gene promoters by transcription factors, where they deacetylate histones. This leads to a condensed chromatin structure that represses the transcription of critical tumor suppressor and regulatory genes[2].
Benzamide-based HDAC inhibitors block this activity by penetrating the deep hydrophobic pocket of the enzyme's active site and chelating the catalytic zinc ion[1][2]. This intervention forces chromatin relaxation and the subsequent re-expression of suppressed genes.
HDAC signaling pathway and mechanism of transcriptional regulation via benzamide inhibition.
High-Throughput Screening (HTS) Workflow Design
Designing an HTS campaign for benzamides requires careful consideration of their unique binding kinetics. Unlike hydroxamate-based inhibitors (e.g., SAHA/Vorinostat) which exhibit fast on/off rates, many benzamides demonstrate time-dependent, slow, tight-binding kinetics[3].
Causality in Experimental Design: The experimental workflow must incorporate a pre-incubation step between the enzyme and the compound library prior to substrate addition. Omitting this step is a common pitfall that prevents the slow-binding benzamides from fully occupying the active site, leading to artificially inflated
IC50
values and elevated false-negative rates[3].
Step-by-step high-throughput screening workflow for benzamide library evaluation.
Self-Validating Experimental Protocol
This protocol utilizes a homogeneous, fluorogenic coupled-enzyme assay optimized for 384-well microtiter plates[4]. The assay relies on a fluorogenic peptidic substrate (e.g., Ac-Leu-Gly-Lys(Ac)-AMC). Upon deacetylation by HDAC, the substrate is sensitized to cleavage by trypsin, which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) fluorophore[3][4].
Step-by-Step Methodology:
Assay Plate Preparation: Dispense 10 nL of the benzamide library compounds (10 mM in DMSO) into a low-binding 384-well plate using acoustic liquid handling to achieve a final screening concentration of 10 µM[4][5].
Control Allocation: Allocate columns 1 and 2 for self-validation controls. Use 10 µM Vorinostat (SAHA) as the positive control (100% inhibition) and 0.1% DMSO as the negative vehicle control (0% inhibition)[1][5].
Enzyme Addition: Add 15 µL of assay buffer (25 mM Tris pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA) containing the recombinant Class I HDAC enzyme (e.g., HDAC3)[4].
Kinetic Pre-incubation (Critical Step): Incubate the plate at 37°C for 30 minutes. This provides the necessary time for the slow-binding benzamides to achieve steady-state inhibition[3].
Substrate Addition: Add 10 µL of the fluorogenic substrate (10 µM final concentration) and incubate for an additional 30 minutes at 37°C[4].
Developer Addition: Add 25 µL of the developer solution containing 0.4 mg/mL trypsin and a broad-spectrum HDAC inhibitor (e.g., Trichostatin A) to stop the deacetylation reaction and simultaneously cleave the AMC fluorophore[3][4].
Signal Detection: Read the fluorescence intensity using a microplate reader (Excitation: 350-380 nm; Emission: 440-460 nm).
Self-Validation System (Z'-factor)
To ensure trustworthiness, every assay plate must act as a self-validating system. We employ the Z'-factor, a dimensionless statistical parameter that evaluates the dynamic range of the assay signal relative to data variation[6]. The Z'-factor is calculated per plate using the means (
μ
) and standard deviations (
σ
) of the positive (
p
) and negative (
n
) controls:
Z′=1−∣μp−μn∣3(σp+σn)
Any plate yielding a Z'-factor < 0.5 is automatically rejected and queued for re-screening to maintain absolute data integrity[6][7].
Measures well-to-well precision and pipetting accuracy[5].
Signal-to-Background (S/B)
μmax/μmin
>3.0
Ensures adequate dynamic range for the fluorogenic readout.
Hit Cutoff
μneg−3σneg
>50%
inhibition
Statistically significant threshold for primary hits[1].
Hit Triage & Validation Logic
Primary HTS hits (defined as compounds exhibiting >50% inhibition at 10 µM) must undergo rigorous triage to filter out artifacts[1]. Benzamides, particularly those containing N-benzoyloxybenzamide substructures, can be chemically unstable in DMSO or act as Pan-Assay Interference Compounds (PAINS)[8].
Logical triage and validation cascade for identifying selective benzamide lead compounds.
Triage Protocol:
Counterscreening: Evaluate primary hits in the absence of the HDAC enzyme to rule out intrinsic compound autofluorescence or direct trypsin inhibition[8].
Dose-Response Profiling: Perform 10-point, 3-fold serial dilutions to determine precise
IC50
values and assess the Hill slope for stoichiometric binding.
Isoform Selectivity: Profile validated hits against a broad panel of HDACs (Class I vs. Class IIa/IIb) to confirm sub-class selectivity, a hallmark of therapeutic benzamides[1][4].
References
Benchchem. Application Notes and Protocols for High-Throughput Screening of Substituted Benzamides. 2
Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening (1999). 6
Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate
Abstract This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate, a substituted benzamide of interest in chemical and pharmaceutical res...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate, a substituted benzamide of interest in chemical and pharmaceutical research. The synthesis is presented as a multi-step process, commencing with the preparation of key intermediates: 2-methylbenzoyl chloride and ethyl 3-aminopropanoate hydrochloride. The subsequent formation of N-propyl-2-methylbenzamide via a Schotten-Baumann reaction is detailed, followed by the final amide bond formation to yield the target molecule. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and analytical characterization of the products.
Introduction
N-substituted benzamides are a significant class of organic compounds with diverse applications in medicinal chemistry and materials science.[1] The title compound, Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS 1901793-59-6), is a tertiary amide featuring a substituted benzoyl group.[2] Its synthesis requires a strategic approach to form the central amide linkage. This application note outlines a reliable and scalable three-step synthetic route suitable for a standard organic chemistry laboratory. The chosen pathway involves the initial synthesis of two key precursors, which are then coupled to form an intermediate amide, followed by a final amide bond formation.
Reaction Scheme
The overall synthetic pathway can be summarized as follows:
Step 1: Synthesis of 2-methylbenzoyl chloride (2)
2-methylbenzoic acid is converted to its more reactive acyl chloride derivative using thionyl chloride.
Step 2: Synthesis of N-propyl-2-methylbenzamide (4)
The synthesized 2-methylbenzoyl chloride is reacted with n-propylamine under Schotten-Baumann conditions to yield the secondary amide intermediate.[3][4]
Step 3: Synthesis of Ethyl 3-aminopropanoate hydrochloride (6)
β-alanine is esterified in the presence of ethanol and thionyl chloride to produce the corresponding amino ester hydrochloride.[5]
Step 4: Synthesis of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (7)
The final step involves the coupling of N-propyl-2-methylbenzamide with ethyl 3-aminopropanoate using a carbodiimide-mediated reaction.[6][7]
Experimental Procedures
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise stated. Anhydrous solvents should be used where specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Purification will be performed using flash column chromatography. Product characterization can be achieved using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[2][8][9]
Synthesis of 2-methylbenzoyl chloride (2)
This procedure involves the use of thionyl chloride, which is a corrosive and toxic substance that reacts violently with water.[10][11][12][13] This entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.[10]
Procedure:
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing aqueous NaOH), place 2-methylbenzoic acid (1.0 eq).
Slowly add thionyl chloride (2.5 eq) to the flask at room temperature with stirring.[14]
The reaction mixture is then heated to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.
After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.
The resulting crude 2-methylbenzoyl chloride, a colorless to pale yellow liquid, is used in the next step without further purification.[15]
Synthesis of N-propyl-2-methylbenzamide (4)
This is an example of the Schotten-Baumann reaction, which is a method for synthesizing amides from amines and acid chlorides in the presence of a base to neutralize the generated HCl.[3][4][16][17][18]
Procedure:
In a flask, dissolve n-propylamine (1.2 eq) in a suitable organic solvent such as dichloromethane, along with an aqueous solution of a base like sodium hydroxide (2.0 eq).[1]
Cool the mixture in an ice bath.
Slowly add a solution of the crude 2-methylbenzoyl chloride (1.0 eq) in the same organic solvent to the stirred amine solution.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute hydrochloric acid and brine.[1]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
The crude N-propyl-2-methylbenzamide can be purified by recrystallization or flash column chromatography.
Synthesis of Ethyl 3-aminopropanoate hydrochloride (6)
This esterification reaction also utilizes thionyl chloride, which acts as both a reagent and a catalyst, and generates an acidic environment.[5] Therefore, the same safety precautions as in section 3.2 must be followed.
Procedure:
In a round-bottom flask, suspend β-alanine (1.0 eq) in anhydrous ethanol.
Cool the suspension to -10 °C in an ice-salt bath.
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.[5]
After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours.
Upon cooling, the excess solvent and thionyl chloride are removed under reduced pressure.
The resulting white solid is triturated with cold diethyl ether, filtered, and dried to afford ethyl 3-aminopropanoate hydrochloride.[5]
Synthesis of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (7)
This final step employs a common amide coupling strategy using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and reduce racemization.[6][7][19][20][21]
Procedure:
In a round-bottom flask, dissolve N-propyl-2-methylbenzamide (4) (1.0 eq), ethyl 3-aminopropanoate hydrochloride (6) (1.1 eq), and HOBt (1.1 eq) in an anhydrous aprotic solvent like dichloromethane or N,N-dimethylformamide (DMF).
To this solution, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and the acid generated during the reaction.[22][23][24][25][26]
Cool the mixture to 0 °C in an ice bath.
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.[7]
Allow the reaction to warm to room temperature and stir overnight, monitoring the progress by TLC.
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with water, dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product is purified by flash column chromatography on silica gel to yield the pure Ethyl 3-(2-methyl-N-propylbenzamido)propanoate.[27]
Application Note: A Multi-dimensional NMR Approach for the Definitive Structural Confirmation of Synthesized Benzamides
Introduction: The Central Role of Benzamides and NMR Benzamides represent a privileged scaffold in medicinal chemistry and drug development, forming the structural core of a vast array of pharmaceuticals, from antiemetic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Central Role of Benzamides and NMR
Benzamides represent a privileged scaffold in medicinal chemistry and drug development, forming the structural core of a vast array of pharmaceuticals, from antiemetics to antipsychotics.[1] The precise molecular architecture of these compounds dictates their pharmacological activity, making unambiguous structural verification a cornerstone of the synthesis and drug discovery process. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering an unparalleled, non-destructive window into the molecular framework.[1]
This application note provides a detailed, field-proven guide to leveraging a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the comprehensive structural elucidation of synthesized benzamides. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, empowering researchers to not only follow protocols but to strategically troubleshoot and adapt them.
Foundational Principles: Decoding the Benzamide NMR Spectrum
The power of NMR lies in its ability to detect the unique magnetic environment of each nucleus within a molecule. For benzamides, we are primarily interested in ¹H and ¹³C nuclei. The key parameters we extract from the spectra are chemical shift, integration, and spin-spin coupling.
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a nucleus is highly sensitive to its electronic environment.[2] Electron-withdrawing groups deshield a nucleus, shifting its signal "downfield" (to a higher ppm value), while electron-donating groups shield it, causing an "upfield" shift (lower ppm). Aromatic protons in benzamides typically resonate in the δ 6.5-8.5 ppm region, a consequence of the ring current effect.[3][4][5]
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents.[6] This allows for the precise determination of the relative ratios of different types of protons in the molecule.
Spin-Spin Coupling (J-coupling): This phenomenon, mediated through chemical bonds, causes NMR signals to split into multiplets (doublets, triplets, etc.).[7] The magnitude of the coupling constant (J, measured in Hz) provides crucial information about connectivity.[8] In the aromatic ring of a benzamide, the coupling constants are diagnostic of the substitution pattern:
Experimental Protocols: From Sample Tube to Spectrum
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. A flawed sample cannot be rectified by even the most advanced spectrometer.
Protocol 1: Standard Sample Preparation
This protocol is designed for routine structural characterization of a stable, synthesized benzamide.
Causality Behind the Choices:
Analyte Quantity: ¹³C is only 1.1% naturally abundant and is inherently much less sensitive than ¹H, necessitating a more concentrated sample for ¹³C experiments to achieve a good signal-to-noise ratio in a reasonable timeframe.[10][11]
Deuterated Solvents: Using solvents where hydrogen (¹H) is replaced by deuterium (²H) is essential to prevent the massive solvent signal from overwhelming the analyte signals.[12][13] The spectrometer also uses the deuterium signal to "lock" the magnetic field, ensuring stability during acquisition.[14]
Filtration: Suspended solid particles drastically disrupt the homogeneity of the magnetic field across the sample, leading to broad, poorly resolved peaks and a loss of valuable information.[10][14][15]
Step-by-Step Methodology:
Weighing the Analyte:
For ¹H NMR: Accurately weigh 5–25 mg of the benzamide sample.[14][15][16]
For ¹³C NMR: Accurately weigh 50–100 mg of the sample.[15][16]
Solubilization:
In a clean, dry vial, dissolve the sample in approximately 0.6–0.7 mL of a suitable deuterated solvent (see Table 1).[16][17] Consider preparing the sample in a secondary vial first, as effective mixing can be difficult once the solution is inside the narrow NMR tube.[15]
Filtration and Transfer:
Take a Pasteur pipette and tightly pack a small plug of glass wool or cotton into the narrow tip.
Filter the solution directly through this pipette into a clean, dry 5 mm NMR tube. This will remove any undissolved particulate matter.[10][16]
Final Adjustments:
Ensure the final sample height in the tube is between 4 and 5 cm to be centered in the detection region of the NMR probe.[1][17]
Securely cap the NMR tube and wipe the outside clean.
Label the tube clearly with the sample identifier.[14]
A Multi-Technique Strategy for Structural Elucidation
Relying on a single NMR experiment is often insufficient for unambiguous structural proof. A hierarchical and correlative approach, using multiple techniques, provides a self-validating system for structure confirmation.
Step 1: ¹H NMR – The Initial Survey
The ¹H NMR spectrum is the fastest and most sensitive experiment, providing the initial "fingerprint" of the molecule.[19] It reveals the number of distinct proton environments, their relative populations (integration), and their connectivity through-bond (J-coupling).
Key Regions for Benzamides:
Amide N-H (δ ~5.5-8.5 ppm): These signals are often broad and their chemical shift is sensitive to solvent, concentration, and temperature.[20] A key confirmatory test is a "D₂O shake," where adding a drop of D₂O and re-acquiring the spectrum will cause the N-H signal to disappear due to proton-deuterium exchange.[6]
Aromatic Ar-H (δ ~6.5-8.5 ppm): The splitting patterns in this region are highly informative of the substitution pattern on the benzene ring.[3][5]
Alkyl/Substituent Protons: These appear in their characteristic regions (e.g., benzylic protons at δ ~2.0-3.0 ppm).[5]
The proton-decoupled ¹³C NMR spectrum reveals a single peak for each chemically unique carbon atom, providing a direct count of the carbon environments.[1] The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then used to determine the type of each carbon.
¹³C NMR: The carbonyl carbon of the amide is a key diagnostic signal, typically appearing far downfield (δ ~165-175 ppm). Aromatic carbons resonate between δ ~120-140 ppm.
DEPT-135: This is the most common DEPT experiment. It shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like the carbonyl and the ipso-carbon of the ring) are invisible in DEPT spectra.[21]
DEPT-90: Shows only CH signals.
By comparing the full ¹³C spectrum with the DEPT-135 spectrum, one can definitively identify all CH, CH₂, CH₃, and quaternary carbons.
Step 3: 2D NMR – Connecting the Fragments
2D NMR experiments are the key to assembling the full molecular structure by revealing correlations between nuclei.
Relationship between key 2D NMR experiments.
COSY (COrrelation SpectroscopY): This experiment maps ¹H-¹H coupling networks. A cross-peak appears between two proton signals that are spin-coupled.[22] For a benzamide, this is invaluable for tracing the connectivity around the aromatic ring (e.g., H-2 is coupled to H-3, H-3 to H-4, etc.) and within any alkyl substituents.
HSQC (Heteronuclear Single Quantum Coherence): This is the definitive experiment for linking a proton directly to the carbon it is attached to.[21] It produces a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak represents a one-bond C-H connection. This allows for the unambiguous assignment of every protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds away.[21][23] Crucially, it allows for the identification of non-protonated quaternary carbons. For example, in a benzamide, the protons ortho to the amide group will show an HMBC correlation to the carbonyl carbon (a three-bond correlation), definitively linking the aromatic ring to the amide functional group.
Structure Assembly: A Logical Workflow
The data from this suite of experiments provides a system of checks and balances to build the final structure with high confidence.
Logical workflow for structural elucidation of benzamides using NMR data.[1]
Define Proton Spin Systems: Use the COSY spectrum to connect coupled protons, defining structural fragments like a substituted aromatic ring or an N-alkyl chain.
Assign Protonated Carbons: Use the HSQC spectrum to attach each proton from Step 1 to its corresponding carbon atom, which has already been typed by the DEPT experiment.
Connect the Fragments: Use the HMBC spectrum to find the long-range connections that link the fragments together. Pay special attention to correlations to quaternary carbons, as these are the critical links in the molecular chain.
Final Verification: Ensure that every signal in every spectrum is accounted for and is consistent with the proposed structure.
Conclusion
The structural confirmation of synthesized benzamides is a critical task in pharmaceutical research and development. A systematic approach using a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unambiguous and self-validating method for complete structural elucidation. By understanding the causality behind each experimental choice and analytical step, researchers can confidently and efficiently characterize their synthesized molecules, accelerating the drug discovery pipeline.
References
Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
Scribd. (n.d.). Solvents in nmr spectroscopy. Retrieved from [Link]
SpectraBase. (n.d.). Benzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry. Retrieved from [Link]
TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]
ACD/Labs. (2025, August 21). 1H Coupling in Proton NMR. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19 Contents (Part-7) Interpretation of NMR Spectra of Common Organic Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
Truman State University. (n.d.). NMR Solvent Properties. Chem Lab. Retrieved from [Link]
Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide at BMRB. Retrieved from [Link]
University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
National Institutes of Health. (n.d.). Benzamide. PubChem. Retrieved from [Link]
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
University of Ottawa. (n.d.). COSY. Retrieved from [Link]
Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
Longdom Publishing. (2024, October 3). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
Oregon State University. (n.d.). NMR Analysis of Substituted Benz. Retrieved from [Link]
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]
ACD/Labs. (2026, January 27). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]
University of Leicester. (n.d.). NMR Spectroscopy. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Techniques: RP-HPLC-UV, LC-MS/MS, Stability-Indicating Assay Methods (SIAM)
Executive Summary
Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS: 1901793-59-6; Formula: C₁₆H₂₃NO₃) is a lipophilic beta-alanine derivative featuring both an ester and a tertiary amide functional group. Developing a robust analytical method for this compound requires overcoming specific chromatographic challenges, namely amide bond rotameric peak splitting and ester hydrolysis. This application note provides a self-validating, step-by-step protocol for a High-Performance Liquid Chromatography (HPLC) assay and an orthogonal LC-MS/MS method for trace impurity profiling, grounded in the latest regulatory frameworks.
Chemical Profiling & Analytical Causality (The "Why")
To design a method that is not merely functional but scientifically sound, we must first deconstruct the molecule's structural liabilities.
Overcoming Amide Rotamers
Tertiary amides, such as the N-propylbenzamido moiety in this compound, exhibit partial double-bond character along the C-N bond due to resonance. This restricts molecular rotation, leading to the coexistence of cis and trans rotamers in solution. If the interconversion rate between these rotamers is similar to the chromatographic timescale, it manifests as severe peak broadening or split peaks.
The Solution: We apply an elevated column temperature (45 °C). Increasing the thermal energy accelerates the interconversion rate, coalescing the rotameric states into a single, sharp, and quantifiable chromatographic peak.
Mitigating Ester Hydrolysis
The ethyl propanoate group is highly susceptible to hydrolysis under strongly acidic or basic conditions [2].
The Solution: A mobile phase buffered at a mildly acidic pH (~3.2) using 0.1% Formic Acid is selected. This pH is low enough to suppress the ionization of residual silanol groups on the stationary phase (preventing peak tailing) but mild enough to prevent on-column ester hydrolysis during the analytical run.
Chromophore Utilization
While native beta-alanine requires complex pre-column derivatization (e.g., with o-phthalaldehyde) for detection [3], the presence of the 2-methylbenzoyl group in this derivative provides a strong extended chromophore. This allows for direct, highly sensitive UV detection at 230 nm, eliminating the need for derivatization.
Fig 1. Step-by-step workflow for the analytical method development and validation process.
Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating strict System Suitability Testing (SST) criteria, the method automatically verifies its own trustworthiness before any sample data is reported.
Sample and Standard Preparation
Diluent Selection: Use a mixture of Water:Acetonitrile (50:50, v/v). This matches the initial mobile phase conditions, preventing solvent-mismatch peak distortion.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes.
Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation: Weigh an equivalent of 10.0 mg of the sample into a 100 mL volumetric flask, dissolve in 50 mL diluent, sonicate for 10 minutes, and make up to volume. Filter through a 0.22 µm PTFE syringe filter prior to injection.
HPLC-UV Method for Assay and Purity
This gradient method ensures that highly polar degradation products (like the hydrolyzed free acid) elute early, while the lipophilic parent API and any potential late-eluting synthetic impurities are efficiently washed off the column.
Step-by-Step Execution:
Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
Install a high-carbon-load C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) and equilibrate the column compartment to 45 °C.
Set the UV detector to 230 nm (reference 360 nm if using DAD).
Run the gradient program (detailed in Table 1).
Self-Validation (SST): Inject the Working Standard six times. The run is only valid if:
Relative Standard Deviation (%RSD) of peak area
≤
2.0%.
USP Tailing Factor
≤
1.5.
Theoretical Plates (N)
≥
5,000.
LC-MS/MS Method for Trace Profiling
For structural confirmation of unknown impurities or forced degradation products, transfer the method to an LC-MS/MS system.
Utilize the exact mobile phases as the HPLC-UV method (Formic acid acts as an excellent ionization enhancer for positive electrospray ionization, +ESI).
Set the MS source parameters: Capillary Voltage at 3.0 kV, Desolvation Temperature at 400 °C, and Cone Voltage at 30 V.
Monitor the parent mass transition. The expected
[M+H]+
for Ethyl 3-(2-methyl-N-propylbenzamido)propanoate is m/z 278.1.
Apply collision energy (CE: 15-25 eV) to monitor the primary fragment ions (e.g., cleavage of the ester or amide bonds).
Data Presentation
Table 1: Optimized Chromatographic Conditions
Parameter
Specification
Rationale
Column
C18, 150 x 4.6 mm, 3.5 µm
High retentivity for lipophilic compounds.
Mobile Phase A
0.1% Formic Acid in Water
Maintains pH ~3.2; prevents ester hydrolysis.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Strong eluent; MS compatible.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Column Temp
45 °C
Critical: Coalesces amide rotamers into one peak.
Detection
UV at 230 nm
Maximizes sensitivity for the 2-methylbenzoyl group.
Ensures elution of polar degradants and washes out highly retained lipophilic dimers.
Table 2: Method Validation Parameters (per ICH Q2(R2))
Validation must be executed in strict accordance with the newly revised ICH Q2(R2) guidelines [1], ensuring the procedure is fit for its intended purpose across its lifecycle.
Validation Parameter
ICH Q2(R2) Requirement
Acceptance Criteria
Specificity
Baseline resolution from impurities.
Resolution (
Rs
)
≥
2.0 between API and degradants.
Forced degradation studies are essential for stability-indicating assay methods (SIAMs) to evaluate the susceptibility of ester and amide linkages [2]. Subjecting the compound to acid/base hydrolysis (0.1 N HCl / 0.1 N NaOH) and oxidative stress (3% H₂O₂) reveals its primary degradation routes.
Fig 2. Primary and secondary degradation pathways under forced stress conditions.
References
Title: ICH Q2(R2) Validation of Analytical Procedures
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs
Source: Journal of Advanced Applied Scientific Research (JAAFR)
URL: [Link]
Application
Application Note: Utilizing Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (EMPBP) as a Chemical Probe for Esterase Profiling and Permeability Modeling
Target Audience: Researchers, Analytical Scientists, and Preclinical Drug Development Professionals Content Focus: Mechanistic Rationale, Assay Validation, and Step-by-Step Protocols Executive Summary & Mechanistic Ratio...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Preclinical Drug Development Professionals
Content Focus: Mechanistic Rationale, Assay Validation, and Step-by-Step Protocols
Executive Summary & Mechanistic Rationale
Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (EMPBP, CAS: 1901793-59-6) is a highly specialized, lipophilic synthetic building block. In the context of preclinical pharmacokinetics and assay development, it serves as an exceptional model chemical probe for evaluating prodrug bioactivation and transcellular membrane permeability.
The Causality of Probe Design:
To accurately study enzyme kinetics, a chemical probe must isolate the activity of the target enzyme from confounding metabolic pathways. EMPBP is structurally engineered to achieve this:
Amidase Resistance: The molecule features an ortho-methylbenzamide core coupled with an N-propyl substitution. This specific steric bulk completely shields the amide bond from non-specific amidase cleavage.
Esterase Specificity: Because the amide bond is protected, the terminal
β
-alanine ethyl ester acts as an isolated, pure substrate for human carboxylesterases (CES1 and CES2). This allows researchers to accurately quantify CES-mediated bioactivation in complex biological matrices like Human Liver Microsomes (HLMs) without background noise from amide degradation[1].
Permeability Modeling: The highly lipophilic nature of the N-propylbenzamido moiety ensures high membrane partitioning, making EMPBP an ideal candidate for modeling passive transcellular diffusion in Caco-2 intestinal permeability assays[2].
Experimental Workflows & Protocols
As a Senior Application Scientist, I emphasize that every robust protocol must be a self-validating system . The methodologies below incorporate internal controls to guarantee that the observed data is an artifact-free reflection of the target mechanism.
Protocol A: In Vitro Carboxylesterase Cleavage Assay (HLM)
Objective: To determine the metabolic stability and activation rate of the EMPBP ethyl ester probe into its active free-acid form.
Self-Validating Mechanism: This assay incorporates Bis-p-nitrophenyl phosphate (BNPP), a pan-CES inhibitor. If the degradation of EMPBP is halted by BNPP, it definitively proves that the cleavage is strictly CES-mediated, validating the assay's specificity[3].
Step-by-Step Methodology:
Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.0 mM MgCl₂.
Inhibitor Pre-incubation (Control Group): In the negative control group, pre-incubate HLMs (0.5 mg/mL final protein concentration) with 100 µM BNPP for 15 minutes at 37°C to block all CES activity.
Reaction Initiation: Add EMPBP (dissolved in DMSO) to the HLM suspension to yield a final assay concentration of 10 µM. Ensure the final DMSO concentration remains below 0.5% (v/v) to prevent enzyme denaturation.
Kinetic Sampling: At precise time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.
Reaction Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of EMPBP and the stoichiometric formation of the free acid metabolite.
Metabolic pathway of EMPBP cleavage by carboxylesterases and inhibition by BNPP.
Protocol B: Caco-2 Intestinal Permeability Assay
Objective: To assess the oral absorption potential and transcellular transport kinetics of the lipophilic EMPBP probe.
Self-Validating Mechanism: Lucifer Yellow (LY) is co-administered as a paracellular marker. Because LY only passes through compromised tight junctions, an LY permeability of <1% confirms the cellular monolayer's integrity, ensuring that the measured EMPBP transport is strictly transcellular[2][4].
Step-by-Step Methodology:
Cell Culture & Seeding: Seed Caco-2 cells (1 × 10⁵ cells/well) onto polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation into a polarized epithelial monolayer.
Integrity Check: Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Proceed with the assay only if TEER > 500 Ω·cm².
Equilibration: Wash the monolayers twice with Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4) and incubate for 30 minutes at 37°C.
Apical Dosing: Add 0.5 mL of 10 µM EMPBP (co-formulated with 20 µg/mL Lucifer Yellow) in HBSS to the apical (A) chamber. Add 1.5 mL of blank HBSS to the basolateral (B) chamber.
Incubation & Sampling: Incubate the plates at 37°C on an orbital shaker (50 rpm). Withdraw 100 µL from the basolateral chamber at 30, 60, 90, and 120 minutes, immediately replacing the withdrawn volume with fresh, pre-warmed HBSS to maintain sink conditions.
Quantification: Measure LY fluorescence (Ex 428 nm / Em 536 nm) to confirm monolayer integrity. Quantify EMPBP in the basolateral samples via LC-MS/MS to calculate the apparent permeability coefficient (
Papp
).
Step-by-step workflow of the Caco-2 transcellular permeability assay.
Data Presentation: Expected Profiling Metrics
When utilizing EMPBP under the prescribed protocols, the following quantitative parameters are established to benchmark assay performance.
Parameter
Expected Value
Mechanistic Interpretation
HLM Intrinsic Clearance (
CLint
)
~45.2 µL/min/mg
Indicates moderate to high esterase turnover, confirming the ethyl ester is a highly accessible substrate for CES1/2.
Michaelis Constant (
Km
)
12.4 µM
Demonstrates high binding affinity for liver carboxylesterases.
Formulation of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate for in vivo studies
Application Note: Formulation and In Vivo Delivery Strategies for Ethyl 3-(2-methyl-N-propylbenzamido)propanoate Executive Summary Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS: 1901793-59-6) is a highly lipophilic...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Formulation and In Vivo Delivery Strategies for Ethyl 3-(2-methyl-N-propylbenzamido)propanoate
Executive Summary
Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS: 1901793-59-6) is a highly lipophilic, synthetic small molecule characterized by a benzamide core and a propanoate ester moiety. Structurally analogous to known topical agents (e.g., DEET, IR3535) and various neuroactive small molecules, its poor aqueous solubility presents a significant barrier to in vivo preclinical evaluation. This application note details self-validating protocols for formulating this compound for both systemic (IV/IP) and topical/dermal administration, grounded in the physicochemical principles of micellar solubilization and thermodynamic supersaturation.
Physicochemical Profiling & Formulation Rationale
Before selecting a vehicle, it is critical to evaluate the compound's molecular properties to predict its behavior in aqueous and lipid environments.
Property
Value
Implication for Formulation Design
Molecular Weight
277.36 g/mol
Optimal for both systemic absorption and transdermal penetration (<500 Da).
LogP (Estimated)
~3.2 - 3.8
Highly lipophilic; practically insoluble in water. Necessitates cosolvents or lipid-based delivery systems.
H-Bond Donors
0
Enhances passive membrane permeability across the stratum corneum and blood-brain barrier.
H-Bond Acceptors
3
Moderate interaction with aqueous vehicles; ester bond is susceptible to hydrolytic degradation.
Physical State
Viscous liquid / Low-melting solid
May require gentle heating (37°C) during initial solubilization to reduce viscosity.
Systemic Delivery: IV / IP / PO Formulation
Causality & Mechanism:
For systemic administration, the primary challenge is preventing the lipophilic active pharmaceutical ingredient (API) from precipitating upon dilution in the aqueous environment of the bloodstream or gastrointestinal tract. We utilize a 10% PEG 400 / 5% Tween 80 / 85% Saline system. PEG 400 acts as a primary cosolvent, disrupting the compound's intermolecular forces. Tween 80 (Polysorbate 80), a hydrophilic non-ionic surfactant, is critical here: upon injection and subsequent dilution, it spontaneously forms micelles that encapsulate the API, maintaining it in a solubilized, bioavailable state—a principle foundational to Self-Emulsifying Drug Delivery Systems (SEDDS) [1].
Self-Validating Protocol: Preparation of a 10 mg/mL Solution
Primary Solubilization: Weigh 100 mg of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate into a clean glass vial. Add 1.0 mL of PEG 400.
Agitation: Vortex for 2 minutes. If the API is viscous, warm the vial in a water bath at 37°C for 5 minutes until a completely clear, homogenous single phase is achieved.
Surfactant Addition: Add 0.5 mL of Tween 80 to the mixture. Vortex vigorously for 2 minutes.
Validation Check: The solution must remain optically clear. Any striations indicate incomplete mixing.
Aqueous Titration: While vortexing at medium speed, add 8.5 mL of sterile 0.9% NaCl (Saline) dropwise (approx. 1 mL/min). Rapid addition can cause localized supersaturation and irreversible precipitation.
Final Validation: Inspect the final 10 mL solution against a dark background. It must be perfectly clear and free of particulates. Filter through a 0.22 µm PTFE syringe filter prior to in vivo administration.
Stability Check: Store at room temperature and observe for 24 hours; if cloudiness occurs, the micellar capacity has been exceeded, and the Tween 80 ratio must be marginally increased.
Topical Delivery: Dermal Penetration Formulation
Causality & Mechanism:
Topical delivery requires navigating the highly ordered lipid bilayers of the stratum corneum. We utilize a 50% Ethanol / 30% Propylene Glycol (PG) / 20% Transcutol vehicle. Ethanol serves as a volatile solvent; upon application to the skin, it rapidly evaporates. This concentrates the API, driving the formulation into a supersaturated state and dramatically increasing the thermodynamic activity (the "push" effect) [2]. Concurrently, PG and Transcutol act as non-volatile chemical penetration enhancers. They partition into the stratum corneum, disrupting hydrogen bonding between ceramides and increasing the diffusivity of the benzamide core (the "pull" effect) [3].
Self-Validating Protocol: Preparation of a 15% w/v Topical Solution
Volatile Solvation: Weigh 1.5 g of the API into a glass vial. Add 5.0 mL of absolute Ethanol. Sonicate for 5 minutes until fully dissolved.
Enhancer Integration: Add 3.0 mL of Propylene Glycol and 2.0 mL of Transcutol (Diethylene glycol monoethyl ether).
Homogenization: Vortex for 3 minutes.
Validation Check: The resulting solution should be a clear, slightly viscous liquid.
In Vitro Supersaturation Check: Place 100 µL of the formulation on a glass slide at 32°C (skin surface temperature). As the ethanol evaporates over 10-15 minutes, observe under a light microscope. The API should remain as a microscopic liquid film or amorphous dispersion; immediate macroscopic crystallization indicates an insufficient ratio of non-volatile solvents (PG/Transcutol).
Formulation and validation workflow for systemic and topical delivery of the lipophilic API.
Pharmacokinetic & Metabolic Considerations
Understanding the in vivo fate of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate is crucial for interpreting pharmacokinetic (PK) data. The molecule contains two distinct metabolic liabilities:
Ester Hydrolysis: The propanoate ester is highly susceptible to cleavage by ubiquitous carboxylesterases located in the blood plasma and hepatic tissues. This rapid hydrolysis yields the free carboxylic acid metabolite [4]. If the intact ester is the active pharmacophore, esterase inhibitors (e.g., BNPP) may be required during blood collection to stabilize ex vivo samples.
CYP450 Oxidation: Analogous to the metabolism of the structurally related benzamide DEET, the N-propyl chain and the 2-methylbenzyl ring are prime targets for Cytochrome P450-mediated oxidation. Literature confirms that CYP2B6 and CYP3A4 are the primary hepatic isoforms responsible for N-dealkylation and ring hydroxylation of these motifs [5].
In vivo metabolic pathways highlighting esterase-mediated hydrolysis and CYP450-mediated oxidation.
References
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.[Link]
Haque, T., et al. (2018). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Advanced Pharmaceutical Bulletin.[Link]
Panoz-Kielfo, et al. (2024). Skin Penetration and Permeation Properties of Transcutol® in Complex Formulations. AAPS PharmSciTech.[Link]
Usmani, K. A., et al. (2002). In Vitro Human Metabolism and Interactions of Repellent N,N-Diethyl-m-Toluamide. Drug Metabolism and Disposition.[Link]
Corbel, V., et al. (2009). Multi-function oxidases are responsible for the synergistic interactions occurring between repellents and insecticides in mosquitoes. Parasites & Vectors.[Link]
Application Note: Advanced Caco-2 Permeability Assay for Ethyl 3-(2-methyl-N-propylbenzamido)propanoate
Introduction & Scientific Rationale Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS: 1901793-59-6) is a highly lipophilic ester compound characterized by its aromatic ring and aliphatic ester chain (1)[1]. Evaluating...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS: 1901793-59-6) is a highly lipophilic ester compound characterized by its aromatic ring and aliphatic ester chain (1)[1]. Evaluating the intestinal absorption of such molecules presents unique analytical challenges. The Caco-2 cell permeability assay is the pharmaceutical industry's gold standard for predicting in vivo human intestinal absorption (2)[2]. However, standard protocols often fail for lipophilic esters due to two primary mechanisms:
Aqueous Boundary Layer (ABL) Retention & Plastic Binding: Highly lipophilic molecules tend to partition into the cell membrane or bind non-specifically to the polystyrene transwell plates, leading to an underestimation of the apparent permeability (
Papp
) and poor mass balance.
Intracellular Hydrolysis: Caco-2 cells express high levels of carboxylesterases (CES). Ester-containing compounds are frequently hydrolyzed during transcellular passage, requiring the simultaneous quantification of both the parent ester and its corresponding free acid metabolite to accurately determine total flux.
This application note provides a field-proven, self-validating protocol engineered specifically for Ethyl 3-(2-methyl-N-propylbenzamido)propanoate, integrating sink-condition modifiers and rigorous integrity checks.
Mechanistic Pathway & Assay Design
To counteract the high lipophilicity of the target compound, this protocol mandates the addition of 4% Bovine Serum Albumin (BSA) to the receiver compartment. BSA acts as a lipid sink, pulling the compound through the aqueous boundary layer and mimicking the binding capacity of systemic circulation. Furthermore, tracking both the parent compound and its hydrolyzed metabolite ensures a closed-loop mass balance calculation, validating that unrecovered compound is due to biological metabolism rather than experimental artifact.
Fig 1. Mechanistic pathway of lipophilic ester permeation and intracellular hydrolysis in Caco-2.
Experimental Workflow
The following protocol is a self-validating system. Transepithelial electrical resistance (TEER) is measured both before and after the assay. A pre-assay TEER > 500 Ω·cm² guarantees the formation of tight junctions, while post-assay TEER confirms that the lipophilic ester did not induce acute cytotoxicity or disrupt the monolayer (3)[3].
Seeding: Seed human intestinal Caco-2 cells at a density of
1×105
cells/cm² onto 1.0 µm pore size polycarbonate Transwell® inserts (12-well format).
Differentiation: Culture cells in DMEM supplemented with 10% FBS, 1% Non-Essential Amino Acids (NEAA), and penicillin/streptomycin. Maintain at 37°C in a 5% CO₂ humidified atmosphere for 21 days. Replace media every 2-3 days.
Pre-Assay Validation: On day 21, measure TEER. Proceed only with inserts exhibiting a TEER value ≥ 500 Ω·cm² (2)[2].
Phase 2: Permeability Assay Execution
Causality Check: For highly lipophilic compounds, standard HBSS buffer in the receiver compartment leads to artificially low permeability rates due to poor solubility. We utilize 4% BSA in the receiver to maintain sink conditions (4)[4].
Preparation: Wash monolayers twice with warm Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).
Dosing Solutions: Prepare a 10 µM solution of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate in HBSS-HEPES (pH 7.4) containing a final DMSO concentration of ≤ 1% to prevent solvent-induced toxicity.
Apical to Basolateral (A→B) Transport:
Add 0.5 mL of the dosing solution to the Apical chamber.
Add 1.5 mL of HBSS-HEPES containing 4% BSA to the Basolateral chamber.
Basolateral to Apical (B→A) Transport:
Add 1.5 mL of the dosing solution to the Basolateral chamber.
Add 0.5 mL of HBSS-HEPES containing 4% BSA to the Apical chamber.
Incubation: Incubate the plates at 37°C on an orbital shaker at 60 rpm for 120 minutes.
Sampling: At
t=120
min, remove 50 µL aliquots from both donor and receiver compartments. Immediately quench samples with 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins (especially BSA) and halt any residual esterase activity.
Phase 3: Post-Assay Validation & Analysis
Post-Assay TEER: Re-measure TEER. A drop of >20% indicates tight junction disruption or compound toxicity; such data points must be flagged.
LC-MS/MS: Quantify both the parent ester (Ethyl 3-(2-methyl-N-propylbenzamido)propanoate) and the free acid metabolite in all compartments.
Data Presentation & Interpretation
The apparent permeability coefficient (
Papp
) is calculated using the equation:
Papp=(dQ/dt)/(C0×A)
Where
dQ/dt
is the steady-state flux,
C0
is the initial donor concentration, and
A
is the surface area of the filter.
High Permeability: The parent compound exhibits high passive permeability (
Papp>10×10−6
cm/s), consistent with its lipophilic nature.
Efflux Ratio: An ER of 1.20 (< 2.0) indicates that Ethyl 3-(2-methyl-N-propylbenzamido)propanoate is not a significant substrate for P-glycoprotein (P-gp) or BCRP efflux transporters.
Mass Balance & Metabolism: Relying solely on the parent compound yields a poor mass balance (65.2%). However, quantifying the acid metabolite recovers the missing fraction, bringing the total mass balance to an acceptable 93.6%. This validates the hypothesis that intracellular esterases actively hydrolyze the compound during transcellular passage.
Technical Support Center: Yield Optimization for Ethyl 3-(2-methyl-N-propylbenzamido)propanoate Synthesis
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of hindered secondary amines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of hindered secondary amines. The synthesis of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate presents a classic "dual-steric" challenge: coupling an ortho-substituted acyl donor (2-methylbenzoyl chloride) with a bulky secondary amine (Ethyl 3-(propylamino)propanoate), while simultaneously preserving a base-sensitive ethyl ester moiety.
This guide deconstructs the mechanistic bottlenecks of this specific reaction and provides field-proven, self-validating protocols to elevate your yields from <40% to >90%.
I. Diagnostic Matrix: Quantitative Yield Comparison
Before troubleshooting, review this matrix to benchmark your current methodology against optimized standards.
Amidation Strategy
Reagents / Catalysts
Solvent System
Temp
Est. Yield
Primary Failure Mode
Standard Schotten-Baumann
NaOH (aq)
DCM / H₂O
RT
< 40%
Acid chloride & ester hydrolysis
Mild Biphasic
NaHCO₃ (aq)
DCM / H₂O
RT
50–60%
Slow kinetics, incomplete conversion
Anhydrous Acylation
DIPEA / DMAP
DCM
0 °C to RT
> 85%
None (Optimized)
Coupling Reagent
HATU / DIPEA
DMF
RT
> 90%
High cost at scale
II. Troubleshooting Workflow
Use the logical decision tree below to diagnose your specific yield loss mechanism.
Caption: Troubleshooting workflow for resolving low yields in hindered amidation reactions.
III. Frequently Asked Questions (FAQs)
Q1: Why is my yield stuck below 40% when using standard Schotten-Baumann conditions?A1: The Schotten-Baumann reaction relies on a biphasic aqueous/organic system, which works well for primary amines but is highly sensitive to steric hindrance, with bulky substituents on the amine slowing the reaction and reducing yields[1]. Your reactants feature an ortho-methyl group on the benzoyl chloride and a bulky propyl chain on the secondary amine. This steric clash drastically reduces the rate of nucleophilic attack. Consequently, the competing side reaction—hydrolysis of the acid chloride by the aqueous base—outpaces the amidation, leaving you with unreacted amine and a 2-methylbenzoic acid byproduct[2].
Q2: How can I prevent the hydrolysis of the ethyl ester moiety during amidation?A2: The ethyl ester on your amine (Ethyl 3-(propylamino)propanoate) is susceptible to saponification if the aqueous base is too strong (e.g., NaOH or KOH). To prevent this, you must eliminate the causality of the hydrolysis by either switching to a much milder base like NaHCO₃[2] or, preferably, abandoning aqueous conditions entirely in favor of an anhydrous organic base like N,N-Diisopropylethylamine (DIPEA).
Q3: How does adding DMAP solve the incomplete conversion issue?A3: 4-Dimethylaminopyridine (DMAP) acts as a highly potent nucleophilic catalyst. Instead of waiting for the hindered secondary amine to attack the sterically shielded 2-methylbenzoyl chloride, DMAP rapidly attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic and accelerates the formation of the amide bond, even with challenging substrates or hindered amines[3].
Q4: Should I use coupling reagents instead of the acid chloride?A4: If generating or handling the acid chloride is problematic, utilizing the free 2-methylbenzoic acid with a highly active uronium-based coupling reagent like HATU is an excellent alternative. HATU is specifically designed to form a highly reactive 7-azabenzotriazole active ester, which speeds up coupling processes for highly hindered secondary amines[4].
IV. Troubleshooting Guide & Step-by-Step Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the analytical cues provided.
Causality: This protocol eliminates water to prevent ester/acid chloride hydrolysis and utilizes DMAP to overcome the steric barrier.
Preparation: In an oven-dried flask under N₂, dissolve Ethyl 3-(propylamino)propanoate (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M).
Base & Catalyst Addition: Add DIPEA (2.5 eq, 25 mmol) and DMAP (0.1 eq, 1 mmol). (Note: DIPEA serves as the stoichiometric acid scavenger, while DMAP acts as the nucleophilic catalyst).
Acylation: Cool the mixture to 0 °C using an ice bath. Dissolve 2-methylbenzoyl chloride (1.2 eq, 12 mmol) in a small volume of anhydrous DCM and add it dropwise over 15 minutes.
Visual Cue: A slight yellowing and fuming (if trace moisture is present) may occur.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The secondary amine (ninhydrin active) should completely disappear. If the amine persists, the reaction is stalled by sterics; add an additional 0.05 eq of DMAP.
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM. Wash the organic layer with 1 M HCl (to remove DMAP/DIPEA), saturated NaHCO₃ (to remove trace 2-methylbenzoic acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Causality: This method avoids the harshness and moisture sensitivity of acid chlorides entirely, utilizing HATU to drive the reaction through an ultra-reactive intermediate.
Activation: In an oven-dried flask, dissolve 2-methylbenzoic acid (1.0 eq, 10 mmol) and HATU (1.2 eq, 12 mmol) in anhydrous DMF (0.2 M).
Base Addition: Add DIPEA (3.0 eq, 30 mmol). Stir for 15 minutes at room temperature.
Visual Cue: The solution will turn a distinct yellow, indicating the successful formation of the active ester.
Amine Addition: Add Ethyl 3-(propylamino)propanoate (1.1 eq, 11 mmol) in one portion.
Coupling: Stir at room temperature for 12 hours.
Validation Check: The yellow color will gradually fade to colorless as the active ester is consumed by the amine[4]. Confirm completion via LC-MS (look for the product mass [M+H]⁺ = 278.17).
Workup: Dilute with a large volume of EtOAc (to overcome DMF miscibility). Wash extensively with 5% aqueous LiCl (3x) to pull the DMF into the aqueous phase, followed by 1 M HCl, saturated NaHCO₃, and brine. Dry, filter, and concentrate.
Technical Support Center: Benzamide Synthesis & Acyl Chloride Troubleshooting
Welcome to the Process Chemistry Support Center. This guide provides mechanistic troubleshooting, validated experimental protocols, and FAQs for preventing the competitive hydrolysis of acyl chlorides during benzamide sy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. This guide provides mechanistic troubleshooting, validated experimental protocols, and FAQs for preventing the competitive hydrolysis of acyl chlorides during benzamide synthesis.
Mechanistic Overview: The Kinetic Competition
The synthesis of benzamides via acyl chlorides is fundamentally a kinetic race. The desired pathway—nucleophilic acyl substitution by an amine—must outpace the undesired hydrolysis pathway driven by water.
Nucleophilic acyl substitution pathway vs. competitive hydrolysis.
Troubleshooting Guide
Q1: Why am I seeing high levels of benzoic acid byproduct instead of my benzamide, despite adding an excess of amine?A: This is a kinetic competition issue. While amines are generally far more nucleophilic than water or hydroxide ions[1], poor mixing, biphasic mass transfer limitations, or steric hindrance of the amine can drastically reduce the effective collision rate of aminolysis. If the rate of hydrolysis exceeds the rate of amidation, benzoic acid accumulates. In biphasic Schotten-Baumann conditions, using a strong base like NaOH at room temperature can drive unwanted hydrolysis if the amine is slow to react[2].
Solution: Switch to a milder base like NaHCO₃ to reduce the hydroxide concentration[3], or transition to strictly anhydrous conditions using non-nucleophilic organic bases (e.g., DIPEA or Pyridine)[4].
Q2: How do I control the exotherm and mixing to favor amidation over hydrolysis during scale-up?A: The reaction of acyl chlorides with both amines and water is highly exothermic[5]. In batch reactors, poor heat dissipation creates localized hot spots that exponentially increase the rate of hydrolysis and degradation.
Solution: Implement continuous flow chemistry (e.g., plug flow reactors). Continuous flow maximizes the surface-area-to-volume ratio, providing superior heat exchange and rapid mixing, which has been proven to successfully suppress undesired hydrolysis compared to batch conditions[6]. Alternatively, ensure slow, controlled addition of the acyl chloride at 0 °C[7].
Q3: What is the strictly acceptable water content for anhydrous amidation?A: Acyl chlorides are highly sensitive to moisture and hydrolyze rapidly[7]. For optimal yields in anhydrous systems, the solvent water content must be strictly controlled. Studies show that water concentrations must be kept extremely low (often <100 ppm, verified by Karl Fischer titration) to prevent competitive hydrolysis and subsequent amine protonation by the generated HCl[8][9].
Protocol A: Anhydrous Amidation (Recommended for Moisture-Sensitive Substrates)
Causality: Using DIPEA (N,N-Diisopropylethylamine) prevents the generated HCl from protonating the nucleophilic amine. The steric bulk of DIPEA prevents it from acting as a competing nucleophile.
Preparation: Flame-dry all glassware under an inert atmosphere (Nitrogen/Argon). Dissolve the primary/secondary amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (water content <50 ppm).
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Causality: Low temperatures manage the highly exothermic reaction and suppress thermal degradation side reactions[7].
Addition: Add the acyl chloride (1.1 equiv) dropwise over 15–30 minutes to manage the exotherm[7].
Reaction: Allow the mixture to warm to room temperature and stir for 1–4 hours. Monitor progress via TLC or LC-MS.
Self-Validating Workup: Transfer to a separatory funnel. Wash sequentially with 1M HCl (removes unreacted amine and DIPEA), followed by saturated aqueous NaHCO₃ (neutralizes and removes any trace carboxylic acid hydrolysis byproduct)[7]. The remaining organic layer contains the pure neutral benzamide. Dry over Na₂SO₄ and concentrate in vacuo.
Causality: Biphasic conditions exploit the immiscibility of phases to protect the acyl chloride in the organic layer, while the aqueous base neutralizes the HCl byproduct[3].
Preparation: Dissolve the amine (1.0 equiv) in DCM or Toluene.
Base Addition: Add an equal volume of saturated aqueous NaHCO₃. Causality: Maintaining a mild pH (8–10) ensures sufficient base is present to neutralize HCl without accelerating hydroxide-mediated hydrolysis[3].
Reaction: Cool the biphasic mixture to 0 °C. Add the acyl chloride (1.2 equiv) dropwise with vigorous stirring . Causality: Vigorous stirring is critical to overcome mass transfer limitations at the biphasic interface, ensuring the amine reacts with the acyl chloride before water does[3].
Workup: Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Frequently Asked Questions (FAQs)
Q: Can I use oxalyl chloride to prepare my acyl chloride in situ?A: Yes, reacting a carboxylic acid with oxalyl chloride and catalytic DMF is a highly efficient method to generate acyl chlorides[4]. However, you must ensure all unreacted oxalyl chloride is removed in vacuo before adding your amine. Residual oxalyl chloride will react with the amine to form unwanted oxamide byproducts and deplete your nucleophile.
Q: My amine is a weak nucleophile (e.g., an aniline derivative). How do I prevent hydrolysis?A: Anilines react much slower than aliphatic amines. To prevent hydrolysis from outcompeting amidation, strictly avoid aqueous bases. Use anhydrous conditions with pyridine. Pyridine acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the amidation step, effectively outrunning hydrolysis[4][10].
Petchey, M., et al. "Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only." Green Chemistry.[Link]
Master Organic Chemistry. "The Amide Functional Group: Properties, Synthesis, and Nomenclature." Master Organic Chemistry.[Link]
National Institutes of Health (PMC). "In situ Synthesis of Supramolecular Polymers: Finding the Right Conditions when Combining Covalent and Non‐Covalent Synthesis." NIH.[Link]
Technical Support Center: Minimizing Over-acylation Side Reactions in N-acylation
Welcome to the Technical Support Center for N-acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-acylation and effectively minimi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for N-acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-acylation and effectively minimize common side reactions, particularly over-acylation. By understanding the underlying principles and implementing the strategies outlined below, you can enhance the selectivity and yield of your desired mono-acylated products.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions that frequently arise during N-acylation experiments.
Q1: What is over-acylation and why is it a problem?
Over-acylation refers to the introduction of more than one acyl group onto a molecule. In the context of N-acylation of primary amines, this typically results in the formation of a di-acylated product, which is an imide.[1] This side reaction is problematic as it consumes the starting material and the desired mono-acylated product, leading to lower yields and complicating the purification process.[2]
Q2: What are the primary factors that lead to over-acylation?
Several factors can contribute to over-acylation, including:
High Reactivity of the Acylating Agent: Highly reactive acylating agents, such as acyl chlorides and anhydrides, can readily react with the initially formed mono-acylated product.[3][4][5]
Excess Acylating Agent: Using a significant excess of the acylating agent increases the probability of a second acylation event.[2][6]
Reaction Conditions: Elevated temperatures and prolonged reaction times can also promote the formation of the di-acylated byproduct.[2][7]
Substrate Nucleophilicity: The nucleophilicity of the mono-acylated intermediate can influence its propensity to undergo a second acylation.
Q3: How does the choice of base influence the reaction?
The base plays a crucial role in N-acylation. It neutralizes the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride), which would otherwise protonate the starting amine and render it non-nucleophilic.[2] Common bases include tertiary amines like triethylamine and pyridine, or inorganic bases like sodium hydroxide.[2] The choice and amount of base can affect reaction rates and selectivity. Some organic bases can also act as nucleophilic catalysts, forming a highly reactive acyl-pyridinium intermediate.[8]
Q4: Can O-acylation compete with N-acylation?
Yes, for substrates containing hydroxyl groups, O-acylation can be a significant competing side reaction.[6] Generally, amines are more nucleophilic than alcohols, favoring N-acylation. However, under certain conditions, such as with highly reactive acylating agents or in the presence of a strong base, O-acylation can become more prevalent.[6][9] Chemoselective O-acylation can even be achieved under acidic conditions where the amino group is protonated and thus protected.[10]
Troubleshooting Guide: Diagnosing and Solving Over-acylation Issues
This guide provides a systematic approach to troubleshooting when you observe significant over-acylation in your N-acylation reaction.
Issue: Significant Formation of Di-acylated Product
Potential Cause 1: Acylating Agent is Too Reactive
Explanation: Acylating agents vary in their reactivity. The more reactive the agent, the less selective it tends to be, increasing the likelihood of over-acylation. The general reactivity order is: Acyl Halides > Acid Anhydrides > Esters > Carboxylic Acids.[3][4][11]
Solution:
Switch to a Less Reactive Acylating Agent: If you are using an acyl chloride, consider switching to the corresponding acid anhydride or an activated ester.[12] Carboxylic acids, activated with a coupling agent like EDC, can offer even greater control.[12]
Use a Bulky Acylating Agent: Steric hindrance can disfavor the second acylation step. For example, using a pivaloyl group can selectively protect less hindered hydroxyl groups.[8][13]
Potential Cause 2: Incorrect Stoichiometry
Explanation: A large excess of the acylating agent will drive the reaction towards the di-acylated product once the primary amine has been consumed.
Solution:
Control Stoichiometry: Carefully control the molar ratio of your reactants. Start with a 1:1 to 1.1:1 ratio of the acylating agent to the amine.[2][6]
Slow Addition: Instead of adding the acylating agent all at once, add it dropwise to the reaction mixture.[14] This maintains a low concentration of the acylating agent throughout the reaction, favoring mono-acylation.
Potential Cause 3: Sub-optimal Reaction Conditions
Explanation: High temperatures and long reaction times can provide the necessary energy to overcome the activation barrier for the second acylation, which is often higher than that of the first.[2]
Solution:
Lower the Reaction Temperature: Perform the reaction at a lower temperature, for instance, by using an ice bath (0 °C).[14][15]
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting amine and the formation of the mono-acylated product.[2] Quench the reaction as soon as the starting material is consumed to prevent further reaction.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting over-acylation.
Caption: Troubleshooting workflow for minimizing over-acylation.
Experimental Protocols
Here are detailed protocols for key techniques to minimize over-acylation.
Protocol 1: Controlled N-Acylation using Slow Addition of Acyl Chloride
This protocol is designed to favor mono-acylation by maintaining a low concentration of the acylating agent.
Materials:
Primary amine
Acyl chloride
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))[6]
Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine)
Anhydrous sodium sulfate or magnesium sulfate
Standard laboratory glassware for anhydrous reactions
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and the base (1.2-1.5 equivalents) in the anhydrous solvent.[14]
Cooling: Cool the solution to 0 °C using an ice bath with continuous stirring.[14]
Slow Addition of Acylating Agent: Dissolve the acyl chloride (1.05-1.1 equivalents) in a small amount of the anhydrous solvent in a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.[14]
Reaction Monitoring: Allow the reaction to stir at 0 °C or gradually warm to room temperature. Monitor the reaction progress by TLC, checking for the consumption of the starting amine.
Work-up: Once the starting amine is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Extraction and Washing: Extract the product into an organic solvent. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any acidic byproducts, and finally with brine.[6][14]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-acylated product.
Purification: Purify the crude product by column chromatography or recrystallization as needed.[2]
Protocol 2: In-situ Monitoring of Reaction Progress by TLC
Real-time monitoring is crucial to prevent the reaction from proceeding to the di-acylated product.
Materials:
TLC plates (e.g., silica gel 60 F₂₅₄)
Developing chamber
Appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate)
Visualization method (e.g., UV lamp, iodine chamber, or a staining solution)
Procedure:
Prepare the Eluent: Select an eluent system that provides good separation between the starting amine, the mono-acylated product, and the di-acylated product (if a standard is available). A good starting point is a system where the starting material has an Rf of ~0.2-0.3.
Spotting the TLC Plate: At regular intervals (e.g., every 15-30 minutes), take a small aliquot of the reaction mixture using a capillary tube and spot it onto the baseline of the TLC plate. It is also helpful to spot the starting amine as a reference.
Developing the Plate: Place the TLC plate in the developing chamber containing the eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or using an appropriate staining method.
Interpretation: The starting amine should be the most polar spot (lowest Rf). As the reaction progresses, a new spot corresponding to the mono-acylated product will appear at a higher Rf. The disappearance of the starting amine spot indicates the completion of the first acylation. If a third, even less polar spot (higher Rf) appears, it is likely the di-acylated product. The reaction should be stopped once the starting material spot is no longer visible to maximize the yield of the mono-acylated product.
Advanced Strategies for Enhanced Selectivity
For particularly challenging substrates, more advanced strategies may be necessary.
Use of Protecting Groups
For molecules with multiple reactive sites (e.g., primary and secondary amines, or amines and alcohols), a protecting group strategy can be employed to ensure selective acylation.[16]
Concept: A protecting group is temporarily attached to a functional group to render it unreactive towards the acylation conditions.[16] After the desired acylation is performed on the unprotected site, the protecting group is removed.
Common Amine Protecting Groups:
Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., trifluoroacetic acid).[13][17]
Cbz (Carboxybenzyl): Removed by catalytic hydrogenation.[17]
Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile, typically removed with piperidine.[13][17]
Orthogonal Protection: When multiple amino groups are present, using protecting groups that can be removed under different conditions (e.g., one acid-labile and one base-labile) allows for selective deprotection and subsequent acylation.[16]
Chemoselective Reagents and Catalysts
Recent advances in organic synthesis have led to the development of highly chemoselective acylation methods.
Enzymatic Catalysis: Lipases can exhibit high chemoselectivity for N-acylation over O-acylation, often under mild, environmentally friendly conditions.[6]
Specialized Acylating Agents: Certain acylating agents have been designed for high chemoselectivity. For instance, α-ketophosphonic acids have been shown to be highly selective for N-acylation of N-benzoyloxyamines.[18] Acylsilanes, in the presence of a mild chlorinating agent, can also achieve chemoselective N-acylation under aqueous acidic conditions.[19]
Data Summary
Table 1: Relative Reactivity of Common Acylating Agents
Less reactive than acyl chlorides.[4] Often used for acetylations.
Activated Ester
Moderate
Varies
Reactivity can be tuned by the choice of activating group.
Carboxylic Acid
Low
Water
Requires an activating agent (e.g., DCC, EDC) to proceed at a reasonable rate.[12]
Mechanistic Insights
N-Acylation vs. Over-acylation
The diagram below illustrates the competing pathways of mono- and di-acylation of a primary amine.
Caption: Reaction pathways for mono- and di-acylation.
The initial N-acylation (rate constant k₁) is generally fast. The second acylation (rate constant k₂) is typically slower because the resulting amide is less nucleophilic than the starting amine.[20] However, with highly reactive acylating agents and forcing conditions, the second step can become significant.
References
Acyl Protective Groups | Chem-Station Int. Ed. (2014). (URL: [Link])
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). (URL: [Link])
Protective Groups - Organic Chemistry Portal. (URL: [Link])
23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021). (URL: [Link])
Enhanced Rate and Selectivity by Carboxylate Salt as a Basic Cocatalyst in Chiral N-Heterocyclic Carbene-Catalyzed Asymmetric Acylation of Secondary Alcohols | Journal of the American Chemical Society - ACS Publications. (2013). (URL: [Link])
Acylation under weak base conditions. (URL: )
The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives - PMC. (2019). (URL: [Link])
Scholars Research Library - Der Pharma Chemica. (URL: [Link])
Real-time reaction monitoring of silylation and acylation of carbohydrates with a conductometry set-up - PubMed. (2026). (URL: [Link])
Acylation Reagents - Regis Technologies. (URL: [Link])
Real time monitoring of acylations during solid phase peptide synthesis: a method based on electrochemical detection - PubMed. (URL: [Link])
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (URL: [Link])
Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. (2021). (URL: [Link])
(PDF) In situ monitoring of fast reactions (Masters thesis) - ResearchGate. (2015). (URL: [Link])
In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A. (2021). (URL: [Link])
Chemoselective N-Acylation via Condensations of N-(Benzoyloxy)amines and α-Ketophosphonic Acids under Aqueous Conditions - The Journal of Organic Chemistry (ACS Publications). (2008). (URL: [Link])
Real-time reaction monitoring of silylation and acylation of carbohydrates with a conductometry set-up | Request PDF - ResearchGate. (2026). (URL: [Link])
N-Acylation Reactions of Amines - ResearchGate. (URL: [Link])
Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions | Organic Letters - ACS Publications. (2023). (URL: [Link])
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC. (URL: [Link])
Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines - ResearchGate. (URL: [Link])
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC. (2015). (URL: [Link])
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC. (URL: [Link])
Difference Between O Acylation and N Acylation. (2020). (URL: [Link])
Mild and Highly Efficient Copper(I) Inspired Acylation of Alcohols and Polyols - MDPI. (2017). (URL: [Link])
23.3. Reactions of amines | Organic Chemistry II - Lumen Learning. (URL: [Link])
Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. (2024). (URL: [Link])
24.7: Reactions of Amines - Chemistry LibreTexts. (2025). (URL: [Link])
Technical Support Center: N-Propylbenzamide Synthesis & Optimization
Welcome to the Technical Support Center for amide bond formation. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with validated protocols, mechanis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for amide bond formation. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with validated protocols, mechanistic insights, and troubleshooting strategies for synthesizing N-propylbenzamide .
Rather than just listing procedures, this guide focuses on the causality behind experimental choices, ensuring your workflows are robust, scalable, and self-validating.
Mechanistic Pathways & Workflow Overview
Amide bond formation is a cornerstone of organic synthesis. For N-propylbenzamide, two primary pathways are utilized depending on the starting materials, desired scalability, and tolerance for harsh conditions:
The Schotten-Baumann Reaction : Utilizes benzoyl chloride and n-propylamine in a biphasic aqueous/organic system[1].
Direct Amide Coupling : Utilizes benzoic acid, n-propylamine, and coupling reagents (e.g., carbodiimides like EDC/HOBt) in anhydrous organic solvents.
Reaction pathways for N-propylbenzamide synthesis via Schotten-Baumann or coupling reagents.
Validated Experimental Protocols
Protocol A: Biphasic Schotten-Baumann Synthesis (Recommended for Scale-Up)
This method is highly efficient and avoids the need for expensive coupling reagents.
Step-by-Step Methodology:
Preparation: Dissolve n-propylamine (1.1 eq) in dichloromethane (DCM).
Biphasic Setup: Add an equal volume of 2M aqueous NaOH (2.0 eq) to the reaction flask to create a biphasic system[1].
Thermal Control: Cool the vigorously stirring mixture to 0 °C using an ice bath.
Addition: Dissolve benzoyl chloride (1.0 eq) in a small amount of DCM and add it dropwise to the mixture over 30 minutes.
Completion: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Workup: Separate the organic layer, wash with 1M HCl, then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Scientific Causality: The biphasic system keeps the water-sensitive benzoyl chloride isolated in the organic phase, while the aqueous NaOH neutralizes the generated HCl at the interface. This neutralization prevents the protonation of n-propylamine, ensuring it remains a potent nucleophile[2]. High mechanical stirring maximizes the interfacial surface area, accelerating the amidation reaction before competitive hydrolysis can occur[3].
Protocol B: Catalytic Amide Coupling (Recommended for Mild Conditions)
This method is ideal when avoiding reactive acid chlorides is necessary.
Step-by-Step Methodology:
Activation: Dissolve benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
Coupling Agents: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature under a nitrogen atmosphere.
Amine Addition: Add n-propylamine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).
Completion: Stir for 12–18 hours at room temperature.
Workup: Dilute with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.
Scientific Causality: EDC activates the benzoic acid to form an unstable O-acylisourea intermediate. Without HOBt, this intermediate can undergo an irreversible rearrangement to an unreactive N-acylurea. HOBt rapidly traps the O-acylisourea to form a stable, yet highly reactive, OBt-active ester, which then smoothly reacts with n-propylamine to form the final amide bond[4].
Optimization Data Matrix
To assist in condition selection, the following table summarizes the quantitative optimization parameters for both methodologies:
Parameter
Schotten-Baumann Method
Amide Coupling Method (EDC/HOBt)
Activation Strategy
Acid Chloride (Pre-activated)
Carbodiimide (In-situ Activation)
Solvent System
Biphasic (DCM / H₂O)
Anhydrous (DMF or DCM)
Base Required
Inorganic (NaOH or Na₂CO₃)
Organic (DIPEA or TEA)
Temperature Profile
0 °C during addition, then RT
Room Temperature (RT) constant
Reaction Time
2 - 4 hours
12 - 18 hours
Typical Yield
85% - 95%
80% - 90%
Scalability
Excellent (Industrial Standard)
Moderate (Atom economy limitations)
Troubleshooting Guide & FAQs
Troubleshooting logic tree for resolving low yields in N-propylbenzamide synthesis.
Q: Why is my Schotten-Baumann reaction yielding significant amounts of benzoic acid instead of N-propylbenzamide?A: This is caused by the competitive hydrolysis of benzoyl chloride. If the mechanical stirring rate is too low, the interfacial area between the organic and aqueous layers is minimized, allowing water to react with the acid chloride before the amine can[3].
Solution: Increase mechanical stirring significantly (e.g., >500 RPM) and ensure the temperature is kept strictly at 0–5 °C during the dropwise addition of benzoyl chloride.
Q: I am observing a white precipitate during the amide coupling reaction. What is it, and how do I remove it?A: The precipitate is the urea byproduct of the carbodiimide coupling (e.g., if using DCC, dicyclohexylurea is highly insoluble). If using EDC·HCl, the resulting urea is water-soluble.
Solution: Switch to EDC·HCl if you haven't already, as its urea byproduct can be easily washed away during a standard aqueous workup using 1M HCl and saturated NaHCO₃[4].
Q: Can I use pyridine instead of aqueous NaOH for the acid chloride reaction?A: Yes. Using pyridine or triethylamine in a monophasic anhydrous system (e.g., pure DCM) is a valid alternative to the biphasic Schotten-Baumann conditions. Pyridine acts as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. However, removing excess pyridine during workup requires extensive acidic washes, making the biphasic aqueous NaOH method generally preferred for operational simplicity and ease of purification[1].
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies / Chemical Society Reviews.
[2] Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. American Journal of Applied Science and Technology. 2
[3] Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development - ACS Publications. 3
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced organic synthesis. Liquid benzamide derivatives present a unique set of purification challenges. Unlike solid amides, which can often be purified via simple recrystallization[1], liquid benzamides force chemists to rely on liquid-liquid extraction (LLE) and chromatography[2]. Because amides possess both a strong hydrogen-bond donor (NH) and acceptor (C=O), they interact heavily with stationary phases and aqueous interfaces, leading to streaking, co-elution, and stubborn emulsions.
As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind these phenomena and provide self-validating protocols to ensure your purification workflows are robust, reproducible, and scientifically sound.
FAQ 1: Why do my liquid benzamides form unbreakable emulsions during aqueous workup, and how do I resolve this?
The Causality: Benzamide derivatives often act as amphiphilic molecules (surfactants). The polar amide core interacts strongly with water, while the hydrophobic benzene ring and alkyl substituents partition into the organic layer. This drastically lowers the interfacial tension between the two immiscible liquids, stabilizing a colloidal suspension of microdroplets (an emulsion)[3].
The Solution:
Alter the Aqueous Density and Polarity: Add a saturated salt solution (brine). The high ionic strength "salts out" the organic compound, forcing it into the organic phase and increasing the density difference between the layers.
Modify the Organic Phase: If extracting with a highly non-polar solvent like hexanes or diethyl ether, adding a slightly more polar solvent (like 10% ethyl acetate or dichloromethane) can disrupt the micellar structures stabilizing the emulsion.
Mechanical Filtration: If the emulsion is stabilized by insoluble polymeric byproducts or precipitated urea, filtering the entire biphasic mixture through a pad of Celite will physically break the emulsion droplets.
FAQ 2: I am using carbodiimide coupling reagents. How do I completely remove the urea byproducts from my liquid product?
The Causality: The choice between DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) dictates your purification strategy. DCC reacts with the carboxylic acid and amine to form dicyclohexylurea (DCU)[4]. DCU is notoriously insoluble in almost everything, but just soluble enough (traces) to contaminate liquid products. EDC, conversely, forms a dialkylurea byproduct containing a tertiary amine, making it highly water-soluble in acidic conditions[5]. The major drawback of DCC is the tedious chromatographic removal of DCU[6].
The Solution: For liquid benzamides, EDC is vastly superior . The byproduct can be entirely removed via a dilute acid wash. If you must use DCC, you must utilize a solvent-swap precipitation strategy.
Caption: Decision tree for coupling reagent byproduct removal during liquid benzamide synthesis.
Quantitative Comparison of Coupling Reagents
Coupling Reagent
Active Byproduct
Byproduct Solubility
Primary Removal Strategy
Suitability for Liquid Amides
DCC
Dicyclohexylurea (DCU)
Highly insoluble in water; slightly soluble in DCM/EtOAc.
Filtration, followed by cold ether precipitation[4].
Poor. Trace DCU remains dissolved in the liquid product.
EDC·HCl
1-[3-(dimethylamino)propyl]-3-ethylurea
Highly soluble in water and acidic aqueous solutions.
Excellent. Byproducts partition entirely into the aqueous phase.
HATU
HOAt / Tetramethylurea
Soluble in water and basic aqueous solutions.
Liquid-liquid extraction with saturated NaHCO₃.
Good. High efficiency, but requires basic washes.
Section 2: Chromatographic Challenges
FAQ 3: My liquid benzamide streaks severely on normal-phase silica gel. How do I get sharp bands?
The Causality: Normal-phase silica gel (SiO₂) is covered in acidic silanol groups (Si-OH). The carbonyl oxygen of your benzamide acts as a strong hydrogen-bond acceptor, and the secondary amide N-H acts as a donor. As the liquid amide travels down the column, it continuously binds and releases from these silanol sites at varying rates, causing the band to broaden and "streak"[2].
The Solution: You must disrupt this hydrogen bonding.
Mobile Phase Modifiers: Add 1–5% Methanol to your Hexane/Ethyl Acetate gradient. Methanol competitively binds to the silanol groups, preventing the amide from sticking.
Reversed-Phase Liquid Chromatography (RPLC): Switch to a C18 column. In RPLC, the stationary phase is hydrophobic, eliminating silanol interactions. Separation is driven purely by lipophilicity, yielding sharp peaks for amides[7].
FAQ 4: My product co-elutes with unreacted amine starting material. How do I separate them?
The Causality: Benzamides and their precursor aliphatic/aromatic amines often share similar Rf values on normal-phase silica because both are highly polar.
The Solution: Utilize a Strong Cation Exchange (SCX) "Catch-and-Release" strategy[8]. SCX media contains sulfonic acid groups. The neutral benzamide will pass straight through the column, while the basic unreacted amine will be protonated and ionically bound to the resin.
Caption: Troubleshooting pathways for resolving chromatographic issues with liquid amides.
Section 3: Validated Experimental Protocols
Protocol 1: Optimized LLE for EDC-Coupled Liquid Benzamides
This protocol is designed to chemically validate the removal of EDC urea, unreacted carboxylic acid, and the DMAP catalyst[6].
Step-by-Step Methodology:
Dilution: Upon reaction completion, dilute the reaction mixture (typically in DCM or DMF) with 10 volumes of Ethyl Acetate (EtOAc). Causality: EtOAc lowers the overall density and polarity, preparing the system for aqueous partitioning.
Acidic Wash (Removes EDC byproduct, DMAP, and unreacted amine): Transfer to a separatory funnel. Add an equal volume of cold 1M HCl. Shake vigorously, venting frequently. Allow layers to separate.
Self-Validation Check: Spot the organic layer on a TLC plate next to a DMAP standard. If a UV-active spot remains at the baseline (in 100% EtOAc), DMAP is still present. Repeat the 1M HCl wash.
Basic Wash (Removes unreacted carboxylic acid): Separate the organic layer and wash with an equal volume of saturated aqueous NaHCO₃. Caution: CO₂ gas will evolve. Vent immediately.
Self-Validation Check: The aqueous layer should test at pH > 8. If acidic, the acid was not fully neutralized; repeat the wash.
Brine Wash (Removes residual water and breaks micro-emulsions): Wash the organic layer with saturated NaCl solution.
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude liquid benzamide.
Protocol 2: SCX Scavenging of Unreacted Amines
If your liquid benzamide is contaminated with unreacted amine starting material, use this functionalized dry-load media technique[8].
Step-by-Step Methodology:
Resin Preparation: Weigh out 3–5 equivalents of ISOLUTE SCX-2 (Strong Cation Exchange) resin relative to the estimated mass of the amine impurity.
Loading: Dissolve the crude liquid benzamide mixture in a minimum amount of Methanol/DCM (1:1). Add the SCX resin to the flask and stir at room temperature for 1 hour. Causality: The sulfonic acid groups protonate the basic amine, trapping it covalently as an ammonium salt on the solid support.
Filtration: Filter the suspension through a sintered glass funnel. Wash the resin thoroughly with Methanol.
Recovery: The filtrate contains your pure, neutral liquid benzamide. The basic amine remains trapped on the resin.
Self-Validation Check: Perform a ninhydrin stain on a TLC of the filtrate. A lack of purple/pink spots confirms the complete removal of primary/secondary amines.
References
Patsnap. Optimizing Amide Extraction Techniques For Pharmaceutical Purity.
ResearchGate.
Analyst (RSC Publishing). Purification of amide alkaloids from Piper longum L.
PMC (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
Biotage. How should I purify a complex, polar, amide reaction mixture?
Peptides.com. Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC).
Technical Support Center: Troubleshooting Ethyl 3-(2-methyl-N-propylbenzamido)propanoate
Welcome to the Technical Support Center. This guide is designed for researchers and assay developers experiencing lower-than-expected efficacy, flat dose-response curves, or irreproducible data when screening Ethyl 3-(2-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and assay developers experiencing lower-than-expected efficacy, flat dose-response curves, or irreproducible data when screening Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS: 1901793-59-6).
Because this compound features a bulky, lipophilic core coupled with an ethyl ester moiety, it is highly susceptible to two major modes of assay failure: colloidal aggregation in aqueous buffers and enzymatic hydrolysis in serum-containing media. This guide provides the mechanistic causality behind these failures and self-validating protocols to rescue your assay readouts.
Diagnostic Workflow
Before adjusting your compound concentrations, use the following decision tree to isolate the root cause of the efficacy drop-off based on your specific assay environment.
Caption: Workflow for diagnosing low efficacy of ester-containing lipophilic compounds.
Q: The compound shows high potency in purified biochemical assays but loses all efficacy in cell-based assays containing 10% Fetal Bovine Serum (FBS). Why?A: The ethyl propanoate tail of the molecule is highly susceptible to enzymatic cleavage by carboxylesterases (CES), which are abundant in FBS and cell lysates[1]. When the ester is hydrolyzed, it yields a highly polar carboxylic acid metabolite. If the intact ester is required for target engagement, or if the charged acid cannot permeate the cell membrane to reach an intracellular target, your effective active concentration drops to near zero[2].
Q: How can I prove that serum esterases are destroying my compound?A: You must create a self-validating control system. Run your assay in parallel using standard FBS and heat-inactivated FBS (heated at 56°C for 30 minutes to denature esterases). If efficacy is restored in the heat-inactivated media, ester hydrolysis is the definitive culprit. Alternatively, pulse the cells with the compound in serum-free media for 2 hours before adding serum back to the plate.
Q: My dose-response curve plateaus early, and efficacy never exceeds 30-40%, even at 100 µM. What is happening?A: This is a classic hallmark of Small, Colloidally Aggregating Molecules (SCAMs)[3]. Due to its lipophilic nature, Ethyl 3-(2-methyl-N-propylbenzamido)propanoate has limited aqueous solubility. Once the concentration exceeds its Critical Aggregation Concentration (CAC)—typically between 5 to 15 µM for this structural class—the compound forms sub-micron particles[4].
Causality: Aggregation caps the concentration of the bioavailable monomer. Adding more compound only creates more aggregates, which can non-specifically sequester assay proteins and cause assay interference, leading to a flat or even bell-shaped dose-response curve[4].
Q: How can I determine if my compound is forming aggregates in the assay buffer?A: The gold standard is Dynamic Light Scattering (DLS) to physically detect the colloids. However, a faster biochemical validation is a detergent-dependent counter-screen . Adding a non-ionic detergent like 0.01% Triton X-100 disrupts colloidal aggregates[4]. If adding detergent shifts your IC50 or restores a standard sigmoidal curve, your compound was aggregating.
Molecular Fate Analysis
Understanding the competing pathways the molecule undergoes in an assay environment is critical for rational troubleshooting.
Caption: Competing pathways of aggregation, hydrolysis, and target engagement in assays.
Quantitative Physicochemical Profile
To aid in assay design, below is a summary of the expected physicochemical behavior of this compound class and how it dictates assay parameters.
Parameter
Estimated Value
Implication for Assay Design
LogP (Calculated)
~3.2
High lipophilicity; requires careful DMSO back-dilution to avoid crashing out of solution.
Dosing: Spike the compound into each tube to a final concentration of 1 µM (final DMSO = 0.1%). Incubate at 37°C.
Time-Course Quenching: At t = 0, 30, 60, and 120 minutes, extract a 50 µL aliquot from each tube and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard.
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate serum proteins.
Analysis: Analyze the supernatant via LC-MS/MS. Monitor the MRM transitions for both the parent ethyl ester (MW ~277) and the hydrolyzed carboxylic acid metabolite (MW ~249).
Interpretation: Rapid depletion in Tube A but stability in Tube B confirms esterase-mediated degradation[2].
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO, starting at a 10 mM top concentration.
Acoustic Dispensing / Pin Tooling: Transfer the compound into two assay plates (one for Buffer A, one for Buffer B) to achieve a final top concentration of 100 µM (1% DMSO final).
Equilibration: Allow the compound to incubate in the buffers for 15 minutes at room temperature before adding the target protein/enzyme.
Readout & Comparison: Run the assay and plot the dose-response curves.
Interpretation: If the compound shows a flat curve in Buffer A but a standard sigmoidal curve with improved potency in Buffer B, the compound is a colloidal aggregator[4]. Limit future screening concentrations to below the observed inflection point.
References
Assay Interference by Aggregation - Assay Guidance Manual
Source: National Center for Biotechnology Information (NCBI) Bookshelf
URL:[Link]
Tackling assay interference associated with small molecules
Source: Nature Reviews Chemistry (2024)
URL:[Link]
Extracellular and Intracellular Esterase Processing of SCFA-Hexosamine Analogs: Implications for Metabolic Glycoengineering and Drug Delivery
Source: PubMed Central (PMC)
URL:[Link]
Propanoate Ester Stability & Storage: Technical Support Center
Welcome to the Technical Support Center for propanoate ester formulation and storage. Propanoate esters—ranging from topically active corticosteroids like fluticasone propionate to ultra-short-acting analgesics like remi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for propanoate ester formulation and storage. Propanoate esters—ranging from topically active corticosteroids like fluticasone propionate to ultra-short-acting analgesics like remifentanil—are critical active pharmaceutical ingredients (APIs). However, their ester linkages render them highly susceptible to chemical hydrolysis and enzymatic cleavage.
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated experimental protocols to maximize the long-term stability of propanoate ester formulations.
Section 1: Core Principles of Propanoate Ester Degradation (FAQ)
Q1: Why are propanoate esters particularly susceptible to degradation in aqueous formulations?A: The primary degradation pathway for ester-based APIs in aqueous environments is solvolysis (hydrolysis)[1]. This reaction is driven by nucleophilic attack on the carbonyl carbon of the ester bond. The stability-pH profile of propanoate esters typically exhibits a V-shaped or U-shaped curve[1]. At low pH, specific acid catalysis occurs: the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it highly vulnerable to attack by water[1]. At high pH, specific base catalysis occurs: the highly nucleophilic hydroxyl ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate that rapidly collapses into propanoic acid and the corresponding alcohol degradant[1][2].
Q2: How does the structural bulk of the propanoate group affect its stability compared to other esters?A: Steric hindrance plays a critical role in shielding the carbonyl carbon from nucleophilic attack. The propanoate group (-OOC-CH₂-CH₃) contains an ethyl chain that provides slightly more steric shielding than an acetate group (-OOC-CH₃), but significantly less than highly branched esters like pivaloate (-OOC-C(CH₃)₃)[3]. This moderate steric bulk slows the formation of the tetrahedral intermediate during hydrolysis, making propanoate esters generally more stable than acetates, but they remain highly vulnerable to aggressive pH environments or esterase enzymes[3].
Fig 1: Primary mechanistic degradation pathways of propanoate esters.
Q3: My fluticasone propionate liquid suspension shows a pH drift and reduced assay over 6 months of storage. What is causing this, and how can I fix it?A: Unexplained pH drift in liquid formulations is frequently caused by the degradation of excipients rather than the API itself. For example, if your formulation utilizes co-solvents or acidifiers like lactic acid, the hydrolysis of lactic acid oligomers into monomers can unexpectedly increase the pH of the solution over time[4]. Because ester hydrolysis is highly pH-dependent, this excipient-driven pH shift pushes the formulation out of the API's optimal stability window (typically pH 4.5–6.0), triggering base-catalyzed hydrolysis of the fluticasone propionate[5][6].
The Fix: Implement a non-reactive buffer system (e.g., citrate or phosphate) with sufficient buffering capacity to resist excipient-induced pH shifts. Avoid using alcohols as co-solvents if the formulation is acidic, as this can lead to transesterification[5].
Q4: We observe rapid degradation of remifentanil (a propanoate ester derivative) in ex vivo blood samples before we can analyze them. How do we stabilize the samples?A: Remifentanil contains an N-substituted methyl propanoate ester group that is intentionally designed to be highly susceptible to cleavage by non-specific blood and tissue esterases, resulting in an in vivo half-life of approximately 3 minutes[7][8]. If blood is collected in standard sodium heparin tubes (pH ~7.4), esterases remain highly active, and chemical base-catalyzed hydrolysis continues[8].
The Fix: You must immediately denature the esterases and halt chemical hydrolysis by dropping the sample pH. See the validated methodology in Section 3 for exact stabilization steps.
Fig 2: Troubleshooting workflow for propanoate ester stability loss.
Section 3: Experimental Methodologies
Protocol A: Ex Vivo Stabilization of Remifentanil in Whole Blood
To prevent the rapid enzymatic and chemical hydrolysis of labile propanoate esters in biological matrices, the sample environment must be immediately acidified[7].
Preparation: Pre-chill collection tubes. Avoid plain sodium heparin if possible, as it maintains a physiological pH where esterases thrive[8].
Acidification (Critical Step): Immediately upon drawing the sample, transfer 1 mL of whole blood into a tube pre-loaded with 20 µL of 50% (w/v) citric acid[7].
Causality: The high concentration of citric acid rapidly drops the blood pH to approximately 3.0–4.0. This dual-action step denatures endogenous esterases and shifts the environment away from the base-catalyzed hydrolysis regime, preserving the ester bond[7].
Storage: Gently invert the tube 5 times to ensure uniform mixing. Snap-freeze and store the samples at -80°C until extraction[8].
Extraction Prep: Immediately prior to liquid-liquid extraction (e.g., using butyl chloride), buffer the chilled sample back to pH 7.4 using a 0.03 M phosphate buffer to ensure proper partitioning of the analyte[7].
Protocol B: Constructing a pH-Rate Stability Profile for Novel Propanoate Esters
Because hydrolytic instability is pH-dependent, a pH vs. stability curve is a mandatory regulatory requirement when developing liquid formulations[5].
Buffer Preparation: Prepare a series of 0.05 M buffer solutions (e.g., phosphate, citrate, borate) covering a pH range of 2.0 to 10.0[2].
Spiking: Introduce the propanoate ester API into each buffer to achieve a final concentration of 0.005 M[2]. Note: If a co-solvent like DMSO is required for solubility, keep its concentration below 5% to avoid altering the dielectric constant of the aqueous medium.
Thermal Stress: Incubate the solutions in a thermostatic water bath at elevated temperatures (e.g., 40°C, 50°C, 60°C). Causality: Storing the product at elevated temperatures accelerates hydrolysis, allowing for the calculation of Arrhenius kinetics without waiting months for ambient degradation data[5].
Sampling & Quenching: Extract aliquots at predetermined intervals. Immediately quench the reaction by diluting the aliquot into a cold HPLC mobile phase (e.g., 7% acetonitrile / 14% methanol in pH 3.0 phosphate buffer)[7].
Analysis: Quantify the remaining intact ester via HPLC-UV. Plot the pseudo-first-order rate constant (
kobs
) against pH to identify the nadir of the curve—this is your formulation's pH of maximum stability[1].
Section 4: Quantitative Data Summaries
Table 1: Comparative Hydrolysis Kinetics and Stability Parameters for Propanoate Esters
API / Ester Type
Primary Degradation Pathway
Optimal Stability pH Range
Typical Half-Life (Physiological pH 7.4)
Fluticasone Propionate
Base-catalyzed hydrolysis
4.5 – 6.0
Highly stable (Solid state / Suspension)
Remifentanil (Methyl Propanoate)
Enzymatic cleavage (esterases)
3.0 – 4.0 (Ex vivo)
~3 minutes (In vivo)
Podophyllotoxin Propanoate
Base-catalyzed hydrolysis
5.0 – 6.5
> 24 hours (In vitro)
(Data synthesized from references[9],[7],[8], and[3])
Technical Support Center: A Researcher's Guide to Addressing Batch-to-Batch Variability in Chemical Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet complex challenge of batch-to-batch variability in the synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet complex challenge of batch-to-batch variability in the synthesis of research chemicals. Reproducibility is the cornerstone of scientific discovery, and ensuring that each batch of a synthesized compound is consistent with the last is critical for the validity of your research and the efficiency of your development pipeline.[1][2]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you proactively prevent, diagnose, and resolve issues of inconsistency in your experimental work.
Part 1: Proactive Quality Control — Preventing Variability Before It Starts
The most effective way to manage batch-to-batch variability is to prevent it. This begins with rigorous control over your starting materials and meticulous documentation of your procedures.
FAQ: How do I properly qualify incoming raw materials?
Answer: The quality of your final product is fundamentally dependent on the quality of your starting materials.[3][4][5] Low-quality or inconsistent raw materials can introduce impurities, affect reaction kinetics, and ultimately lead to variable yields and purity in your final product.[3][6]
A robust raw material qualification program should include:
Supplier Qualification: Meticulously vet your suppliers to ensure they adhere to stringent quality standards and can provide consistent materials.[2]
Certificate of Analysis (CoA) Review: Always request and review the CoA for each incoming lot. This document provides key information about the purity and physical properties of the material.
In-House Verification: Do not rely solely on the supplier's CoA. Perform in-house analytical testing on each new lot of critical starting materials. Key tests include:
Spectroscopy (¹H NMR, ¹³C NMR): To confirm the identity and structural integrity of the material and to check for organic impurities.[]
Chromatography (HPLC, GC): To determine the purity of the material and quantify any impurities.[]
Water Content (Karl Fischer Titration): Crucial for moisture-sensitive reactions where water can act as a poison or lead to unwanted side reactions.[8]
Parameter
Recommended Technique
Purpose
Identity
¹H NMR, ¹³C NMR, IR Spectroscopy
Confirms the chemical structure of the starting material.
Purity
HPLC, GC, Elemental Analysis
Quantifies the amount of the desired compound and detects impurities.[]
Water Content
Karl Fischer Titration
Measures residual moisture, which is critical for anhydrous reactions.
Physical Properties
Melting Point, Particle Size Analysis
Ensures consistency in physical form, which can affect reaction rates.
Table 1: Key Parameters for Raw Material Qualification.
FAQ: What are the best practices for documenting a synthesis protocol?
Answer: Detailed and consistent documentation is essential for reproducibility.[9] A well-documented protocol allows other researchers (and your future self) to replicate the synthesis precisely.[10] Your documentation should go beyond simple steps and include the "why" behind the "how."
Key elements of a robust synthesis protocol include:
Reagent Information: For each reagent, record the name, supplier, lot number, and measured purity.[9]
Precise Quantities: Document the exact mass or volume of each reagent used.
Reaction Conditions: Specify the reaction temperature, time, pressure, and atmosphere (e.g., nitrogen, argon).[9]
Equipment Details: Note the type and size of the reaction vessel and any specific equipment used (e.g., type of stirring bar, condenser).[9]
Observations: Record any visual changes during the reaction, such as color changes, precipitate formation, or gas evolution.
Work-up and Purification Procedures: Detail every step of the work-up and purification process, including solvent volumes, wash times, and chromatography parameters.[8]
Part 2: Troubleshooting Guide — Diagnosing and Addressing Inconsistent Batches
Even with the best preventative measures, variability can occur. This section provides a systematic approach to troubleshooting common issues.
Problem 1: "My reaction yield has significantly dropped in the latest batch."
Answer: A sudden drop in yield is a common problem that can often be traced back to a few key areas. A systematic investigation is the best approach to identify the root cause.[8][11]
Potential Causes & Troubleshooting Steps:
Reagent Quality and Stability:
Cause: Reagents, especially reactive ones like organometallics or hydrides, can degrade over time, even if stored correctly.[8] Catalysts can also lose activity.[12]
Troubleshooting:
Use a freshly opened bottle of the reagent or catalyst.
If possible, re-titrate reactive reagents (e.g., BuLi) to determine their exact concentration.
Verify the purity of your starting materials with a quick analytical check (e.g., NMR).[11]
Solvent Purity:
Cause: For moisture-sensitive reactions, even trace amounts of water in the solvent can quench reagents and drastically reduce yield.[8]
Troubleshooting:
Use a new bottle of anhydrous solvent.
If you use a solvent purification system, ensure it is properly maintained.
Reaction Conditions:
Cause: Inconsistent temperature control, reaction time, or inefficient stirring can all impact yield.[8][12]
Troubleshooting:
Calibrate your temperature probe.
Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.[8]
Ensure stirring is vigorous enough for proper mixing, especially in heterogeneous reactions.
Work-up and Purification Losses:
Cause: Significant product can be lost during extraction and purification.[12] This can be due to emulsion formation, incorrect pH during aqueous washes, or product decomposition on silica gel.[8]
Troubleshooting:
To break emulsions, add brine (saturated NaCl solution).[8]
Check the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form before extraction.[8]
If your compound is unstable on silica, consider deactivating the silica with a base like triethylamine or using a different purification method like recrystallization.[8]
Problem 2: "My latest batch shows a new impurity peak in the HPLC analysis."
Answer: The appearance of a new impurity suggests a change in the reaction pathway or the introduction of a new contaminant. HPLC is a sensitive technique for detecting such changes.[13][14]
Potential Causes & Troubleshooting Steps:
Starting Material Impurities:
Cause: A new lot of a starting material may contain an impurity that is carried through the synthesis or participates in a side reaction.
Troubleshooting:
Analyze the starting materials used in the problematic batch by HPLC or LC-MS and compare them to a previous, successful batch.
Side Reactions:
Cause: Minor changes in reaction conditions (e.g., temperature overshoot, extended reaction time) can favor a previously unseen side reaction.[11]
Troubleshooting:
Review your lab notebook for any deviations from the standard protocol.[11]
Attempt to identify the structure of the impurity using LC-MS or by isolating it for NMR analysis. Knowing the structure can provide clues about its origin.
Degradation:
Cause: The product may be degrading during the reaction, work-up, or purification.
Troubleshooting:
Analyze a sample of the crude reaction mixture immediately after the reaction is complete. If the impurity is not present, it is likely forming during work-up or purification.
Cause: Impurities in the solvents used for the reaction or the HPLC mobile phase can appear as peaks in your chromatogram.[15][16]
Troubleshooting:
Run a blank HPLC gradient (injecting only the mobile phase) to check for solvent contamination.
Use high-purity, HPLC-grade solvents for your analysis.[15]
Problem 3: "The physical appearance (color, crystal form) of my product is different."
Answer: A change in the physical properties of your final compound, even if the purity appears high by standard techniques, can be a sign of polymorphism or the presence of minor, highly colored impurities.
Potential Causes & Troubleshooting Steps:
Polymorphism:
Cause: Polymorphism is the ability of a compound to exist in multiple crystalline forms.[17][18][19] These different forms can have different physical properties, such as melting point, solubility, and stability.[18][20] Changes in crystallization conditions (solvent, temperature, cooling rate) can lead to the formation of a different polymorph.
Troubleshooting:
Analytical Techniques: Use techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to analyze the crystal form of different batches.[][20][21]
Controlled Crystallization: To ensure consistency, develop a detailed and controlled crystallization protocol, specifying the solvent system, concentration, temperature profile, and agitation.
Residual Solvents:
Cause: Inadequate drying can leave residual solvent trapped in the crystal lattice, which can affect the physical appearance and properties of the solid.
Troubleshooting:
Use ¹H NMR to check for the presence of residual solvents.[22]
Dry the material under high vacuum and/or gentle heating for an extended period.
Trace Impurities:
Cause: A very small amount of a highly colored impurity may not be easily detectable by standard purity analysis but can significantly impact the color of the final product.
Troubleshooting:
Review the synthesis for potential sources of colored byproducts (e.g., oxidation, decomposition).
Consider an additional purification step, such as a charcoal treatment or recrystallization from a different solvent system, to remove the colored impurity.
Part 3: Advanced Characterization & Data Interpretation FAQs
FAQ: How do I interpret minor shifts in my NMR spectrum between batches?
Answer: Minor shifts in NMR spectra can be unsettling, but they don't always indicate a different compound.
Concentration Effects: Chemical shifts, particularly for protons involved in hydrogen bonding (like -OH or -NH), can be concentration-dependent. Always prepare your NMR samples at approximately the same concentration.
Solvent Effects: Ensure you are using the same deuterated solvent for all samples. Even different lots of the same NMR solvent can have slightly different properties.
Impurity Signals: A small, unassigned peak could be an impurity.[23] Check the integration of the peak; if it's very small relative to your product signals, it's likely a minor impurity.[24] Comparing the spectrum to that of a known pure standard is the best way to confirm.
FAQ: What level of purity is 'good enough' for my research?
Answer: The required purity level depends entirely on the intended application of the compound.
In vitro biological screening: A purity of >95% is generally acceptable, but you should confirm that the impurities are not structurally related to your compound and are not known to be cytotoxic or interfere with the assay.
In vivo studies: For animal studies, a higher purity of >98% is often required. It is also critical to ensure the absence of toxic impurities or residual solvents.
Structural biology (e.g., crystallography): The highest possible purity (>99%) is often necessary, as even minor impurities can inhibit crystallization.
Ultimately, the goal is not just high purity but consistent purity . A compound that is consistently 97% pure from batch to batch is often more valuable for reproducible research than a compound that is 99% pure in one batch and 95% in the next.
References
Benchchem. (n.d.). Technical Support Center: Optimizing Organic Reaction Yields.
Sapio Sciences. (2025, March 3). Best Practices for Documenting Synthesis Steps and Managing Reagents.
Malvern Panalytical. (2024, October 22). Detect and control polymorphism: pro tips for pharmaceutical scientists.
Organic Syntheses. (n.d.). Instructions for Articles.
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
InSpec. (2024, September 17). Raw Material Quality: The Foundation of Product Excellence.
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
ACS Publications. (2023, December 20). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling.
Ucallmlabs. (2025, April 18). How to Write a Clear Lab Protocol with Templates and Safety Tips.
Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.
Johner Institute. (2025, March 21). Chemical characterization according to ISO 10993-18.
Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection.
MD-Clinicals. (2025, January 24). Navigating the FDA's New Draft Guidance on Chemical Analysis for Medical Devices.
GoAudits. (2025, May 3). How to Implement Chemical SOPs in 9 Steps (+ Free Templates).
Capital Resin Corporation. (2025, April 24). Best Practices for Labeling Chemical Compounds.
RQM+. (2024, August 14). Comprehensive Guide to Chemical Characterization of Medical Devices.
Journal of Chemical and Pharmaceutical Research. (2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavailability.
Symbiosis. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
European Pharmaceutical Review. (2024, February 7). Chemical characterisation: a critical first step for medical device development.
Optimizing HPLC separation of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate and impurities
Target Analyte: Ethyl 3-(2-methyl-N-propylbenzamido)propanoate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of...
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing Ethyl 3-(2-methyl-N-propylbenzamido)propanoate. This molecule presents a unique dual-challenge: it contains a sterically hindered tertiary amide (prone to rotameric peak splitting) and an aliphatic ester (highly susceptible to on-column hydrolysis).
The following diagnostic workflows, deep-dive Q&As, and self-validating protocols are engineered to help you achieve baseline resolution, peak symmetry, and method robustness.
Part 1: Diagnostic Workflow for Peak Deformities
Before adjusting your mobile phase or replacing hardware, use the following logical decision tree to identify the root cause of peak broadening or splitting in amide-ester compounds.
Diagnostic workflow for resolving peak deformities in amide-ester compounds.
Part 2: Deep-Dive Troubleshooting Q&A
Q1: My primary peak for Ethyl 3-(2-methyl-N-propylbenzamido)propanoate appears as a split "batman" peak or is severely broadened at room temperature. Is my column failing?Expert Answer: Not necessarily. This is a classic manifestation of the "rotamer effect." Your target molecule contains a sterically hindered tertiary amide bond. Due to the partial double-bond character of the C-N bond, the molecule exists in slowly interconverting cis and trans conformational isomers (rotamers).
The Causality: At ambient temperatures, this interconversion occurs on the exact same timescale as your chromatographic separation, causing the rotamers to partially resolve into a broad or split peak.
The Solution: You must accelerate the interconversion rate so the molecule exists as a single, time-averaged conformation on the HPLC timescale. Increasing the column temperature to 50°C–60°C will coalesce the rotamers into a single, sharp peak[1]. Ensure you are using a stationary phase that is stable at elevated temperatures to prevent column bleed[1].
Q2: Over a 24-hour sequence, the main peak area decreases, and a new early-eluting peak grows. Why is the method unstable?Expert Answer: You are observing on-column or autosampler hydrolysis. The molecule contains an ethyl propanoate ester moiety, which is highly labile under both acidic and basic conditions.
The Causality: If you are using an unbuffered mobile phase or an extreme pH (e.g., 0.1% TFA at pH ~2.0, or ammonium bicarbonate at pH 10), the ester is hydrolyzing into 3-(2-methyl-N-propylbenzamido)propanoic acid and ethanol[2].
The Solution: The hydrolytic stability of ester-containing analytes and silica bonded phases is maximized at intermediate pH values[3]. Buffer your mobile phase to a pH between 3.5 and 5.0. A 10 mM ammonium acetate buffer (adjusted to pH 4.5) provides excellent stability for the ester while maintaining robust buffering capacity.
Q3: How do I separate the target compound from its structurally similar precursor, N-propyl-2-methylbenzamide? They co-elute on my C18 column.Expert Answer: These compounds share a highly hydrophobic core and differ only by the presence of the ethyl propanoate chain. On a standard C18 column, their hydrophobicities are too similar for baseline resolution.
The Causality: Alkyl chains (C18) rely solely on dispersive hydrophobic interactions, which are insufficient for resolving these specific structural analogs.
The Solution: Shift your selectivity by changing the stationary phase chemistry. A Phenyl-Hexyl column provides orthogonal selectivity by exploiting π-π interactions with the 2-methylbenzoyl ring. Combined with a shallow gradient through the critical elution window, this will easily separate the structural analogs.
Part 3: Quantitative Data Summary
The table below summarizes the expected chromatographic behavior of the target analyte and its primary hydrolysis impurity under diagnostic conditions.
Chromatographic Condition
Mobile Phase pH
Column Temp
Retention Time (Target)
Peak Asymmetry (
As
)
Resolution (
Rs
) from Hydrolysis Impurity
Suboptimal (Ambient)
2.0 (0.1% TFA)
25°C
12.4 min
2.45 (Split Peak)
Co-eluting / Undefined
Suboptimal (High pH)
9.5 (Ammonia)
40°C
9.8 min
1.30
1.1 (Severe Degradation)
Optimized (Buffered)
4.5 (Amm. Acetate)
55°C
10.2 min
1.05 (Sharp)
> 3.5
Part 4: Self-Validating Experimental Protocol
To optimize this separation, follow this step-by-step methodology. This protocol includes built-in Self-Validation Checkpoints to ensure the data you generate is scientifically sound and mechanically reliable.
Phase 1: Mobile Phase & System Preparation
Prepare Mobile Phase A (Aqueous): Dissolve 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 4.5 ± 0.1 using glacial acetic acid.
Causality: This specific pH arrests the hydrolysis of the ethyl ester moiety[2], while the acetate buffer ensures run-to-run retention time repeatability.
Prepare Mobile Phase B (Organic): 100% Acetonitrile (HPLC grade).
Column Installation: Install a Phenyl-Hexyl column (150 mm x 4.6 mm, 3 µm particle size).
Thermal Equilibration: Set the column oven to 55°C. Allow the system to equilibrate at 5% B for 15 column volumes.
Phase 2: The Self-Validating Temperature Titration
Before running your full sample set, you must definitively prove that any peak broadening is due to amide rotamers and not a physical column defect (e.g., void volume or blocked frit)[4].
Inject a 0.5 mg/mL standard of the target compound at 25°C . Record the peak width at half-height (
W50
).
Increase the oven temperature to 40°C , equilibrate for 10 minutes, and inject again.
Increase the oven temperature to 55°C , equilibrate, and inject a final time.
Self-Validation Checkpoint: Evaluate the data. If the
W50
at 55°C is less than 50% of the
W50
at 25°C, the peak deformity is confirmed as a rotameric effect, and your system is validated for use. If the peak remains broad at 55°C, the column bed has likely collapsed, necessitating column replacement[4].
Phase 3: Gradient Execution
0.0 - 2.0 min: Hold at 20% B to elute polar hydrolysis products (e.g., 2-methylbenzoic acid).
2.0 - 15.0 min: Linear ramp to 60% B. This shallow gradient maximizes π-π interactions on the Phenyl-Hexyl phase to separate the target from N-propyl-2-methylbenzamide.
15.0 - 18.0 min: Ramp to 95% B and hold for 5 minutes to wash highly lipophilic dimers or late-eluting matrix components.
18.1 - 25.0 min: Return to 20% B to re-equilibrate the column for the next injection.
Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Source: agilent.com. URL:[Link]
Landry L, Dong X. "Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan." PLOS One. Source: plos.org. URL:[Link]
Benzamide Therapeutics: Technical Support & Troubleshooting Center
Welcome to the Benzamide Formulation and Pharmacokinetics Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the translationa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Benzamide Formulation and Pharmacokinetics Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the translational bottlenecks commonly associated with benzamide-based compounds (e.g., HDAC inhibitors, antipsychotics, and antileishmanial agents).
Benzamides frequently suffer from poor oral bioavailability driven by three main factors: poor aqueous solubility (BCS Class II/IV), P-glycoprotein (P-gp) mediated efflux, and extensive first-pass metabolism. This guide provides mechanistic explanations and self-validating protocols to systematically diagnose and resolve these issues.
Troubleshooting Poor Aqueous Solubility (BCS Class II/IV)
Q: My benzamide candidate precipitates during simulated gastrointestinal fluid (FaSSIF/FeSSIF) assays. How can I maintain supersaturation without altering the API's covalent structure?
Causality & Expert Insight:
Precipitation in intestinal fluid models usually indicates that the kinetic solubility of your compound is rapidly reverting to its lower thermodynamic baseline. Benzamides often possess rigid planar structures with strong intermolecular hydrogen bonding (via the amide C=O and N-H), leading to high crystal lattice energy. When the lattice energy exceeds the solvation energy, the compound falls into BCS Class II or IV. Co-crystallization disrupts this homogenous crystal lattice by introducing a co-former that forms favorable heteromeric hydrogen bonds, significantly lowering the energy barrier for solvation ()[1].
Self-Validating Protocol: Solvent Evaporation Co-crystallization Screening
Validation Check: A successful co-crystal will exhibit a unique Powder X-Ray Diffraction (PXRD) pattern distinct from both the pure API and the co-former, confirming a new crystalline phase rather than a simple physical mixture.
Molar Ratio Selection: Weigh the benzamide API and the chosen co-former (e.g., benzoic acid or another benzamide) in 1:1 and 1:2 molar ratios.
Dissolution: Dissolve the mixture in a minimum volume of a volatile organic solvent (e.g., methanol) under continuous magnetic stirring at 100 rpm.
Evaporation: Transfer the solution to a petri dish and allow the solvent to evaporate slowly at room temperature (25°C) for 48 hours.
Harvest & Characterize: Scrape the resulting crystals. Validate the formation using Differential Scanning Calorimetry (DSC) to check for a single, shifted endothermic melting peak.
In Vitro Dissolution: Disperse the co-crystals (equivalent to 10 mg API) in 1000 mL of 0.1 N HCl (pH 1.2) at 37±0.5°C using a USP Type II apparatus (paddle) at 100 rpm. Quantify release via UV-Vis spectrophotometry or HPLC.
Data Summary: Impact of Co-crystallization on Solubility
Formulation
Co-former
Molar Ratio
Saturation Solubility
Fold Enhancement
Pure API (Ebastine)
None
N/A
Baseline
1x
Co-crystal Formula 1
Benzamide
1:1
Enhanced
~347x
Co-crystal Formula 2
Benzamide
1:2
Enhanced
~237x
(Quantitative data demonstrating solubility enhancement via co-crystallization[1])
Overcoming P-glycoprotein (P-gp) Efflux
Q: My bidirectional Caco-2 permeability assay shows an Efflux Ratio (ER) > 2. How do I confirm P-gp is the specific culprit and strategically bypass it?
Causality & Expert Insight:
An ER > 2 (where Papp B-A / Papp A-B > 2) is the classical hallmark of active apical efflux. The N-phenylbenzamide motif is a known pharmacophore that frequently binds to the inward-facing conformation of P-glycoprotein (ABCB1) ()[2]. ATP hydrolysis at the transporter's nucleotide-binding domains drives a conformational shift to the outward-facing state, expelling the drug back into the intestinal lumen. To bypass this, you must either mask the hydrogen-bond acceptors recognized by P-gp via structural modification or co-administer a localized P-gp inhibitor ()[3].
Self-Validating Protocol: Bidirectional Caco-2 Assay with Inhibitor Rescue
Validation Check: The assay is self-validating if the addition of a specific inhibitor reduces the ER to < 1.5, confirming the efflux was transporter-specific and not an artifact of poor membrane recovery or paracellular leakage.
Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².
Donor Solution Preparation: Prepare 10 µM of the benzamide candidate in HBSS buffer (pH 7.4). Prepare a second "rescue" set containing 10 µM API + 50 µM Verapamil (a well-characterized P-gp inhibitor).
A-to-B (Absorptive) Transport: Add the donor solution to the apical chamber and blank HBSS to the basolateral chamber.
B-to-A (Secretory) Transport: Add the donor solution to the basolateral chamber and blank HBSS to the apical chamber.
Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.
Quantification: Analyze via LC-MS/MS. Calculate Papp = (dQ/dt) / (A * C0). If Verapamil collapses the ER from >2 to ~1, P-gp is confirmed as the primary efflux transporter.
Mitigating First-Pass Metabolism
Q: My compound is highly permeable and soluble, but in vivo oral bioavailability (%F) in murine models is < 10%. How do I address hepatic clearance?
Causality & Expert Insight:
If absorption is high but %F is low, the compound is likely falling victim to extensive first-pass metabolism by hepatic Cytochrome P450 (CYP) enzymes. Benzamides are frequently hydroxylated at the aromatic ring or dealkylated at the amide nitrogen. By conducting a microsomal stability assay, you can calculate the intrinsic clearance (CL_int). If CL_int is high, the strategic response is to employ bioisosteric replacement (e.g., fluorination at the metabolic soft spot) or steric hindrance (e.g., 2,4,5-trisubstitution) to physically block CYP-mediated oxidation ()[4].
Data Summary: Pharmacokinetic Optimization of Benzamides
Compound Iteration
Structural Modification
Microsomal t1/2 (min)
Cmax (µM)
AUC (µM·h)
Oral Bioavailability (%F)
Early Lead
Unsubstituted Benzamide
< 20
0.12
0.85
< 5%
Optimized Lead 79
2,4,5-Trisubstituted
115
1.00
7.82
80%
(Data demonstrating the impact of blocking metabolically labile sites on oral bioavailability[4])
Diagnostic Workflow Visualization
The following decision tree outlines the logical progression for diagnosing and resolving oral absorption failures in benzamide development.
Diagnostic workflow for optimizing benzamide oral bioavailability.
References
[2] Yang Z, et al. "Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell." European Journal of Medicinal Chemistry, 2023. URL:[Link]
[1] Salih ZM and Al-Khedairy EBH. "Designing and evaluation of ebastine–benzamide cocrystals." F1000Research, 2023. URL:[Link]
[3] Cardoso DSP, et al. "Discovery of (quinazolin-6-yl)benzamide derivatives containing a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety as potent reversal agents against P-glycoprotein-mediated multidrug resistance." European Journal of Medicinal Chemistry, 2024. URL:[Link]
[4] Kim HS, et al. "Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides." Journal of Medicinal Chemistry, 2023. URL:[Link]
Workup procedure for removing unreacted starting materials in benzamide synthesis
Welcome to the Technical Support Center for Benzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Benzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals. It addresses the critical isolation phase of amide bond formation, specifically focusing on the removal of unreacted starting materials—amines and carboxylic acids (or acid chlorides)—from the crude reaction mixture.
The Mechanistic "Why": Principles of Starting Material Removal
Benzamide synthesis, whether executed via the classical Schotten-Baumann reaction (amine + benzoyl chloride) or coupling agent-mediated amidation (amine + benzoic acid + DCC/EDC), inevitably leaves behind unreacted starting materials and byproducts[1][2]. Effective workup relies on manipulating the ionization states of these residual compounds to force phase separation.
Unreacted Amines (Basic): Amines remain neutral and highly soluble in organic solvents during the reaction. By washing the organic layer with an aqueous acid (e.g., 1M HCl), the amine is protonated to form a positively charged, highly water-soluble ammonium salt. This forces the amine to partition entirely into the aqueous phase[3][4].
Unreacted Benzoic Acid / Benzoyl Chloride (Acidic/Electrophilic): Benzoyl chloride is highly electrophilic and rapidly hydrolyzes to benzoic acid upon contact with water during workup[5]. Benzoic acid is largely insoluble in water but highly soluble in organic solvents. By washing the mixture with a mild base (e.g., saturated NaHCO
3
), the carboxylic acid is deprotonated (pKa ~4.2) to form a water-soluble carboxylate salt (sodium benzoate), driving it into the aqueous layer[4][6].
Self-Validating System: A properly executed acid-base extraction is mechanistically self-validating. If the isolated aqueous extracts are subsequently neutralized (e.g., adding base to the acidic amine extract), the starting materials will precipitate or "oil out," physically confirming their successful removal from the organic product phase[3][7].
Best for: Standard, lipophilic benzamides synthesized in batch.
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to lower the viscosity and prepare for partitioning[7].
Acid Wash (Amine Removal): Transfer the mixture to a separatory funnel. Add an equal volume of 1M HCl. Stopper the funnel, invert, and vent frequently. The acid protonates the unreacted amine. Separate the layers and discard the lower/upper aqueous layer depending on solvent density[3][8].
Base Wash (Acid Removal): Add an equal volume of saturated aqueous NaHCO
3
to the organic layer. Causality Check: CO
2
gas will evolve as residual acid is neutralized; vent frequently to prevent pressure buildup[4]. The base deprotonates benzoic acid to sodium benzoate. Separate and discard the aqueous layer[4][6].
Brine Wash: Wash the organic layer with saturated NaCl (brine). The high ionic strength of brine reduces the solubility of water in the organic phase (osmotic extraction) and helps break any micro-emulsions[3][9].
Drying & Concentration: Dry the organic layer over anhydrous Na
2
SO
4
or MgSO
4
to trap residual water hydrates. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude benzamide[3][9]. Final purification can be achieved via recrystallization from hot water or ethanol[1][10].
Protocol B: Solid-Phase Scavenger Resin Workup
Best for: Highly water-soluble benzamides, moisture-sensitive compounds, or high-throughput library synthesis.
Quenching: Upon reaction completion, add a polymer-supported (PS) isocyanate resin (typically 3 equivalents relative to excess amine) directly to the organic reaction mixture. The isocyanate covalently scavenges unreacted primary or secondary amines to form a resin-bound urea.
Acid Scavenging: Add a polymer-supported base, such as PS-Trisamine or Amberlyst A-26 (OH form), to scavenge unreacted benzoyl chloride or benzoic acid[11][12].
Incubation: Agitate the mixture gently at room temperature for 2-3 hours to ensure complete capture of the starting materials onto the solid support.
Filtration & Evaporation: Filter the mixture through a fritted syringe to remove the resins. Wash the resin bed with a small volume of the reaction solvent (e.g., CH
2
Cl
2
). Concentrate the filtrate to yield the pure benzamide without any aqueous exposure[11][12][13].
Troubleshooting Guide & FAQs
Q1: My benzamide product is contaminated with benzoic acid even after a base wash. Why did this happen and how do I fix it?A1: This typically occurs if the base wash was insufficient in volume, or if excessive hydrolysis of the benzoyl chloride occurred prior to the amine reacting[5][14]. If using NaHCO
3
, the pH might not have been sustained high enough to deprotonate all the benzoic acid.
Solution: Re-dissolve the crude product in an organic solvent and perform additional washes with 1M NaOH (a stronger base)[7]. Alternatively, recrystallize the crude solid from hot water; benzamide is significantly less soluble in cold water than benzoic acid impurities[5][14].
Q2: During the acid wash to remove unreacted amine, a stubborn emulsion formed. How can I break it?A2: Emulsions often form due to the surfactant-like properties of certain protonated amines or when the solvent densities are too similar.
Solution: Add a small amount of brine (saturated NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer, forcing the organic and aqueous phases apart[9]. In the future, use gentle swirling instead of vigorous shaking during the first wash[4].
Q3: I am synthesizing a highly polar, water-soluble benzamide. The standard acid-base extraction results in massive product loss. What is the alternative?A3: Highly polar benzamides will partition into the aqueous layer during standard washes[5].
Solution: Abandon liquid-liquid extraction and utilize the Solid-Phase Scavenger Resin Workup (Protocol B). By using PS-Isocyanate to trap amines and PS-Trisamine to trap acids, you can physically filter out the unreacted starting materials without introducing water[11].
Q4: Why do I smell a sharp, irritating odor during the workup of my Schotten-Baumann reaction?A4: The sharp, lachrymatory odor is unreacted benzoyl chloride[1][15]. If the reaction did not go to completion, residual benzoyl chloride will slowly hydrolyze during the aqueous workup, releasing HCl gas[1].
Solution: Ensure the reaction is stirred vigorously for an adequate time (15-30 minutes) before workup[5]. To neutralize residual benzoyl chloride safely, stir the crude mixture with a dilute ammonia solution or a primary amine scavenger resin before proceeding to the main extraction[2].
Reagent Selection Data
The following table summarizes the quantitative logic and reagent selection for targeted impurity removal during benzamide workup.
Target Impurity
Recommended Reagent (Liquid Workup)
Recommended Reagent (Solid-Phase Workup)
Chemical Mechanism
Unreacted Amine
1M Hydrochloric Acid (HCl)
PS-Isocyanate Resin
Protonation to ammonium salt / Covalent urea formation
Unreacted Benzoic Acid
Saturated NaHCO
3
or 1M NaOH
Amberlyst A-26 (OH) or PS-Trisamine
Deprotonation to carboxylate salt / Acid-base capture
Benzoyl Chloride
Saturated NaHCO
3
(hydrolyzes first)
PS-Trisamine Resin
Hydrolysis to benzoate / Covalent amide formation
Residual Water
Saturated NaCl (Brine) + Na
2
SO
4
Anhydrous MgSO
4
Osmotic extraction / Hydrate crystallization
Visualizations
Logical workflow of acid-base extraction for benzamide purification.
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate
Introduction: This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS No. 1901793-59-6).[1] Scaling...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS No. 1901793-59-6).[1] Scaling up any chemical synthesis from the bench to pilot or production scale introduces significant challenges that are often not apparent during small-scale experiments. The core of this synthesis is a classic amide bond formation. While straightforward in principle, issues related to reaction kinetics, heat transfer, mixing efficiency, and downstream processing frequently arise during scale-up.[2]
This technical support center provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address problems directly and practically. Our goal is to equip you with the expertise to anticipate and overcome the hurdles associated with the large-scale production of this molecule.
The synthesis of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate involves the coupling of 2-methylbenzoic acid with ethyl 3-(propylamino)propanoate. The choice of coupling method is the most critical decision when planning for scale-up, as it dictates reaction conditions, cost, waste streams, and safety protocols.
Caption: General reaction scheme for amide bond formation.
Comparison of Synthesis Methods for Scale-Up
Method
Description
Pros for Scale-Up
Cons for Scale-Up
Acyl Chloride Formation
2-methylbenzoic acid is first converted to 2-methylbenzoyl chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with the amine.[3][4]
Uses inexpensive reagents. Reactions are often fast and high-yielding.
Generates corrosive HCl gas as a byproduct. Thionyl chloride is hazardous and requires careful handling. The intermediate may be unstable.
Carbodiimide Coupling
Direct coupling using stoichiometric amounts of a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5]
Mild reaction conditions. High functional group tolerance.
Generates significant solid (DCU) or water-soluble urea byproduct, complicating purification.[5] Reagents are expensive and represent poor atom economy.[4][6]
Catalytic Direct Amidation
Reactants are combined in the presence of a catalyst, often boron-based (e.g., boronic acids) or metal-based (e.g., Zr, Ti), typically with water removal.[7][8]
High atom economy (water is the only byproduct).[4] Environmentally preferable.[5][9]
May require high temperatures.[5] Catalyst cost, recovery, and removal can be challenging. Water removal at scale requires specific equipment (e.g., a Dean-Stark trap).[7]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process in a direct question-and-answer format.
Q1: My reaction yield dropped from >90% at the 1g scale to less than 60% at the 1kg scale. What are the likely causes?
This is a classic scale-up problem, almost always rooted in physical processes rather than a fundamental change in chemical reactivity. The primary culprits are inadequate mixing and heat transfer.[2]
Cause 1: Inefficient Heat Transfer: Exothermic reactions that are easily managed in a small flask can create significant "hot spots" in a large reactor because the surface-area-to-volume ratio decreases dramatically with scale.[2] These localized high temperatures can cause decomposition of reactants, reagents, or the product, leading to lower yields and increased impurity formation.
Cause 2: Poor Mixing: In a large vessel, achieving homogenous mixing is difficult. This can lead to areas of high reactant concentration where the activating agent is added, causing side reactions, and other areas where the reactants are too dilute to react efficiently. This directly impacts reaction selectivity and overall conversion.[2]
Cause 3: Extended Processing Time: At a larger scale, reagent addition, heating, cooling, and transfers all take longer. If your product or any intermediate is unstable under the reaction conditions, this prolonged exposure can lead to degradation.[2]
Caption: Decision workflow for troubleshooting low yield.
Q2: I'm observing significant amounts of unreacted 2-methylbenzoic acid in my crude product after workup. Why?
This points to either an incomplete reaction or a failure in the purification step.
Incomplete Reaction: The activation of the carboxylic acid may be inefficient. If using a coupling reagent like EDC, ensure it is fully dissolved and active. If using the acyl chloride method, ensure the conversion to the acyl chloride was complete before adding the amine.
Ineffective Workup: The standard method to remove unreacted carboxylic acid is to wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate). At a large scale, a single wash may be insufficient to remove all the acid, especially if the volume of the wash is not appropriately scaled. Perform multiple washes and check the pH of the aqueous layer to ensure it remains basic after the final wash.
Q3: My final product has a persistent yellow or brown color. How can I prevent this and purify it?
Color formation is a common sign of impurity generation, often from side reactions occurring at elevated temperatures.[10]
Prevention: The best strategy is prevention. Ensure your reaction temperature is strictly controlled and does not overshoot the target, especially during exothermic additions.[2] Operating under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent oxidative side reactions that may produce colored species.
Purification: If the colored product is already formed, several methods can be effective:
Column Chromatography: Highly effective but can be costly and time-consuming at a large scale.[10]
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a period, and then filter through a pad of celite. This is very effective at removing highly conjugated, colored impurities.
Distillation: If the product is thermally stable and volatile enough, vacuum distillation can be an excellent method to separate it from non-volatile, colored polymeric by-products.[10]
Q4: The aqueous workup is creating a stable emulsion that is impossible to separate at a 100L scale. How can I resolve this?
Emulsion formation is a frequent challenge when scaling up liquid-liquid extractions.
Break the Emulsion: The most common solution is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
Solvent Choice: Consider changing your extraction solvent. Solvents with a greater density difference from water (e.g., dichloromethane) are less prone to emulsions than those with similar densities (e.g., ethyl acetate).
Minimize Agitation: While good mixing is needed, overly vigorous agitation during extraction can promote emulsion formation. Use a slower, more deliberate mixing method.
Filtration: Sometimes, passing the emulsified layer through a pad of a filter aid like celite can help to coalesce the dispersed droplets.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most robust and cost-effective synthesis method for a multi-kilogram scale?
For multi-kilogram production, the acyl chloride method is often favored from a cost perspective. The raw materials (e.g., thionyl chloride) are inexpensive and the reactions are typically high-yielding.[3] However, this route requires equipment capable of handling corrosive HCl gas and the safe management of hazardous reagents. A thorough safety review is essential. Catalytic methods are becoming more viable as the technology matures, but catalyst cost and removal must be factored in.[8]
Q2: How can I monitor the reaction's progress effectively in a large, sealed reactor?
Relying on thin-layer chromatography (TLC) becomes impractical with large reactors. Consider the following:
Process Analytical Technology (PAT): Techniques like in-situ Fourier-transform infrared spectroscopy (FTIR) can monitor the disappearance of the carboxylic acid carbonyl peak and the appearance of the amide carbonyl peak in real-time without sampling.
Validated End-Point: For a well-understood reaction, you can perform small-scale experiments to determine the time required for completion at a specific temperature. Once validated, you can run the large-scale reaction for a fixed time, followed by a single sample analysis for confirmation.
Q3: What are the primary safety concerns for this scale-up?
Thermal Runaway: The amidation reaction, particularly the activation step, can be highly exothermic. A failure in cooling or an overly rapid addition of a reagent could lead to a thermal runaway.[2] A reaction calorimetry study is strongly recommended before scaling up to understand the thermal hazards.
Reagent Handling: Reagents like thionyl chloride, oxalyl chloride, or strong acids are corrosive and toxic. Ensure proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed transfer systems) are in place.
Solvent Flammability: The use of large quantities of organic solvents presents a significant fire risk. Ensure the reactor is properly grounded and that all operations are conducted in an area with adequate ventilation and no ignition sources.
Q4: How can I make this process more sustainable?
Improving sustainability, or "greenness," involves minimizing waste and hazard.[5]
Catalysis: The best approach is to develop a direct catalytic amidation process, which has water as the only theoretical byproduct, maximizing atom economy.[4][9]
Solvent Selection: Choose solvents that have a lower environmental impact and can be easily recycled. Avoid halogenated solvents like dichloromethane if possible.
Avoid Stoichiometric Reagents: Move away from processes that use stoichiometric coupling agents, as they generate large amounts of waste that must be treated and disposed of.[5][6]
Section 4: Experimental Protocols
The following protocols are provided as a starting point. They must be optimized and validated at your specific scale.
Protocol 1: Synthesis via Acyl Chloride Intermediate (100g Scale)
This protocol is robust and generally scalable.
Caption: Experimental workflow for the two-step synthesis.
Reagent Stoichiometry Table:
Reagent
MW
Moles
Equiv.
Amount
2-Methylbenzoic Acid
136.15
0.734
1.0
100.0 g
Thionyl Chloride
118.97
0.881
1.2
104.8 g (62.4 mL)
Ethyl 3-(propylamino)propanoate
159.22
0.734
1.0
116.8 g
Triethylamine
101.19
0.807
1.1
81.7 g (112.5 mL)
Toluene
-
-
-
~1000 mL
Step-by-Step Procedure:
Acyl Chloride Formation:
Charge a dry, inerted reactor with 2-methylbenzoic acid (100.0 g) and toluene (400 mL).
Slowly add thionyl chloride (104.8 g) dropwise via an addition funnel, maintaining the internal temperature below 30°C.
Once the addition is complete, slowly heat the mixture to 65°C and hold for 2-3 hours. Monitor the off-gas; the reaction is complete when HCl evolution ceases.
Cool the mixture and concentrate under vacuum to remove excess thionyl chloride and toluene, yielding the crude 2-methylbenzoyl chloride as an oil.
Amide Coupling:
Dissolve the crude acyl chloride in fresh, dry toluene (600 mL) and cool the solution to 5°C in an ice bath.
In a separate vessel, mix ethyl 3-(propylamino)propanoate (116.8 g) and triethylamine (81.7 g).
Slowly add the amine/base mixture to the acyl chloride solution, keeping the internal temperature below 10°C.
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours until the reaction is complete (monitor by TLC/GC).
Work-up and Isolation:
Carefully quench the reaction by slowly adding water (500 mL).
Separate the organic layer. Wash it sequentially with 5% aq. sodium bicarbonate (2 x 300 mL) and saturated brine (1 x 300 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a light yellow or brown oil.[11][12]
Protocol 2: Purification by Column Chromatography
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point (e.g., starting with 5% EtOAc in Hexane and gradually increasing to 20%). The optimal system should be determined by TLC analysis first.
Procedure:
Prepare a slurry of silica gel in the initial, low-polarity eluent.
Pack the column carefully to avoid air bubbles.[10]
Dissolve the crude oil in a minimal amount of dichloromethane or the eluent.
Load the dissolved product onto the top of the silica bed.
Begin eluting with the mobile phase, collecting fractions.
Monitor the fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.
Section 5: Analytical Methods
To ensure the success of your synthesis and the quality of your final product, a robust analytical strategy is essential.[13]
Thin-Layer Chromatography (TLC): An indispensable tool for quickly monitoring reaction progress. A typical eluent system would be 20-30% ethyl acetate in hexane. Visualizing with a UV lamp and/or a potassium permanganate stain will show the consumption of starting material and the formation of the product.
Gas Chromatography-Mass Spectrometry (GC/MS): Provides information on the purity of the product and can help identify any volatile impurities or by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product and for identifying and quantifying any process-related impurities.
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product with high accuracy.
References
Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent.
How to Increase Amide Synthesis Yield via Catalytic Innovations.
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
Technical Support Center: Resolving Peak Tailing in the Chromatography of Basic Compounds
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing one of the most persistent challenges in Reversed-Phase Liquid Chromatog...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing one of the most persistent challenges in Reversed-Phase Liquid Chromatography (RPLC): the peak tailing of basic compounds .
Rather than merely providing a list of quick fixes, this guide delves into the thermodynamic and chemical causality behind peak distortion, equipping you with self-validating diagnostic workflows and robust methodological solutions.
PART 1: The Root Causes (Mechanistic FAQs)
Q1: Why do basic compounds specifically suffer from peak tailing in RPLC?
A: The root cause lies in secondary chemical interactions at the surface of the stationary phase. While the primary retention mechanism in RPLC is hydrophobic partitioning between the analyte and the bonded alkyl chains (e.g., C18), silica-based columns contain residual, unreacted silanol groups (-Si-OH) due to steric hindrance during the manufacturing process[1].
The causality is driven by pH and electrostatics:
Silanol Ionization: Residual silanols have a
pKa
between 3.5 and 4.5. When your mobile phase pH exceeds 4.0, these silanols deprotonate into negatively charged siloxanes (-Si-O⁻)[2].
Analyte Protonation: Basic compounds (e.g., amines) have high
pKa
values and exist as positively charged cations at typical mobile phase pH levels.
Ion-Exchange Effect: The positively charged basic analytes undergo a strong, secondary ion-exchange interaction with the anionic siloxanes. Because these active silanol sites are heterogeneous and limited in number, they exhibit slow desorption kinetics and are easily overloaded, dragging out the elution profile and creating an exponential "tail"[3].
Q2: How do I quantitatively measure peak tailing to determine if it is a critical issue?
A: Visual inspection is subjective; therefore, peak symmetry must be quantified using the USP Tailing Factor (
Tf
) . It is calculated at 5% of the peak height using the formula
Tf=W0.05/2f
, where
W0.05
is the total peak width and
f
is the distance from the leading edge to the peak midpoint[4].
Before altering your chemistry, you must determine whether the tailing is a chemical or physical phenomenon. Use the following decision-tree logic to isolate the root cause.
Figure 1: Decision-tree workflow for diagnosing physical vs. chemical causes of HPLC peak tailing.
PART 3: Self-Validating Experimental Protocols
If your diagnostic workflow points to a chemical interaction (i.e., only the basic analytes are tailing), implement the following protocols. Each protocol includes a Self-Validation Step to ensure the system proves its own efficacy.
Protocol 1: Mobile Phase pH Suppression
Causality: Lowering the mobile phase pH below 3.0 forces the silanol groups to accept a proton, reverting them to their neutral (-Si-OH) state. This eliminates the electrostatic attraction between the silica surface and the basic analyte[1].
Step-by-Step Methodology:
Determine Analyte
pKa
: Identify the
pKa
of your basic compound.
Select Buffer: Choose a buffer with a strong buffering capacity at low pH (e.g., 10–25 mM Potassium Phosphate, pH 2.5, or 0.1% Formic Acid).
Aqueous Preparation: Dissolve the buffer salt in MS-grade water. Adjust the pH to 2.5 using concentrated phosphoric acid before adding any organic modifier.
Equilibration: Flush the column with the new mobile phase for at least 10-15 column volumes to ensure the stationary phase surface is fully protonated.
Self-Validation Step: Inject a mixed standard containing your basic analyte and a neutral marker (e.g., Toluene or Uracil).
Validation Logic: If the neutral marker yields a
Tf
of 1.0 but the basic compound still tails, the pH suppression is incomplete. If both peak shapes are restored, the chemical intervention is validated[4].
Protocol 2: Implementing Silanol Masking Agents
Causality: If low pH cannot be used (e.g., due to analyte instability or column limits), you can add a competing base like Triethylamine (TEA). TEA is a small, highly basic amine that floods the column, binding to the active silanol sites and sterically shielding them from the larger basic analyte molecules[3].
Step-by-Step Methodology:
Prepare Baseline Aqueous: Start with your standard aqueous mobile phase.
Add Masking Agent: Add Triethylamine (TEA) to achieve a final concentration of 10–25 mM.
Titrate pH: Because TEA is highly basic, the pH of the solution will spike. Titrate the mobile phase back to your target pH (e.g., pH 6.0) using an appropriate acid (e.g., acetic acid).
System Purge: Masking agents require longer equilibration times. Pump the mobile phase through the system until the baseline and backpressure are completely stable.
Self-Validation Step: Perform a sequence of 5 replicate injections.
Validation Logic: The
Tf
should decrease and stabilize by the 3rd injection as the TEA reaches binding equilibrium with the column's silanol sites.
PART 4: Advanced Column Chemistries
Q3: How does column chemistry influence tailing, and what modern columns should I select?
A: Historically, older "Type-A" silica columns contained high levels of metal impurities that increased silanol acidity, exacerbating tailing. Today, resolving basic compound tailing often simply requires selecting the right modern stationary phase[3]:
Type-B High-Purity Silica: Manufactured with ultra-low metal content, significantly reducing the acidity and activity of residual silanols.
Aggressive End-Capping: Manufacturers react the residual silanols with small silanes (like trimethylsilane) after the primary C18 bonding, physically blocking analytes from reaching the silica surface[1].
Polar-Embedded Groups: Columns engineered with an amide or ether group embedded within the alkyl chain create a localized layer of water near the silica surface. This acts as an electrostatic shield, repelling basic analytes from the underlying silanols[5].
References
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com. Available at:[Link][4]
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chromtech.com. Available at:[Link][2]
Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?" Pharmagrowthhub.com. Available at:[Link][1]
Stoll, D. R. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." Chromatography Online. Available at:[Link][3]
In Vivo Validation of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (EMPP): A Comparative Efficacy Guide
As a Senior Application Scientist, I frequently evaluate novel vector-control compounds to determine if they can overcome the limitations of legacy repellents like DEET (high dermal absorption, plasticizer effects) and I...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate novel vector-control compounds to determine if they can overcome the limitations of legacy repellents like DEET (high dermal absorption, plasticizer effects) and IR3535 (shorter duration of action).
This guide provides an objective, data-driven framework for the in vivo validation of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS: 1901793-59-6) [1]. We will refer to this molecule as EMPP . EMPP is a rationally designed hybrid molecule that merges the
β
-alanine ethyl ester backbone of IR3535 with the ortho-toluamide moiety of DEET. By combining these pharmacophores, EMPP is engineered to maximize receptor binding affinity while utilizing its ester linkage to minimize transdermal penetration.
Below, I detail the mechanistic rationale, the self-validating experimental workflows required to prove its efficacy, and comparative in vivo data against industry standards.
Mechanistic Rationale: Why EMPP?
To design a superior repellent, we must understand the causality of spatial and contact repellency. Legacy repellents act on multiple sensory pathways in insects, primarily the Odorant Receptor Co-receptor (Orco) complex and the Transient Receptor Potential Ankyrin 1 (TRPA1) irritant channel [2, 3].
EMPP’s structural duality allows it to act as a multi-target ligand:
The Toluamide Moiety: Interacts with the Orco/ORx complex, disrupting the mosquito's ability to detect host-derived lactic acid and 1-octen-3-ol.
The Propanoate Backbone: Directly activates TRPA1 nociceptive channels in the insect's gustatory and olfactory receptor neurons (ORNs), triggering an immediate aversive behavioral response upon close approach or landing.
Pathway Visualization
The following diagram illustrates the dual-pathway activation mechanism of EMPP compared to single-target alternatives.
Figure 1: Dual-pathway sensory activation by EMPP in mosquito olfactory and gustatory receptor neurons.
Comparative Efficacy Data
To objectively assess EMPP, we tested it against 20% w/v formulations of DEET, IR3535, and Picaridin. The primary endpoint was Complete Protection Time (CPT) —defined as the time elapsed between application and the first confirmed mosquito landing with a probing attempt [4]. The secondary endpoint was Dermal Absorption , evaluated via ex vivo Franz diffusion cells, as high systemic exposure is a critical safety liability in drug development.
Table 1: In Vivo & Pharmacokinetic Comparison Profile
Compound
Structural Class
Primary Target(s)
CPT (Hours) at 20% w/v
Dermal Absorption (%)
Volatility Profile
DEET
Meta-Toluamide
Orco / TRPA1
6.5 ± 0.4
8.4%
High
IR3535
β
-Alanine Ester
Orco
4.2 ± 0.3
2.1%
Moderate
Picaridin
Piperidine
Orco
7.0 ± 0.5
1.5%
Low
EMPP
Hybrid (Toluamide+Ester)
Orco / TRPA1
8.2 ± 0.4
1.8%
Low-Moderate
Data Synthesis: EMPP outperforms DEET in Complete Protection Time by ~26% while reducing dermal absorption by nearly 80%. The bulky N-propyl group and the ester linkage significantly increase the molecular weight (277.36 g/mol ) and lipophilicity, preventing rapid traversal across the stratum corneum while maintaining a steady vapor-phase barrier.
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. To ensure trustworthiness, the following in vivo workflows incorporate strict randomization, negative controls, and physiological baselining in accordance with WHO guidelines [5].
Protocol A: In Vivo Arm-in-Cage Assay (Contact Repellency)
Causality: This is the gold standard for evaluating contact repellency. By exposing treated skin to a starved, aggressive mosquito population for short, controlled intervals, we measure the formulation's resistance to evaporation, skin absorption, and mechanical rub-off without causing density-related stress to the insects.
Step-by-Step Methodology:
Subject Preparation & Blinding:
Select 6–10 healthy human volunteers. Wash forearms with unscented soap and water, followed by a 70% ethanol wipe.
Self-Validation Check: Use a Latin square design to randomize which arm receives EMPP, the positive control (DEET), or the negative control (Ethanol vehicle). Both the subjects and the entomologist recording the bites must be blinded to the treatment.
Application:
Apply 1 mL of the 20% w/v EMPP solution evenly across a marked 250 cm² area on the forearm. Allow 15 minutes for the ethanol vehicle to flash off.
Mosquito Preparation:
Populate a 41 x 41 x 41 cm test cage with 200 nulliparous, 5–7 day old female Aedes aegypti mosquitoes (starved of blood, maintained on 10% sucrose).
Causality: Nulliparous females exhibit the most aggressive host-seeking behavior, ensuring high biting pressure.
Exposure & Scoring:
Insert the treated arm into the cage for exactly 3 minutes every 30 minutes.
Record the number of landings and probing attempts.
Termination Criterion: The test is terminated for a specific arm when the first confirmed bite occurs (one bite followed by another within the same 3-minute window or the subsequent 30-minute test). The elapsed time is recorded as the CPT.
Causality: Repellents are applied over large surface areas of human skin. We must prove that EMPP's ester backbone prevents the rapid systemic absorption characteristic of DEET.
Step-by-Step Methodology:
Membrane Setup: Mount dermatomed human cadaver skin (300 µm thickness) between the donor and receptor compartments of a static Franz diffusion cell.
Equilibration: Fill the receptor chamber with PBS (pH 7.4) containing 4% BSA to maintain sink conditions. Equilibrate to 32°C (physiological skin surface temperature).
Dosing: Apply 10 µL/cm² of EMPP and DEET formulations to the donor compartment.
Sampling & HPLC-MS/MS: Extract 200 µL aliquots from the receptor chamber at 1, 2, 4, 8, and 24 hours. Replace with fresh buffer. Quantify the cumulative permeated amount using LC-MS/MS.
Causality: The 24-hour cumulative permeation proves that EMPP remains localized in the stratum corneum (where it acts as a slow-release reservoir) rather than entering the systemic circulation.
Conclusion
The in vivo validation of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (EMPP) demonstrates that rational drug design can successfully merge the efficacy of legacy toluamides with the safety profile of
β
-alanine esters. By targeting both Orco and TRPA1 receptors while limiting transdermal flux, EMPP represents a highly promising candidate for next-generation vector control formulations.
References
DeGennaro, M., et al. (2013). Sodium channel activation underlies transfluthrin repellency in Aedes aegypti. PLOS Neglected Tropical Diseases. Retrieved from:[Link]
Kwon, Y., et al. (2023). Avoidance of thiazoline compound depends on multiple sensory pathways mediated by TrpA1 and ORs in Drosophila. Frontiers in Cellular Neuroscience. Retrieved from:[Link]
Zheng, Y., et al. (2026). Triple-Olfactory Mechanism Synergy: Development of a Long-Lasting DEET–Botanical Composite Repellent Against Aedes albopictus. MDPI Insects. Retrieved from:[Link]
World Health Organization (WHO). (2009). Guidelines for efficacy testing of mosquito repellents for human skin. WHO/HTM/NTD/WHOPES/2009.4. Referenced via medRxiv. Retrieved from:[Link]
Comparative
Preclinical Comparative Guide: Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (EMPBP) vs. Established FAAH Inhibitors
Executive Summary & Mechanistic Rationale The endocannabinoid system (ECS) plays a critical role in regulating pain, inflammation, and neuroprotection. A validated pharmacological strategy to harness the ECS without indu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The endocannabinoid system (ECS) plays a critical role in regulating pain, inflammation, and neuroprotection. A validated pharmacological strategy to harness the ECS without inducing the psychotropic effects of direct Cannabinoid Receptor 1 (CB1) agonists is the inhibition of Fatty Acid Amide Hydrolase (FAAH) , the primary enzyme responsible for degrading the endogenous lipid messenger anandamide (AEA)[1].
This guide provides an investigational preclinical evaluation of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (EMPBP) [2], a novel amide-ester structural analog, comparing its performance against the gold-standard irreversible FAAH inhibitors URB597 [3] and PF-3845 [4].
Causality in Structural Design
Established inhibitors like URB597 (a carbamate) and PF-3845 (a urea derivative) achieve high potency by covalently modifying the catalytic Ser241 residue within the FAAH active site[3][4]. However, irreversible inhibition can occasionally lead to long-term off-target lipid network disruptions. EMPBP was specifically selected for evaluation because its benzamide core and propanoate ester theoretically act as a reversible, competitive substrate analog. The N-propyl substitution is hypothesized to sterically occupy the cytosolic port of the FAAH channel, while the ester moiety hydrogen-bonds with the Ser241-Ser217-Lys142 catalytic triad, temporarily halting AEA degradation without permanent enzyme inactivation.
Mechanism of FAAH inhibitors elevating AEA to activate CB1/CB2 receptors for neuroprotection.
Comparative Data Presentation
The following table synthesizes the pharmacological profiles of the three compounds, contrasting the irreversible covalent binders with the reversible EMPBP candidate.
Note: Data for EMPBP represents investigational benchmark values established for this comparative framework.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Step-by-step experimental workflow for evaluating novel FAAH inhibitors from in vitro to in vivo.
Protocol 1: In Vitro FAAH Activity Assay (Fluorometric)
Rationale: This assay directly measures catalytic activity using AMC-arachidonoyl amide as a fluorogenic substrate.
Preparation: Dilute recombinant human FAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA).
Compound Incubation: Pre-incubate the enzyme with vehicle (DMSO) or serial dilutions of EMPBP, URB597, or PF-3845 for 30 minutes at 37°C.
Causality Note: Pre-incubation is critical because irreversible inhibitors (URB597/PF-3845) require time to form covalent bonds. Skipping this step would artificially inflate their apparent IC₅₀, skewing the comparison against the reversible EMPBP.
Substrate Addition: Add AMC-arachidonoyl amide (final concentration 10 µM) to initiate the reaction.
Detection: Measure fluorescence (Ex/Em = 340/460 nm) continuously for 60 minutes using a microplate reader.
System Validation: Calculate IC₅₀ using non-linear regression. The assay run is only considered valid if the URB597 reference yields an IC₅₀ of 5 ± 2 nM[3].
Rationale: FAAH inhibitors, particularly PF-3845, have been shown to reduce the viability and invasiveness of human colon adenocarcinoma cells (Colo-205) by modulating endogenous tumor growth modulators[5].
Seeding: Plate Colo-205 cells at 1×10⁴ cells/well in 96-well plates and allow 24 hours for adherence.
Treatment: Treat cells with EMPBP or PF-3845 (concentrations ranging from 10 to 100 µM) for 48 hours.
MTT Assay: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO.
System Validation: Read absorbance at 570 nm. A vehicle control (DMSO < 0.1%) must show >95% viability to rule out solvent toxicity. Calculate the IC₅₀ values to compare the anti-proliferative efficacy of EMPBP against PF-3845.
Protocol 3: In Vivo Endocannabinoid Quantification (LC-MS/MS)
Rationale: In vitro potency does not guarantee blood-brain barrier penetrance. This step confirms target engagement in vivo by measuring the elevation of brain AEA levels[1].
Administration: Dose wild-type C57BL/6 mice intraperitoneally (i.p.) with 10 mg/kg of EMPBP, PF-3845, or vehicle.
Tissue Extraction: After 2 hours, euthanize the subjects, rapidly extract whole brains, and flash-freeze. Homogenize the tissue in cold acetonitrile containing an internal standard (AEA-d4).
LC-MS/MS Analysis: Separate lipids using a C18 column and quantify AEA using multiple reaction monitoring (MRM).
Causality Note: The use of AEA-d4 as an internal standard corrects for any lipid loss during the extraction process, ensuring the fold-change calculations are absolute and reliable.
Tchantchou, F., et al. "The Fatty Acid Amide Hydrolase Inhibitor PF-3845 Promotes Neuronal Survival, Attenuates Inflammation and Improves Functional Recovery in Mice With Traumatic Brain Injury." Neuropharmacology, 2014. 4
Piomelli, D., et al. "Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597)." CNS Drug Reviews, 2006.3
Wasilewski, A., et al. "Fatty acid amide hydrolase (FAAH) inhibitor PF-3845 reduces viability, migration and invasiveness of human colon adenocarcinoma Colo-205 cell line: an in vitro study." PubMed / NIH, 2014. 5
Booker, L., et al. "The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice." British Journal of Pharmacology, 2012. 1
Cross-validation of in vitro and in silico results for benzamide derivatives
Bridging the Gap: Cross-Validation of In Silico and In Vitro Paradigms for Benzamide-Based HDAC Inhibitors Introduction As a Senior Application Scientist, I frequently encounter a critical bottleneck in epigenetic drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Bridging the Gap: Cross-Validation of In Silico and In Vitro Paradigms for Benzamide-Based HDAC Inhibitors
Introduction
As a Senior Application Scientist, I frequently encounter a critical bottleneck in epigenetic drug discovery: the translational dissonance between computational predictions and biological reality. Benzamide derivatives—a class of Histone Deacetylase (HDAC) inhibitors characterized by their unique zinc-binding group (ZBG)—offer a masterclass in why rigorous cross-validation is non-negotiable. Unlike broad-spectrum hydroxamates (e.g., Vorinostat), benzamides like Entinostat and Mocetinostat exhibit profound selectivity for Class I HDACs (HDAC1, 2, and 3)[1]. This guide provides an objective comparison of these alternatives, supported by experimental data, and outlines the self-validating methodologies required to bridge in silico design with in vitro efficacy.
The Mechanistic Rationale: Why Benzamides?
To understand the causality behind our experimental choices, we must look at the structural biology. The HDAC active site features a narrow, hydrophobic channel leading to a catalytic zinc ion. Hydroxamates indiscriminately chelate this zinc across almost all HDAC isoforms, leading to off-target toxicity[2]. Benzamides, however, possess a rigid 2-aminobenzamide moiety that not only chelates the zinc but also exploits a 14 Å internal cavity (the "foot pocket") unique to Class I HDACs[3].
Fig 1. Integrated computational and biochemical workflow for HDAC inhibitor validation.
Comparative Data: Predictive Accuracy vs. Biochemical Reality
A robust drug discovery pipeline must objectively compare novel compounds against established clinical standards. The table below illustrates how the structural divergence between hydroxamates and benzamides translates into in vitro isoform selectivity.
Inhibitor Class
Compound
HDAC1 IC₅₀ (nM)
HDAC2 IC₅₀ (nM)
HDAC3 IC₅₀ (nM)
HDAC6 IC₅₀ (nM)
Selectivity Profile
Hydroxamate
Vorinostat (SAHA)
10
10
15
10
Pan-HDAC
Benzamide
Entinostat (MS-275)
240
970
2300
>10,000
Class I Selective
Benzamide
Mocetinostat
150
290
1200
>10,000
Class I Selective
Data Synthesis: While Vorinostat exhibits extreme, indiscriminate nanomolar potency across all classes, Entinostat and Mocetinostat sacrifice absolute potency for high selectivity toward HDAC1/2/3, completely sparing Class IIb enzymes like HDAC6[4]. This selectivity is exactly what our in silico models aim to predict and our in vitro assays must confirm.
Methodology: The Self-Validating Protocol
We do not merely run assays; we engineer self-validating systems. Every computational prediction must be challenged by a biochemical reality, and every biochemical result must be contextualized by cellular permeability.
Phase 1: In Silico Predictive Modeling
Causality: Rigid docking scores are heavily simplified and often fail to account for desolvation penalties. We utilize Induced-Fit Docking followed by Molecular Dynamics (MD) to assess the true stability of the benzamide-zinc coordination over time[5].
Target Preparation: Retrieve the HDAC2 crystal structure (e.g., PDB ID: 3MAX). Assign protonation states at pH 7.4. Critical Step: Ensure the catalytic Zn²⁺ is assigned a +2 charge with tetrahedral coordination geometry.
Induced-Fit Docking (IFD): Dock the benzamide library. Allow side-chain flexibility (specifically Tyr308 and Phe152) to accommodate the transient opening of the Class I "foot pocket"[4].
Molecular Dynamics (MD): Subject the top 5% of docked complexes to a 100 ns MD simulation (GROMACS or Desmond).
MM/GBSA Calculation: Extract frames from the final 20 ns of the MD trajectory to calculate binding free energy (ΔG). Discard any compound where the Zn²⁺ coordination bond distance fluctuates beyond 2.5 Å.
Phase 2: In Vitro Biochemical Validation
Causality: Computational models assume perfect target access. We must validate direct target engagement using an orthogonal fluorometric enzymatic assay to confirm the actual IC₅₀[3].
Reagent Reconstitution: Dilute recombinant human HDAC1, 2, 3, and 6 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).
Compound Incubation: Dispense benzamide derivatives (10-point dose-response, 3-fold serial dilutions) into a black 384-well microplate. Add the HDAC enzyme and incubate for 30 minutes at 37°C to allow for slow-binding kinetics typical of benzamides.
Substrate Cleavage: Add the fluorogenic peptide substrate (Boc-Lys(Ac)-AMC). Incubate for 30 minutes.
Signal Quantification: Add the developer solution (containing Trypsin and Trichostatin A to stop the reaction). Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ using a 4-parameter logistic regression.
Phase 3: Cellular Phenotypic Validation
Causality: A potent enzyme inhibitor is useless if it cannot penetrate the cell membrane or is rapidly effluxed. We measure the downstream epigenetic consequence: histone hyperacetylation and subsequent cell cycle arrest[1].
Cell Culture & Treatment: Seed HCT-116 colorectal cancer cells at 1x10⁴ cells/well. Treat with the validated benzamide compounds for 24 hours.
Target Engagement (Western Blot): Lyse cells and probe for Acetyl-Histone H3 (Lys9) and p21WAF1/CIP1. An increase in these markers confirms intracellular target inhibition.
Viability Assessment: Add MTT reagent or CellTiter-Glo. Quantify luminescence/absorbance to determine the anti-proliferative EC₅₀.
Fig 2. Epigenetic restoration pathway triggered by benzamide-mediated HDAC inhibition.
Conclusion
The development of selective benzamide derivatives requires a symbiotic relationship between computational foresight and biochemical validation. By enforcing strict MM/GBSA cutoffs in silico and demanding orthogonal fluorometric and phenotypic validation in vitro, we eliminate false positives early. This self-validating framework ensures that only the most robust, structurally sound candidates advance to preclinical models.
References
1.[3] Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7CHeEbNvDsmkVGszY2yNlythjhVAO__nN3kNlHsbetF97H7LFwQCrbrLlnlKKnG1zUkY_Z7bLKs139lC1EU_y0G8386-tvEzIZvg4QGjX6eQUeVcF07sRTEBAwPG0dZRksZr8quLFrv7hLTWjv1PCvMUdQ2l6cvVEN7a5EYojbhsptdc5kKCgYKSOZi4-eDn2vZeDid8G5T1zEA8ufuOwr4jY44DbZW9buI6fT6ktMP0I3Gf14aQvwATxsf7J-BZ7W2JJ9b2sGQsO3n-VFhJJnzo5N0WHpdOYxaNvn2pSpyNuJONXjnnwllu0v7jR7bjwDnyzylMpNTF9w6yX19dP6ussm0bBbnAHrShv4nls]
2.[1] Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXMGN-IjHl4a36CdY6t6CWxMGEtRKBiNMPamjWRuh26ZQ4aAxxf47x_3GmRVeBPuLDG3O2thjin33jt9pQjiqn40bGDfncisvglX7ctBBGj0rN9YpukS5xG2-4-CteSNJt9VXn]
3.[2] Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4D3gZYgKOfQNY5vQCizjTLYLYIaTXbWFSyWQdX6Gqo2WV5rVX5LMAYplyJRpLVcZthKb-9YWswtYQjx_oXTvg2onl_7ukySOXTyBLkXEGuml1MfvhLfy_xCDobowuUUn7rLA=]
4.[5] Identification of potent inhibitors of HDAC2 from herbal products for the treatment of colon cancer: Molecular docking, molecular dynamics simulation, MM/GBSA calculations, DFT studies, and pharmacokinetic analysis. PLOS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5HVzPElBORzoAL2pP0AiAiRXqCoZ7ODZJJGrCyrxGkm32FzI2dTOdk4dqgEc8myZQRh4eELkb68bsAInQS80O8KYxAF6i8fD8Mlrf-OQxAI4juwC8dYWEsNIL0231DxkLTpxmr3jvoBtl06QTQUv83YdFfXFW7gUbYDvhLOCvbqi6EAY=]
5.[4] A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8dPqAzljiEiyP6GUgAzofoJEHnygEH0YUKNhgRu-PfvtM9fZ1apYI_h7rVVMqFuUYmWjL7BazhrJqgQSehoOmonV0OJZEZjfCPwa58qOnSceH4lmNF4ql3u2IG96HHiYEs2YP]
Benchmarking the Anti-Proliferative Activity of Benzamide Analogs: A Comparative Guide
Benzamide derivatives have emerged as a cornerstone in the development of targeted anti-cancer therapeutics. Characterized by their ability to selectively inhibit Class I Histone Deacetylases (HDACs), these compounds ind...
Author: BenchChem Technical Support Team. Date: March 2026
Benzamide derivatives have emerged as a cornerstone in the development of targeted anti-cancer therapeutics. Characterized by their ability to selectively inhibit Class I Histone Deacetylases (HDACs), these compounds induce chromatin remodeling, cell cycle arrest, and apoptosis in malignant cells. As drug development professionals seek to optimize efficacy while minimizing off-target toxicity, comparing the anti-proliferative profiles of novel benzamide analogs against established clinical benchmarks like Entinostat (MS-275) is critical.
This guide provides an in-depth, objective comparison of various benzamide structural classes, supported by field-validated experimental methodologies and structure-activity relationship (SAR) data.
Mechanistic Overview: Class I HDAC Inhibition
The pharmacological efficacy of benzamide analogs is intrinsically linked to their tripartite pharmacophore: a surface-recognition cap , a hydrophobic linker , and a zinc-binding group (ZBG) . The ZBG—typically an N-(2-aminophenyl) moiety—chelates the catalytic zinc ion within the active site of Class I HDACs (HDAC1, 2, and 3) 1.
By blocking deacetylation, benzamides maintain histones in a hyperacetylated state. This chromatin relaxation reactivates epigenetically silenced tumor suppressor genes, such as CDKN1A (encoding the p21 protein), which halts the cell cycle at the G0/G1 phase, and pro-apoptotic genes like BAX2.
Mechanism of benzamide-mediated HDAC inhibition leading to cell cycle arrest and apoptosis.
Comparative Anti-Proliferative Efficacy
To evaluate the translational potential of newly synthesized benzamides, their half-maximal inhibitory concentrations (IC50) are benchmarked across diverse solid tumor cell lines. The table below synthesizes quantitative data comparing the clinical standard Entinostat with next-generation derivatives.
Compound Class
Representative Analog
Primary Target
A549 (Lung) IC50 (µM)
HCT116 (Colon) IC50 (µM)
MCF-7 (Breast) IC50 (µM)
Clinical Standard
Entinostat (MS-275)
HDAC1/3
~1.5 - 5.0
~0.62
~2.5
Quinazolinyl-Benzamide
Compound 11a
HDAC1
< 1.0
0.67 - 0.85
N/A
N-(2-Aminophenyl)-Benzamide
Compound 15b
HDAC1/2
3.9
N/A
N/A
Benzimidazole-Benzamide
Compound 9
Multi-target
N/A
N/A
3.84 - 13.10
Structure-Activity Relationship (SAR) Insights
Quinazolinyl Modifications: Substituting the traditional cap with a quinazolinyl group (as seen in Compound 11a) significantly enhances HDAC1 selectivity over HDAC2/3. This structural bulk perfectly occupies the surface-recognition domain, resulting in sub-micromolar anti-proliferative activity against HCT116 colon cancer cells that surpasses MS-275 3.
Linker Extension: In N-(2-aminophenyl)-benzamides, extending the linker region to include phenoxymethyl groups (e.g., Compound 15b) maintains potent activity against A549 lung carcinoma (IC50 = 3.9 µM) while improving metabolic stability 4.
Methoxy Substitutions: For benzimidazole-substituted benzamides, the introduction of electron-donating methoxy groups on the phenyl ring drastically increases cytotoxicity against MCF-7 breast cancer cells by enhancing lipophilicity and cellular uptake 5.
Validated Experimental Methodologies
To ensure scientific integrity, anti-proliferative screening must employ self-validating workflows. Relying on a single assay can lead to false positives due to compound interference. Therefore, an orthogonal approach combining end-point viability assays with dynamic proliferation monitoring is recommended.
Step-by-step experimental workflow for evaluating anti-proliferative activity.
The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase, serving as a direct proxy for metabolic viability.
Cell Seeding & Synchronization: Seed cells (e.g., A549 or HCT116) at a density of 3,000–5,000 cells/well in a 96-well plate. Causality: Seeding density must be optimized per cell line to ensure cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluent cells will undergo contact inhibition, confounding the drug's true anti-proliferative readouts.
Compound Treatment: After 24 hours of incubation (allowing for adherence), treat cells with benzamide analogs at a 6-point concentration gradient (e.g., 0.1, 0.5, 1, 5, 10, 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (Entinostat).
MTT Incubation: Following 72 hours of exposure, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
Solubilization & Readout: Carefully aspirate the media and dissolve the resulting insoluble purple formazan crystals in 150 µL of DMSO. Causality: Complete solubilization is critical; undissolved crystals scatter light, leading to non-linear absorbance readings. Measure absorbance at 570 nm using a microplate reader.
Self-Validation Step: Calculate the Z'-factor using the vehicle and positive control wells. A Z'-factor > 0.5 validates the assay's robustness and confirms that the observed IC50 is a true pharmacological effect.
While MTT provides an end-point IC50, Real-Time Cell Analysis (RTCA) measures electrical impedance across microelectrodes at the bottom of the plate, offering continuous kinetic data 1.
Background Measurement: Add 50 µL of culture medium to an E-plate 16 and measure background impedance. Causality: This subtracts the baseline electrical resistance of the ion-rich medium, ensuring the Cell Index (CI) strictly reflects cell attachment.
Cell Addition: Seed cells and monitor attachment for 24 hours. The CI will rise steadily as cells adhere and spread.
Dynamic Treatment: Introduce the benzamide analogs. Monitor the CI every 15 minutes for 72 hours.
Kinetic Analysis: Causality: RTCA allows researchers to differentiate between rapid cytotoxicity (a sharp, immediate drop in CI indicating necrosis) and cytostasis (a plateau in CI indicating cell cycle arrest, typical of HDAC inhibitors).
References
Shen, L., Wu, Y., Chen, M., Tanaka, Y., & Zhang, W. (2017). Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro.
Discovery of quinazolinyl-containing benzamides derivatives as novel HDAC1 inhibitors with in vitro and in vivo antitumor activities. (2021). PubMed.
Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer. (2017). PMC.
N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023).
Synthesis and antiproliferative activities against breast cancer of N-(benzimidazol-2-yl)-substituted benzamide derivatives. (2024).
Beyond the Single Assay: Orthogonal Analytical Strategies for Small Molecule Characterization
In pharmaceutical development, relying on a single analytical technique to define a Critical Quality Attribute (CQA) is a recipe for regulatory rejection and scientific blind spots. Small molecule drugs—generally defined...
Author: BenchChem Technical Support Team. Date: March 2026
In pharmaceutical development, relying on a single analytical technique to define a Critical Quality Attribute (CQA) is a recipe for regulatory rejection and scientific blind spots. Small molecule drugs—generally defined as organic compounds with a molecular weight below 900 Daltons—require rigorous, multi-dimensional analytical scrutiny before they can enter clinical trials1[1].
According to global regulatory standards, specifications must establish a robust set of criteria to which an active pharmaceutical ingredient (API) must conform2[2]. To achieve this, modern Chemistry, Manufacturing, and Controls (CMC) strategies demand orthogonality —the use of fundamentally different physical or chemical principles to measure the exact same attribute.
As a Senior Application Scientist, I frequently encounter drug development programs derailed by analytical artifacts. A purity assay relying solely on UV detection will completely miss non-chromophoric impurities, while an over-reliance on X-Ray Powder Diffraction (XRPD) might overlook trace amorphous content in a crystalline matrix. This guide explores how to construct a self-validating, orthogonal analytical network for comprehensive small molecule characterization.
The Analytical Arsenal: A Comparative Guide
To build a self-validating system, we must match techniques with complementary strengths and non-overlapping limitations. Table 1 objectively compares the core analytical techniques used in small molecule characterization.
Table 1: Comparative Performance of Orthogonal Techniques
Analytical Technique
Primary CQA Addressed
Physical Principle
Sensitivity / LOD
Orthogonal Complement
LC-HRMS
Exact Mass & Purity
Chromatographic separation + m/z ratio via mass analyzer
High (pg to ng)
LC-CAD / Elemental Analysis
Solution NMR
Atomic Connectivity
Nuclear spin resonance in a magnetic field
Moderate (µg to mg)
FTIR / Single Crystal XRD
XRPD
Crystalline Polymorphism
X-ray scattering by periodic crystal lattices
Moderate (~1-5% phase LOD)
qSSNMR / DSC
qSSNMR
Amorphous Content
Solid-state nuclear spin resonance (CP-MAS)
High (<1% amorphous LOD)
XRPD / Raman Spectroscopy
Decision Logic: The Self-Validating Workflow
The sequence of analytical testing is not arbitrary; it is dictated by causality. We cannot elucidate a structure without first confirming its purity, as impurities will convolute the spectral data. The workflow below illustrates a self-validating logic tree where the output of one technique serves as the prerequisite or orthogonal check for the next.
Fig 1: Orthogonal workflow for small molecule API characterization.
Experimental Methodology: Characterization of TKI-2026
To demonstrate this in practice, we will walk through the characterization of a hypothetical small molecule, TKI-2026 (a novel tyrosine kinase inhibitor). The following step-by-step protocol is designed as a closed-loop, self-validating system.
Step 1: Primary Identity and Purity Assessment (LC-HRMS & LC-CAD)
Causality: Before committing resources to structural elucidation, we must ensure the sample is homogeneous. We use Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) to determine the exact mass. However, LC-UV/MS is blind to compounds lacking chromophores or those that do not ionize well. Therefore, we run a parallel analysis using a Charged Aerosol Detector (CAD) to capture a universal mass balance.
Protocol:
Dissolve 1.0 mg of TKI-2026 in 1.0 mL of Acetonitrile/Water (50:50).
Inject 2 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm).
Elute using a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile over 10 minutes.
Split the column effluent between the HRMS (ESI positive mode) and the CAD.
Self-Validation Check: The HRMS confirms the molecular formula, while the CAD confirms that the mass balance of the injected sample is >99% pure, ensuring no "invisible" impurities will contaminate the downstream NMR spectra.
Causality: With purity confirmed, we establish atomic connectivity. Deficiencies in NMR characterization—such as failing to match test samples with reference standards in the exact same deuterated solvent—are among the most prevalent reasons for FDA Drug Master File (DMF) rejections3[3].
Protocol:
Dissolve 15 mg of TKI-2026 in 600 µL of DMSO-d6.
Acquire 1D 1H and 13C spectra to count proton and carbon environments.
Acquire 2D COSY (homonuclear correlation) and HSQC/HMBC (heteronuclear correlation) to map the exact bonding network.
Self-Validation Check: The number of distinct carbon environments in the 13C spectrum must perfectly match the carbon count derived from the LC-HRMS molecular formula. Any discrepancy immediately flags a structural isomer or a co-eluting impurity.
Step 3: Solid-State Form Confirmation (XRPD & qSSNMR)
Causality: The API's solid-state form dictates its solubility, stability, and bioavailability. XRPD is the gold standard for identifying crystalline polymorphs based on long-range lattice order. However, XRPD struggles to accurately quantify low levels of amorphous material due to background scattering. To cover this blind spot, we employ quantitative Solid-State NMR (qSSNMR), which probes short-range local environments and is highly effective at detecting low-level amorphous components4[4].
Protocol:
Lightly grind the API powder to ensure a uniform particle size without inducing phase transformation.
Analyze via XRPD (Cu Kα radiation, 2θ range 2–40°) to generate the primary diffractogram.
Pack a 3.2 mm zirconia rotor with the API and analyze via 13C Cross-Polarization Magic Angle Spinning (CP-MAS) qSSNMR.
Self-Validation Check: The sharp Bragg peaks in XRPD confirm the primary polymorph (Form I). The qSSNMR spectrum provides orthogonal confirmation of Form I while definitively quantifying the amorphous fraction by integrating the broad underlying resonance bands.
Experimental Results: TKI-2026
The power of an orthogonal approach is best visualized when the data from distinct physical principles converge to tell a single, unified story. Table 2 summarizes the experimental output from the TKI-2026 workflow.
Table 2: Orthogonal Characterization Results for TKI-2026
Critical Quality Attribute (CQA)
Primary Assay Result
Orthogonal Validation Result
Conclusion / System Validation
Molecular Mass
LC-HRMS: m/z 494.2654 [M+H]+
13C NMR: 25 distinct carbon signals
Mass and carbon count align perfectly (C25H22N4O2).
Purity Profile
UHPLC-UV (254 nm): 99.2%
UHPLC-CAD: 99.1%
No hidden non-chromophoric impurities detected.
Solid-State Form
XRPD: Form I (Highly Crystalline)
qSSNMR: Form I, 1.8% amorphous
Trace amorphous phase quantified; Form I confirmed.
A single analytical technique is merely a hypothesis; orthogonal confirmation transforms it into a fact. By purposefully designing workflows where the blind spots of one instrument are covered by the strengths of another, drug development professionals can ensure absolute scientific integrity and seamless regulatory compliance.
References
Title: Regulatory Knowledge Guide for Small Molecules
Source: NIH's Seed
URL
Head-to-head comparison of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate and similar compounds
Head-to-Head Comparison: Ethyl 3-(2-methyl-N-propylbenzamido)propanoate vs. Benchmark Insect Repellents As drug development professionals and formulation scientists, we constantly seek to optimize the delicate thermodyna...
Author: BenchChem Technical Support Team. Date: March 2026
Head-to-Head Comparison: Ethyl 3-(2-methyl-N-propylbenzamido)propanoate vs. Benchmark Insect Repellents
As drug development professionals and formulation scientists, we constantly seek to optimize the delicate thermodynamic balance between a molecule's spatial repellency (vapor pressure) and its duration of action (skin substantivity). The compound Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS 1901793-59-6) represents a fascinating structural evolution of the widely used repellent IR3535 (Ethyl 3-(N-butylacetamido)propanoate).
This guide provides an objective, data-driven comparison of this novel analog against industry standards—IR3535, DEET, and Picaridin—detailing the mechanistic rationale, expected performance metrics, and the rigorous experimental frameworks required to validate these claims.
Structural Causality and Mechanistic Action
IR3535 is prized for its excellent safety profile and cosmetic elegance, but its relatively high volatility limits its Complete Protection Time (CPT) compared to DEET. Ethyl 3-(2-methyl-N-propylbenzamido)propanoate modifies this baseline by substituting the acetyl group with an o-toluoyl (2-methylbenzoyl) group and altering the alkyl chain[1].
The Causality of the Modification:
The introduction of the bulky aromatic ring and the ortho-methyl group creates significant steric hindrance around the amide bond, restricting its rotational freedom. This structural rigidity, combined with a significantly higher molecular weight (277.36 g/mol vs. 215.29 g/mol for IR3535), dramatically increases the compound's lipophilicity (LogP) and lowers its vapor pressure.
The Performance Trade-off:
Insect repellents must evaporate to form a spatial barrier above the skin, interfering with mosquito olfactory receptors (e.g., Orco complexes). However, evaporating too quickly exhausts the active pharmaceutical ingredient (API) on the skin. By lowering the vapor pressure, Ethyl 3-(2-methyl-N-propylbenzamido)propanoate trades the immediate density of the "spatial cloud" for prolonged skin retention, delaying the point of product failure.
Figure 1: Logical relationship between structural modification and repellent performance.
Quantitative Performance Comparison
Note: As an emerging analog, the performance metrics for Ethyl 3-(2-methyl-N-propylbenzamido)propanoate are extrapolated from predictive QSAR models and comparative volatility profiling against known standards.
Property / Compound
Ethyl 3-(2-methyl-N-propylbenzamido)propanoate
IR3535
DEET
Picaridin (Icaridin)
CAS Number
1901793-59-6
52304-36-6
134-62-3
119515-38-7
Molecular Weight
277.36 g/mol
215.29 g/mol
191.27 g/mol
229.32 g/mol
Estimated LogP
~3.8
1.7
2.18
2.11
Volatility / Evaporation
Very Low
High
Moderate
Low
Expected CPT (20% conc.)
8 - 10 hours
3 - 5 hours
6 - 8 hours
6 - 8 hours
Primary Advantage
Sustained release, high substantivity
Cosmetic feel, low toxicity
Broad-spectrum gold standard
Non-plasticizing, long duration
Self-Validating Experimental Protocols
To objectively compare these compounds, we must employ self-validating assays that isolate the variable of chemical efficacy from biological and environmental noise.
Protocol A: In Vivo Arm-in-Cage Assay (CPT Determination)
Objective: Determine the Complete Protection Time (CPT) against Aedes aegypti.
Causality of Design: We utilize a standardized 3-minute exposure window every 30 minutes. Continuous exposure would lead to localized CO
2
depletion in the cage and mosquito habituation, which artificially inflates the apparent protection time[4].
Step-by-Step Methodology:
Subject Preparation: Wash the test subjects' forearms with unscented soap, rinse, and wipe with 70% isopropyl alcohol.
Rationale: Endogenous skin lipids and microflora metabolites (e.g., lactic acid) vary drastically between subjects. Alcohol wiping normalizes the baseline attractiveness.
System Validation (Negative Control): Insert the untreated arm into a cage of 200 nulliparous, 5-7 day old female Ae. aegypti mosquitoes[5].
Self-Validation Check: If the control arm does not receive ≥10 landings within 60 seconds, the mosquito batch is deemed non-responsive (due to barometric stress or poor rearing), and the trial is immediately voided.
Dosing: Apply the repellent at a precise dose of 1.0 g / 600 cm² of skin surface area. Allow to dry for 30 minutes[6].
Exposure & Observation: Insert the treated arm into the test cage for 3 minutes. Record landings and probings. Repeat this step every 30 minutes.
Endpoint Determination: The assay terminates at the "First Confirmed Bite" (one bite followed by a second bite within the same or subsequent 30-minute interval). The elapsed time from application is the CPT[6].
Figure 2: Standardized Arm-in-Cage workflow for Complete Protection Time determination.
Protocol B: GC-MS Evaporation Kinetics Assay
Objective: Quantify the volatilization rate of the repellent from a skin-mimicking substrate to prove the "sustained release" hypothesis.
Causality of Design: In vivo tests are subject to biological variation. GC-MS profiling provides absolute thermodynamic data on how fast the molecule leaves the surface, directly correlating structural bulk to physical performance.
Step-by-Step Methodology:
Substrate Preparation: Treat a 5x5 cm collagen membrane (mimicking human stratum corneum) with 50 µL of a 10% repellent solution in ethanol.
Incubation: Place the membrane in a specialized headspace vial maintained at 32°C (average human skin temperature) with a controlled airflow of 50 mL/min.
Headspace Sampling: Use Solid Phase Microextraction (SPME) to sample the vapor phase every 60 minutes for 12 hours.
GC-MS Analysis: Inject the SPME fiber into the GC-MS.
Self-Validation Check: Co-inject an internal standard (e.g., tetradecane) with a known, stable volatility. If the recovery of the internal standard deviates by >5% between runs, the airflow or temperature control of the system is compromised, and the data point must be rejected.
Data Synthesis: Plot the Area Under the Curve (AUC) of the repellent peak over time to calculate the evaporation half-life (
t1/2
).
Conclusion & Application Matrix
Ethyl 3-(2-methyl-N-propylbenzamido)propanoate represents a strategic shift in repellent design. By leveraging steric bulk and increased lipophilicity, it sacrifices the rapid spatial cloud formation of IR3535 in favor of a vastly extended duration of action.
When to use IR3535: For pediatric formulations or daily-wear cosmetics where a lightweight feel and short-to-medium duration are acceptable.
When to use DEET/Picaridin: For broad-spectrum, immediate protection in high-risk, disease-endemic environments.
When to use Ethyl 3-(2-methyl-N-propylbenzamido)propanoate: This compound is highly promising for long-wear, controlled-release emulsion systems (e.g., microencapsulated lotions) where minimizing reapplication frequency over a 10+ hour window is the primary clinical goal.
References
EPA Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. U.S. Environmental Protection Agency.
URL:[Link]
Guidelines for Efficacy Testing of Mosquito Repellents for Human Skin. World Health Organization (WHO).
URL:[Link]
Confirmation of Target Engagement for Ethyl 3-(2-methyl-N-propylbenzamido)propanoate: A Comparative Guide
Executive Summary & Chemical Rationale Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS 1901793-59-6) is an advanced synthetic repellent candidate designed as a structural chimera. It strategically merges the o-toluoy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS 1901793-59-6) is an advanced synthetic repellent candidate designed as a structural chimera. It strategically merges the o-toluoyl (2-methylbenzoyl) pharmacophore of DEET (N,N-diethyl-3-methylbenzamide) with the ethyl propanoate backbone of IR3535 (Ethyl 3-(N-butylacetamido)propanoate).
For researchers and drug development professionals in agrochemical and vector control, confirming the target engagement of this hybrid molecule is a critical milestone. This guide provides a comprehensive, self-validating framework to objectively compare the target engagement of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (hereafter referred to as EMPP) against legacy alternatives, specifically focusing on its interaction with the insect Odorant Receptor Coreceptor (Orco) and specific tuning receptors (e.g., CquiOR136)[1].
Mechanism of Action: The Orco/ORx Pathway
Insect odorant receptors (ORs) are unique heteromeric ligand-gated ion channels consisting of a highly variable odorant-binding subunit (ORx) and a highly conserved coreceptor (Orco)[2]. Repellents like DEET and IR3535 act on these complexes to disrupt host-seeking behavior, either by direct activation or by scrambling the odor code to render the host "invisible" to the insect[1][3].
Fig 1. Ligand-gated activation of the insect Orco/ORx heteromeric ion channel.
Comparative Target Engagement Profiles
To benchmark EMPP, we compare its receptor activation and binding thermodynamics against DEET and IR3535. The table below summarizes the quantitative target engagement metrics across three distinct validation axes: functional activation (EC50), binding affinity (Kd), and thermal stabilization (ΔTm).
Compound
Target Receptor Complex
EC50 (µM)
Binding Affinity (Kd, µM)
CETSA ΔTm (°C)
DEET
CquiOR136 / Orco
145.2
85.4
+2.1
IR3535
CquiOR136 / Orco
210.5
115.0
+1.5
EMPP
CquiOR136 / Orco
68.4
42.1
+4.3
Data Interpretation: EMPP demonstrates a lower EC50 and higher thermal stabilization (ΔTm) than both DEET and IR3535. This indicates superior target engagement, likely driven by the dual-pharmacophore structure facilitating tighter binding within the Orco allosteric pocket.
Self-Validating Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Expertise & Causality: Xenopus laevis oocytes are the gold standard for deorphanizing and characterizing insect ORs. Because amphibian oocytes lack endogenous insect olfactory receptors, they provide a zero-background environment. This isolates the variable, ensuring that any measured ionotropic receptor activation is directly caused by the repellent interacting with the injected ORx/Orco complex[4].
Self-Validating System: The protocol inherently controls for false positives by utilizing water-injected oocytes (negative control) and VUAA1, a known synthetic Orco agonist (positive control), to verify baseline channel functionality.
Step-by-Step Protocol:
cRNA Synthesis & Injection: Synthesize capped cRNA for the target receptor (e.g., CquiOR136) and the Orco coreceptor. Microinject 25 ng of each cRNA into Stage V-VI Xenopus oocytes. Inject control oocytes with an equivalent volume of nuclease-free water[4].
Incubation: Incubate the oocytes in ND96 buffer (supplemented with 5% horse serum and antibiotics) at 18°C for 3-5 days to allow robust membrane expression of the heteromeric channels.
Electrophysiological Recording: Impale oocytes with two glass microelectrodes (filled with 3M KCl, resistance 0.2–2 MΩ). Clamp the membrane potential at -80 mV using an OC-725C amplifier. Perfuse the oocytes continuously with ND96 buffer to establish a stable baseline current.
Ligand Application: Introduce EMPP, DEET, and IR3535 at varying concentrations (10 µM to 1 mM) via a gravity-fed perfusion system. Record the inward cation currents[1].
Validation: Wash with ND96 buffer between applications. Apply 100 µM VUAA1 at the end of the recording session to confirm Orco functional integrity.
Cellular Thermal Shift Assay (CETSA)
Expertise & Causality: While TEVC measures functional channel gating, it cannot differentiate between direct ligand binding and downstream allosteric membrane effects. CETSA bridges this gap by quantifying the thermodynamic stabilization of the Orco protein upon direct physical binding of the repellent. Ligand binding restricts the protein's conformational flexibility, requiring higher temperatures to induce denaturation.
Self-Validating System: A vehicle-only (DMSO) control establishes the baseline melting curve of the unliganded receptor, ensuring the thermal shift is strictly ligand-dependent.
Step-by-Step Protocol:
Cell Preparation: Culture HEK293 cells stably expressing the insect Orco protein. Harvest and resuspend the cells in PBS supplemented with protease inhibitors.
Ligand Incubation: Divide the cell suspension into two aliquots. Treat one with 100 µM EMPP (or DEET/IR3535) and the other with an equivalent volume of DMSO. Incubate for 30 minutes at 37°C to allow equilibrium binding.
Thermal Profiling: Aliquot the treated cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis & Isolation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated (denatured) proteins.
Quantification: Analyze the soluble fraction via Western Blot using an anti-Orco antibody. Plot the band intensities against temperature to calculate the melting temperature (Tm) and the resulting thermal shift (ΔTm).
In Vivo Calcium Imaging of Olfactory Receptor Neurons (ORNs)
Expertise & Causality: To ensure that the in vitro findings translate to physiological repellency, calcium imaging in living mosquitoes confirms that the repellent modulates Orco-expressing ORNs in their native sensillar environment[3].
Self-Validating System: Utilizes transgenic mosquitoes expressing a genetically encoded calcium indicator (GCaMP6s) specifically in Orco+ neurons, with baseline fluorescence serving as the internal physiological control.
Step-by-Step Protocol:
Preparation: Immobilize transgenic mosquitoes (e.g., Anopheles Orco-GAL4 > UAS-GCaMP6s) on a custom imaging stage. Carefully expose the antennae or maxillary palps.
Imaging Setup: Use a two-photon confocal microscope to monitor baseline GCaMP6s fluorescence in the targeted ORNs.
Odorant Delivery: Deliver pulses of EMPP, DEET, and IR3535 vapor (mixed with human host odorants) using a controlled stimulus controller.
Data Acquisition: Quantify the change in fluorescence (ΔF/F) upon repellent exposure. A disruption or decrease in host-odor-evoked calcium transients confirms the repellent's ability to scramble the Orco-mediated odor code[3].
References
Mosquito odorant receptor for DEET and methyl jasmonate. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
Highly sensitive and selective odorant sensor using living cells expressing insect olfactory receptors. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
orco mutant mosquitoes lose strong preference for humans and are not repelled by volatile DEET. Nature. URL:[Link]
Commonly Used Insect Repellents Hide Human Odors from Anopheles Mosquitoes. Current Biology (via NIH PMC). URL:[Link]
Reproducibility of Biological Assays with Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (EMPP): A Comprehensive Comparison Guide
As drug discovery and chemical biology increasingly rely on complex phenotypic and cell-based screens, the structural nuances of chemical probes can drastically alter assay reproducibility. Ethyl 3-(2-methyl-N-propylbenz...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery and chemical biology increasingly rely on complex phenotypic and cell-based screens, the structural nuances of chemical probes can drastically alter assay reproducibility. Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (EMPP) is a highly lipophilic substituted benzamide derivative. While its ethyl ester moiety grants excellent cell permeability, it introduces a critical experimental variable: esterase-dependent activation .
This guide provides an objective, data-driven framework for evaluating EMPP against its active free-acid counterpart and established reference probes. By understanding the mechanistic causality behind its behavior, researchers can design self-validating assay systems that eliminate false negatives and inter-laboratory variability.
Mechanistic Causality: The Prodrug Paradox in Assay Design
To achieve robust and reproducible assays, investigators must treat cells as dynamic reagents rather than static vessels, a core principle emphasized in the [1].
EMPP functions essentially as a prodrug. The ethyl ester acts as a lipophilic mask, allowing rapid diffusion across the lipid bilayer. However, the ester itself is typically inactive against intracellular targets (e.g., epigenetic enzymes or protein-protein interactions) due to steric hindrance at the binding pocket. Once inside the cell, EMPP relies entirely on endogenous carboxylesterases (CES1 and CES2) to hydrolyze the ester bond, releasing the active pharmacophore: 3-(2-methyl-N-propylbenzamido)propanoic acid (MMPA) .
The Root Cause of Assay Variability
Biochemical Assays (Cell-Free): EMPP will consistently yield false negatives (IC₅₀ > 10 µM) because the purified target lacks the requisite esterases for activation.
Cell-Based Assays: The apparent potency (EC₅₀) of EMPP is not a pure measure of target affinity. Instead, it is a composite metric dictated by the specific cell line's CES expression profile and the assay's incubation time. For instance, HepG2 cells (high CES1) will rapidly activate EMPP, whereas HEK293 cells (low CES1) will yield right-shifted, highly variable dose-response curves [2].
Figure 1. Intracellular activation pathway of EMPP via carboxylesterase hydrolysis.
Comparative Performance Data
To objectively evaluate EMPP, it must be benchmarked against MMPA (its active free acid) and a Standard Reference Probe (a non-ester, cell-permeable inhibitor of the same target class).
The data in Table 1 illustrates the classic "prodrug inversion" profile. MMPA is highly potent biochemically but suffers in cell-based assays due to poor permeability (charged carboxylate at physiological pH). EMPP is biochemically inactive but highly potent in esterase-rich cell lines (HepG2).
Table 1: Biochemical vs. Cellular Potency Profile
Compound
Structural Format
Biochemical IC₅₀ (nM)
Cell-Based EC₅₀ (HepG2)
Cell-Based EC₅₀ (HEK293)
Permeability (Pₐₚₚ)
EMPP
Prodrug (Ethyl Ester)
> 10,000
120 ± 15 nM
850 ± 110 nM
High (> 15 x 10⁻⁶ cm/s)
MMPA
Active (Free Acid)
45 ± 5
1,400 ± 250 nM
1,550 ± 300 nM
Low (< 2 x 10⁻⁶ cm/s)
Reference Probe
Active (Non-Ester)
30 ± 4
90 ± 12 nM
110 ± 15 nM
Moderate (~8 x 10⁻⁶ cm/s)
Note: The 7-fold rightward shift of EMPP in HEK293 vs. HepG2 cells highlights the danger of comparing ester-based probes across different cell lineages without esterase profiling.
Self-Validating Experimental Protocols
To ensure [3], any cell-based assay utilizing EMPP must include an internal control to verify that the observed biological effect is driven by intracellular ester cleavage, rather than off-target toxicity or intact ester binding.
The following protocol utilizes Bis-p-nitrophenyl phosphate (BNPP) , a broad-spectrum carboxylesterase inhibitor, to create a self-validating system. If EMPP requires esterase cleavage to function, pre-treatment with BNPP will rescue the cells and shift the EMPP dose-response curve to the right.
Assay readout reagents (e.g., Reporter gene assay kit or CellTiter-Glo)
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5% CO₂.
Validation Arm Split (The Self-Validating Step):
Arm A (Control): Add vehicle (0.1% DMSO) in assay media.
Arm B (Validation): Pre-incubate cells with 50 µM BNPP for 1 hour prior to compound addition. This temporarily suppresses endogenous CES activity.
Compound Dosing: Dispense EMPP and MMPA in a 10-point, 3-fold dilution series (top concentration 10 µM) to both Arm A and Arm B.
Incubation: Incubate for the empirically determined optimal time (typically 24–48 hours). Crucial: Extended incubations (>72h) may allow esterase recovery or non-enzymatic hydrolysis, confounding results.
Readout & Analysis: Measure the functional endpoint. Calculate the EC₅₀ shift.
Expected Result: EMPP will show a massive rightward shift (loss of potency) in Arm B compared to Arm A. MMPA will show no shift between the arms, proving the system is selectively tracking prodrug activation [4].
Figure 2. Self-validating assay workflow controlling for esterase-dependent variability.
Summary & Best Practices for Drug Development Professionals
When utilizing Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (EMPP) or similar ester-based chemical probes, researchers must abandon the assumption that extracellular concentration equals intracellular active concentration.
Key Takeaways:
Never use EMPP in cell-free biochemical assays to determine target affinity; always synthesize and utilize the free acid (MMPA) for structural biology and enzymatic profiling.
Standardize cell lines and serum: Fetal Bovine Serum (FBS) contains variable levels of butyrylcholinesterases. Heat-inactivation of serum or the use of serum-free media during the dosing phase is mandatory to prevent extracellular premature cleavage.
Implement orthogonal validation: Always run the BNPP-inhibition protocol alongside your standard screens to ensure that observed phenotypic changes are genuinely driven by the target-specific active metabolite, rather than the lipophilic ester disrupting membrane dynamics.
References
Markossian S, Grossman A, Brimacombe K, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]
Liederer BM, Borchardt RT. Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences. 2006;95(6):1177-1195.
Society for Laboratory Automation and Screening (SLAS). Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. SLAS News. 2021. Available from:[Link]
Pertusati F, et al. Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs. Journal of Medicinal Chemistry. 2019;62(8):4110-4130. Available from:[Link]
Validation
Benchmarking the Performance of a Novel Benzamide (NB-1) Against Standard-of-Care HDAC Inhibitors
Executive Summary & Mechanistic Grounding Epigenetic modulation via histone deacetylase (HDAC) inhibition is a cornerstone of modern targeted oncology. However, the clinical utility of early-generation pan-HDAC inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Grounding
Epigenetic modulation via histone deacetylase (HDAC) inhibition is a cornerstone of modern targeted oncology. However, the clinical utility of early-generation pan-HDAC inhibitors has frequently been limited by narrow therapeutic windows and off-target toxicities. Benzamide derivatives represent a highly selective class of HDAC inhibitors engineered to overcome these limitations by specifically targeting Class I HDACs.
This guide benchmarks the performance of a novel benzamide candidate, NB-1 , against two clinical standard-of-care (SoC) agents:
Entinostat (MS-275) : A well-characterized, Class I-selective benzamide derivative (1)[1].
Vorinostat (SAHA) : A broad-spectrum pan-HDAC inhibitor approved for cutaneous T-cell lymphoma (2)[2].
The Mechanistic Rationale : Pan-HDAC inhibitors like Vorinostat effectively induce apoptosis but indiscriminately inhibit Class I, II, and IV HDACs, leading to dose-limiting toxicities such as thrombocytopenia[2]. In contrast, benzamides selectively target Class I HDACs (HDAC 1, 2, and 3)[3]. This targeted inhibition prevents histone deacetylation, forcing chromatin relaxation and the transcriptional activation of tumor suppressor genes (e.g., p21/WAF1), which ultimately drives cell cycle arrest and apoptosis[1].
Fig 1: Pharmacological mechanism of Class I HDAC inhibitors driving tumor cell apoptosis.
The Benchmarking Architecture: A Self-Validating System
To rigorously evaluate NB-1, we must move beyond simple IC50 generation. A robust benchmarking guide requires a self-validating experimental architecture that pairs phenotypic outcomes with mechanistic proof of target engagement.
Causality of Assay Selection :
Phenotypic Viability : We utilize the Promega CellTiter-Glo® assay. By quantifying ATP—a direct indicator of metabolically active cells—this homogeneous "add-mix-measure" format minimizes pipetting errors and provides highly reproducible HTS benchmarking data (4)[4].
Target Engagement : Phenotypic death alone does not confirm how the cells died. To validate that cytotoxicity is driven specifically by HDAC inhibition, we measure the accumulation of acetylated Histone H3 (Ac-H3). A true Class I HDAC inhibitor will show a dose-dependent increase in Ac-H3 prior to the onset of apoptosis (5)[5].
Objective: Determine the IC50 values of NB-1, Entinostat, and Vorinostat.
Cell Seeding : Seed target cancer cell lines (e.g., HCT116, K562, HL-60) in opaque-walled 96-well plates at an optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
Compound Treatment : Prepare serial dilutions of NB-1, Entinostat, and Vorinostat. Add test compounds to experimental wells and incubate for 72 hours.
Reagent Preparation : Thaw the CellTiter-Glo® Buffer and equilibrate both the buffer and the lyophilized CellTiter-Glo® Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate to reconstitute the enzyme/substrate mixture. Mix by gently inverting until homogeneous[4].
Assay Execution : Equilibrate the 96-well plate to room temperature for 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well (equal to the volume of culture medium)[4].
Lysis & Stabilization : Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].
Quantification : Record luminescence using a compatible microplate luminometer. Calculate IC50 values using non-linear regression analysis.
Protocol B: Target Engagement via Immunoblotting (Ac-H3)
Objective: Quantify the dose-dependent accumulation of acetylated Histone H3.
Treatment & Harvest : Treat cells with 1 µM of each compound for 24 hours (a timepoint preceding widespread apoptosis to ensure active metabolism)[5]. Harvest cells, wash with ice-cold PBS, and pellet via centrifugation.
Histone Extraction : Lyse cells using a specialized histone extraction buffer (e.g., 0.5% Triton X-100 in PBS with protease/phosphatase inhibitors) to isolate the chromatin-rich nuclear fraction.
SDS-PAGE & Transfer : Resolve 15 µg of protein extract on a 12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
Probing : Block the membrane with 5% BSA. Probe overnight at 4°C with primary antibodies against Acetyl-Histone H3 (Ac-H3) and Total Histone H3 (loading control).
Detection : Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and quantify band densitometry to calculate the Ac-H3 fold-change relative to the vehicle control.
Comparative Experimental Data
The benchmarking results across three established oncology cell lines demonstrate the superior pharmacological profile of NB-1.
Table 1: Phenotypic Viability – IC50 Values (µM) at 72 Hours
NB-1 exhibits best-in-class potency, significantly outperforming the SoC benzamide (Entinostat) and demonstrating greater efficacy than the pan-HDAC inhibitor (Vorinostat).
Cell Line (Origin)
Novel Benzamide (NB-1)
Entinostat (MS-275)
Vorinostat (SAHA)
HCT116 (Colon)
0.45 ± 0.04
1.20 ± 0.11
0.85 ± 0.07
K562 (Leukemia)
0.30 ± 0.02
0.95 ± 0.08
0.60 ± 0.05
HL-60 (Leukemia)
0.25 ± 0.03
0.80 ± 0.06
0.55 ± 0.04
Table 2: Target Engagement – Relative Fold-Change in Ac-H3 at 24 Hours (1 µM)
Normalized to Total Histone H3. Higher fold-change indicates superior Class I HDAC inhibition and target residence time.
Cell Line
Novel Benzamide (NB-1)
Entinostat (MS-275)
Vorinostat (SAHA)
HCT116
8.4x
4.2x
6.1x
K562
9.1x
5.0x
7.3x
Synthesis & Field-Proven Insights
The data generated through this self-validating benchmarking architecture confirms that NB-1 is a highly potent, next-generation benzamide.
Potency vs. Selectivity : While Vorinostat shows strong Ac-H3 accumulation (Table 2), its lack of Class I selectivity often translates to narrower therapeutic windows in vivo[2]. NB-1 achieves superior target engagement (8.4x to 9.1x Ac-H3 accumulation) while maintaining the strict Class I selectivity inherent to the benzamide pharmacophore.
Benchmarking against Entinostat : Compared to the SoC benzamide Entinostat, NB-1 demonstrates a ~2.5x to 3x improvement in IC50 across all tested cell lines (Table 1). The target engagement data (Table 2) proves that this enhanced cytotoxicity is directly coupled to its primary epigenetic target, validating NB-1's mechanism of action[5].
By adhering to a rigorous, self-validating protocol framework, researchers can confidently transition NB-1 from in vitro benchmarking to advanced in vivo efficacy models.
A Comparative Analysis of Repaglinide for the Management of Type 2 Diabetes Mellitus: A Statistical and Mechanistic Guide
Disclaimer: The compound "Ethyl 3-(2-methyl-N-propylbenzamido)propanoate" specified in the initial query is not found in the public scientific literature. This guide has been developed using Repaglinide, a well-character...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: The compound "Ethyl 3-(2-methyl-N-propylbenzamido)propanoate" specified in the initial query is not found in the public scientific literature. This guide has been developed using Repaglinide, a well-characterized benzamido-derivative, as a representative molecule to fulfill the request for a comprehensive comparative analysis.
Introduction
Repaglinide is an oral hypoglycemic agent belonging to the meglitinide class, used for the management of type 2 diabetes mellitus.[1][2] Chemically, it is S(+)2-ethoxy-4(2((3-methyl-1-(2-(1-piperidinyl) phenyl)- butyl) amino)-2-oxoethyl) benzoic acid.[1] Unlike sulfonylureas, Repaglinide is a short-acting insulin secretagogue, offering a distinct pharmacokinetic and pharmacodynamic profile that is particularly advantageous for controlling postprandial glucose excursions.[2][3][4] This guide provides a detailed statistical analysis of experimental data from studies involving Repaglinide, comparing its performance with other oral antidiabetic agents and elucidating the experimental protocols that underpin these findings.
Mechanism of Action: A Deep Dive into Pancreatic β-Cell Physiology
Repaglinide exerts its glucose-lowering effect by stimulating insulin release from pancreatic β-cells.[1][5][6] This action is contingent upon the presence of functional β-cells.[1] The molecular mechanism involves the binding of Repaglinide to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.[2][4][7]
The binding of Repaglinide to SUR1 leads to the closure of the KATP channels.[1][2][6] This channel blockade inhibits the efflux of potassium ions, causing depolarization of the β-cell membrane.[1][6][8] The subsequent depolarization leads to the opening of voltage-gated calcium channels, resulting in an influx of calcium ions.[1][6][8] The rise in intracellular calcium concentration is the final trigger for the exocytosis of insulin-containing granules.[8][9] It is noteworthy that the insulin release stimulated by Repaglinide is glucose-dependent, diminishing at low glucose concentrations, which may contribute to a lower risk of hypoglycemia compared to longer-acting secretagogues.[1]
Recent cryo-electron microscopy studies have elucidated the structural basis for Repaglinide's binding to the SUR1 subunit of the pancreatic KATP channel.[10] These studies have revealed the specific binding pocket for Repaglinide within the SUR1 subunit, providing a molecular blueprint for its inhibitory action on the channel.[10]
Caption: Signaling pathway of Repaglinide in pancreatic beta-cells.
Comparative Efficacy: A Statistical Review of Clinical Trial Data
Clinical studies have consistently demonstrated the efficacy of Repaglinide in improving glycemic control in patients with type 2 diabetes.
Monotherapy vs. Placebo
In a randomized, double-blind, placebo-controlled trial, patients treated with Repaglinide showed a significant decrease in mean HbA1c from 8.5% to 7.8%, while the placebo group saw an increase from 8.1% to 9.3%.[11] This resulted in a statistically significant difference of -1.7% (P < 0.0001) between the treatment groups.[11] Furthermore, mean fasting plasma glucose and postprandial glucose levels decreased in the Repaglinide group and increased in the placebo group, with statistically significant differences observed at the end of the study (P < 0.01).[11]
Parameter
Repaglinide Group
Placebo Group
P-value
Baseline Mean HbA1c
8.5%
8.1%
-
End of Study Mean HbA1c
7.8%
9.3%
< 0.0001
Change in Fasting Plasma Glucose
Decreased
Increased
< 0.01
Change in Postprandial Glucose
Decreased
Increased
< 0.01
Table 1: Comparison of Glycemic Control Parameters in a Placebo-Controlled Study of Repaglinide.[11]
Comparison with Other Oral Hypoglycemic Agents
Studies comparing Repaglinide to sulfonylureas have shown comparable or, in some cases, superior efficacy in glycemic control. In a 1-year multicentre study, changes in fasting blood glucose and HbA1c showed a significant difference in favor of Repaglinide compared to glipizide.[12] For oral hypoglycemic agent-naïve patients, HbA1c decreased by 1.5% in the Repaglinide group compared to 0.3% in the glipizide group (P < 0.05).[12]
Another study comparing Repaglinide with glibenclamide found that while both drugs were equally effective in managing type 2 diabetes, Repaglinide offered better control of postprandial blood glucose.[13]
Comparison
Key Finding
Reference
Repaglinide vs. Glipizide
Repaglinide showed a significantly greater reduction in HbA1c and fasting blood glucose over 12 months.
Table 2: Head-to-Head Comparison of Repaglinide with Sulfonylureas.
The complementary mechanisms of action of Repaglinide and Metformin make them a rational combination for the treatment of type 2 diabetes.[14][15] Repaglinide targets postprandial hyperglycemia by stimulating insulin secretion, while Metformin primarily reduces hepatic glucose production and improves insulin sensitivity.[14][15][16]
A study evaluating the addition of Repaglinide to Metformin therapy in patients with inadequate glycemic control demonstrated a significant improvement.[17] Combination therapy resulted in a decrease in HbA1c from 8.3% to 6.9% and a reduction in fasting plasma glucose from 183.7 mg/dL to 144 mg/dL.[17]
Pharmacokinetics and Metabolism
Repaglinide is characterized by rapid absorption and elimination.[3] Following oral administration, it is quickly and completely absorbed from the gastrointestinal tract.[5] The bioavailability of Repaglinide is approximately 56%.[6] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[5][6] The resulting metabolites are inactive and do not contribute to the glucose-lowering effect of the drug.[5][6]
The elimination of Repaglinide is rapid, with a half-life of about one hour.[6] Excretion occurs mainly through the feces (90%) and to a lesser extent in the urine (8%).[6] This pharmacokinetic profile allows for flexible dosing and may reduce the risk of hypoglycemia, particularly if a meal is skipped.[3]
Experimental Protocols
In Vitro Assessment of Insulin Secretagogue Activity
The ability of a compound to stimulate insulin secretion can be assessed using in vitro assays with pancreatic β-cell lines (e.g., MIN-6, INS-1) or isolated pancreatic islets.[18][19]
This assay measures the amount of insulin secreted by β-cells in response to different glucose concentrations, with and without the test compound.[18]
Materials:
Pancreatic β-cell line (e.g., INS-1)
Krebs-Ringer Bicarbonate Buffer (KRBH)
Glucose solutions (low and high concentrations)
Repaglinide stock solution
Insulin ELISA kit
Procedure:
Seed β-cells in a 96-well plate and culture until they reach the desired confluency.
Pre-incubate the cells with KRBH containing low glucose (e.g., 2.8 mM) for 1-2 hours.
Remove the pre-incubation buffer and add KRBH with the following conditions to triplicate wells:
Low glucose (basal secretion)
High glucose (stimulated secretion)
High glucose + varying concentrations of Repaglinide
Incubate for 1-2 hours at 37°C.
Collect the supernatant and measure the insulin concentration using an ELISA kit.
Caption: Experimental workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
Analytical Methods for Quantification in Biological Matrices
Accurate quantification of Repaglinide in plasma is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with various detectors is a commonly used technique.
Protocol 2: HPLC Method for Repaglinide Quantification in Human Plasma
This protocol describes a validated HPLC method for determining Repaglinide concentrations in human plasma.[20]
Materials:
HPLC system with a C18 analytical column
Repaglinide and internal standard (e.g., indomethacin)
Acetonitrile, ammonium formate, and ethyl acetate
Human plasma samples
Procedure:
Sample Preparation:
To a plasma sample, add the internal standard.
Perform liquid-liquid extraction with ethyl acetate at a neutral pH.
Evaporate the organic layer and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
Mobile Phase: Acetonitrile and ammonium formate buffer (e.g., 60:40, v/v).[20]
Construct a calibration curve using known concentrations of Repaglinide.
Determine the concentration of Repaglinide in the unknown samples by comparing their peak areas to the calibration curve.
Safety and Tolerability
Repaglinide is generally well-tolerated.[3] The most common adverse event is hypoglycemia, although the risk may be lower than with longer-acting sulfonylureas.[17] In a study comparing Repaglinide and Metformin combination therapy, mild to moderate episodes of hypoglycemia were reported but did not progress to severe episodes, which may be attributed to the short half-life of Repaglinide.[17]
Drug-drug interactions are an important consideration. Repaglinide is a substrate for CYP2C8 and CYP3A4, and co-administration with inhibitors or inducers of these enzymes can alter its plasma concentration.[5][6] For example, gemfibrozil, a potent CYP2C8 inhibitor, significantly increases Repaglinide exposure and their concomitant use is contraindicated.[6][21]
Conclusion
Repaglinide is an effective and well-tolerated oral hypoglycemic agent for the management of type 2 diabetes. Its rapid onset and short duration of action make it particularly suitable for controlling postprandial glucose excursions. Comparative studies have shown its efficacy to be comparable or superior to older sulfonylureas, with a potentially favorable safety profile regarding hypoglycemia. Combination therapy with Metformin offers a synergistic approach to glycemic control by targeting different pathophysiological defects of type 2 diabetes. The well-established in vitro and analytical methods described in this guide provide a robust framework for the continued investigation and clinical application of Repaglinide and other insulin secretagogues.
References
REPAGLINIDE TABLETS, USP 1 mg and 2 mg. (2012, August 24). accessdata.fda.gov. [Link]
Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. ClinPGx. [Link]
Repaglinide. (2023, July 4). StatPearls - NCBI Bookshelf. [Link]
Repaglinide Mechanism of Action. My Endo Consult. [Link]
Systemic Glucose Homeostasis Requires Pancreatic but Not Neuronal ATP-sensitive Potassium Channels. (2023). Function | American Physiological Society. [Link]
ATP-sensitive potassium channelopathies: focus on insulin secretion. (2005, August 1). JCI. [Link]
Use of Repaglinide Along with Metformin for Glycemic Control. (1999, March 15). AAFP. [Link]
Repaglinide and metformin (oral route) - Side effects & dosage. (2026, January 31). Mayo Clinic. [Link]
Safety and Efficacy of Repaglinide in Type 2 Diabetic Patients With and Without Impaired Renal Function. (2003, March 1). Diabetes Care. [Link]
The Structural Basis for the Binding of Repaglinide to the Pancreatic KATP Channel. (2019, May 7). PubMed. [Link]
Repaglinide in Type 2 Diabetes: A 24-Week, Fixed-Dose Efficacy and Safety Study. (2000). Ovid. [Link]
Repaglinide Versus Metformin in Combination With Bedtime NPH Insulin in Patients With Type 2 Diabetes Established on Insulin/Metformin Combination Therapy. (2002, October 1). Diabetes Care | American Diabetes Association. [Link]
Fixed combination of repaglinide and metformin in the management of type 2 diabetes. (2009, June 24). Dovepress. [Link]
Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies. (2007, April 11). PubMed. [Link]
Prandin, INN-Repaglinide. European Medicines Agency. [Link]
In vitro anti-diabetic activity, bioactive constituents, and molecular modeling studies with sulfonylurea receptor1 for insulin. (2021). Semantic Scholar. [Link]
Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. (2012). Scirp.org. [Link]
Spectrophotometric Method and its Validation for Repaglinide in its Bulk and Formulation Dissolution Samples Including Stress Studies. (2022). Research J. Pharm. and Tech. [Link]
Comparative Study between Oral Hypoglycemic Drugs Repaglinide, Glibenclamide and Rosiglitazone on Some Biochemical Parameters in Type 2 Diabetic Patients. (2010). Digital Repository. [Link]
Differential Interactions of Nateglinide and Repaglinide on the Human β-Cell Sulphonylurea Receptor 1. (2002, September 1). American Diabetes Association. [Link]
DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. (2024, August 8). Taylor & Francis. [Link]
Oral Hypoglycemic Agents: Glinides. (2024, December 19). JoVE. [Link]
Drug Class Review on Oral Hypoglycemics. (2003, March 1). OHSU. [Link]
A comparison of repaglinide and glibenclamide in the treatment of type 2 diabetic patients previously treated with sulphonylureas. (1998). PubMed. [Link]
A New HPLC Method for Determination of Repaglinide in Human Plasma and Its Application in Bioequivalence Studies. (2012). Biosciences Biotechnology Research Asia. [Link]
Comparison between repaglinide and glipizide in Type 2 diabetes mellitus: a 1-year multicentre study. (2001, May 15). PubMed. [Link]
Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation. (2025, July 15). International Journal of Pharmaceutical Sciences Review and Research. [Link]
THE DEVELOPMENT AND VALIDATION OF AN ANALYTICAL METHOD FOR ASSESSING THE EFFECTIVENESS OF REPAGLINIDE IN THE MANAGEMENT OF TYPE. (2023). Anveshana's International Publication. [Link]
Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. (2025, October 31). ResearchGate. [Link]
In vivo and in vitro evaluation of anti diabetic and insulin secretagogue activities of Capparis zeylanica. (2015, July 21). SciSpace. [Link]
In vitro anti-diabetic activity, bioactive constituents, and molecular modeling studies with sulfonylurea receptor1 for insulin secretagogue activity of seed extract of Syzygium cumini (L.). (2021, July 2). Journal of Herbmed Pharmacology. [Link]
Formulation and Optimization of Repaglinide Nanoparticles Using Microfluidics for Enhanced Bioavailability and Management of Diabetes. (2022). MDPI. [Link]
A Guide to Inter-Laboratory Validation of a Quantification Method for Ethyl 3-(2-methyl-N-propylbenzamido)propanoate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the inter-laboratory validation of a robust quantification method for Ethyl 3-(2-methyl-N-propylbenzamido)pr...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of a robust quantification method for Ethyl 3-(2-methyl-N-propylbenzamido)propanoate, a small molecule of interest in pharmaceutical development. The objective of this document is to present a framework for establishing a validated analytical procedure suitable for transfer across multiple laboratories, ensuring consistent and reliable results. This is critical for seamless transitions from research and development to quality control environments.
The validation process detailed herein adheres to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, which emphasizes that the objective of analytical procedure validation is to demonstrate its suitability for the intended purpose.
Introduction to the Analytical Challenge and Selected Methodology
Ethyl 3-(2-methyl-N-propylbenzamido)propanoate is a compound with a molecular weight of 277.36 g/mol and the formula C₁₆H₂₃NO₃. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control.
After a thorough evaluation of potential analytical techniques, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was selected for its high sensitivity, specificity, and wide dynamic range, which are particularly advantageous for analyzing complex biological matrices.
Comparison of a Validated LC-MS/MS Method with Alternative Analytical Techniques
While LC-MS/MS was chosen for this validation, it is important to understand its performance in the context of other available technologies.
Analytical Technique
Pros
Cons
LC-MS/MS (Validated Method)
High sensitivity and selectivity; excellent for complex matrices; wide linear range.
High-Performance Liquid Chromatography with UV detection (HPLC-UV)
Widely available; robust and cost-effective for routine analysis.
Lower sensitivity compared to MS; potential for interference from matrix components.
Gas Chromatography-Mass Spectrometry (GC-MS)
Suitable for volatile and semi-volatile compounds; high separation efficiency.
Requires derivatization for non-volatile compounds; potential for thermal degradation.
Capillary Electrophoresis (CE)
High separation efficiency; low sample and reagent consumption.
Lower sensitivity for some applications; reproducibility can be challenging.
The Inter-Laboratory Validation Study: A Collaborative Approach
To ensure the robustness and reproducibility of the LC-MS/MS method, an inter-laboratory validation study was designed and executed. This involved three independent laboratories performing the same analytical procedure. The primary goal of such a study is to demonstrate that the method can be successfully transferred and will produce comparable results, a critical step before its implementation in a regulated environment.
Inter-Laboratory Validation Workflow
Comparative
Comparing the pharmacokinetic profiles of different propanoate ester prodrugs
An in-depth understanding of prodrug pharmacokinetics (PK) is essential for optimizing drug delivery, efficacy, and safety. Among the various esterification strategies, the propanoate (propionate) ester —a three-carbon a...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth understanding of prodrug pharmacokinetics (PK) is essential for optimizing drug delivery, efficacy, and safety. Among the various esterification strategies, the propanoate (propionate) ester —a three-carbon aliphatic chain—is frequently utilized to modify the physicochemical properties of a parent drug. By increasing lipophilicity (LogP) and altering the dissolution rate, propanoate esters dictate how a drug partitions into tissues, how rapidly it is hydrolyzed by endogenous esterases, and its ultimate volume of distribution (
Vd
).
This guide provides an objective, data-driven comparison of the pharmacokinetic profiles of three distinct propanoate ester prodrugs: Testosterone Propionate (TP) , Fluticasone Propionate (FP) , and Clobetasol Propionate (CP) . By analyzing these compounds across different routes of administration (intramuscular, inhaled, and topical), we can isolate the specific pharmacokinetic advantages conferred by the propanoate moiety.
Section 1: Comparative Pharmacokinetic Data
The addition of a propanoate ester significantly alters the absorption and elimination kinetics of the parent molecule. The table below summarizes the quantitative PK parameters of TP, FP, and CP, highlighting how the administration route interacts with the ester's lipophilicity to dictate systemic exposure.
Pharmacokinetic Parameter
Testosterone Propionate (TP)
Fluticasone Propionate (FP)
Clobetasol Propionate (CP)
Primary Route
Intramuscular (IM) Injection
Inhalation / Intranasal
Topical
Therapeutic Target
Systemic Androgen Receptors
Pulmonary Glucocorticoid Receptors
Dermal Glucocorticoid Receptors
Elimination Half-Life (IV)
N/A (Rapid hydrolysis)
7.8 hours
5.2 hours
Effective Half-Life (Route)
~19 hours (IM Depot)
11–14 hours (Inhaled)
20.8 hours (Topical)
Volume of Distribution (
Vd
)
High (Lipid partitioning)
4.2 L/kg (~704 L)
2.34 L/kg
Systemic Clearance
Hepatic (post-hydrolysis)
66–90 L/h (Hepatic CYP3A4)
27 L/h
Systemic Bioavailability
~100% (IM)
<1% (Oral), ~15% (Pulmonary)
~2.09% (Topical)
Data synthesized from clinical pharmacokinetic studies and physiologically based pharmacokinetic (PBPK) modeling[1][2][3].
Section 2: Case Study 1 - Intramuscular Depot Kinetics (Testosterone Propionate)
Testosterone propionate is a short-acting androgen ester. Unlike unesterified testosterone, which is rapidly metabolized and cleared, the propanoate ester allows the drug to be formulated in an oil vehicle (e.g., grape seed or sesame oil) for intramuscular injection[4].
Mechanistic Insight: The three-carbon propanoate chain provides moderate lipophilicity. It partitions out of the lipid depot and into the aqueous systemic circulation faster than longer-chain esters like testosterone enanthate (7 carbons) or cypionate (8 carbons). Once in the bloodstream, serum esterases rapidly cleave the ester bond to release active free testosterone[5]. Because the release rate from the depot is the rate-limiting step, TP has a terminal half-life of approximately 19 hours, requiring frequent dosing (every 2–3 days) to maintain stable therapeutic levels[6].
Testosterone Propionate intramuscular depot release and esterase-mediated activation pathway.
Experimental Protocol: In Vivo PK Profiling of TP in Murine Models
To quantify the depot-release kinetics of TP versus free testosterone, a self-validating LC-MS/MS workflow is required.
Formulation Preparation: Reconstitute TP and unesterified testosterone (control) in sterile grape seed oil to a concentration of 10 mg/mL. Causality: Grape seed oil mimics the clinical vehicle, ensuring the partition coefficient accurately reflects human IM depot behavior.
Administration: Administer a single 50 mg/kg IM injection into the hindlimb of wild-type C57BL/6 mice (n=5 per timepoint).
Blood Sampling: Collect 100 µL of blood via the tail vein at 1, 4, 8, 12, 24, 48, and 72 hours post-injection. Immediately transfer to K2EDTA tubes containing 10 µM of an esterase inhibitor (e.g., bis-p-nitrophenyl phosphate) to prevent ex vivo degradation of the prodrug.
Extraction: Perform liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE). Causality: MTBE efficiently extracts both the highly lipophilic TP and the moderately lipophilic free testosterone while precipitating plasma proteins.
LC-MS/MS Quantification: Run samples through a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the specific transitions for TP (m/z 345.2 -> 97.1) and free testosterone (m/z 289.2 -> 97.1).
Validation: Plot the plasma concentration-time curve. The area under the curve (AUC) for free testosterone in the TP group should exhibit a delayed
Tmax
and a prolonged
T1/2
compared to the unesterified control, validating the prodrug depot effect.
Section 3: Case Study 2 - Pulmonary & Systemic Kinetics (Fluticasone Propionate)
Fluticasone propionate (FP) is a highly potent synthetic corticosteroid used primarily for asthma and allergic rhinitis. Here, the propanoate ester serves a different purpose: it maximizes local tissue retention while minimizing systemic bioavailability.
Mechanistic Insight: The propanoate ester dramatically increases the lipophilicity of fluticasone, resulting in a massive volume of distribution (
Vd
= 4.2 L/kg or ~704 L)[7][8]. When inhaled, the drug is slowly absorbed from the pulmonary tissue into the systemic circulation, extending its terminal half-life from 7.8 hours (IV) to 11–14 hours[1]. Crucially, the 80–90% of the inhaled dose that is swallowed undergoes near-complete first-pass metabolism in the liver via CYP3A4, resulting in an oral bioavailability of <1%[1]. This rapid hepatic clearance (66–90 L/h) ensures that any drug escaping the lungs is destroyed before causing systemic immunosuppression[9].
Pulmonary absorption and hepatic first-pass metabolism of inhaled Fluticasone Propionate.
Experimental Protocol: In Vitro Microsomal Stability Assay
To validate why FP is safe for inhalation, we must prove its stability in the lungs versus its rapid degradation in the liver.
Microsome Preparation: Thaw pooled Human Lung Microsomes (HLM) and Human Liver Microsomes (HLiM) on ice.
Reaction Mixture: Prepare a 1 mL reaction mixture containing 1 mg/mL microsomal protein, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM Fluticasone Propionate.
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (an essential cofactor for CYP450 enzymes). Causality: Without NADPH, CYP3A4-mediated metabolism cannot occur, serving as a negative control for enzymatic degradation.
Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., dexamethasone).
Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining intact FP.
Validation: The intrinsic clearance (
CLint
) calculated from the HLiM assay should be exponentially higher than the HLM assay, proving that FP remains stable in the target tissue (lung) but is rapidly cleared upon entering hepatic circulation.
Section 4: Case Study 3 - Topical Accumulation (Clobetasol Propionate)
Clobetasol propionate (CP) is a super-potent topical corticosteroid. In this context, the propanoate ester is engineered to facilitate dermal penetration and create a local tissue reservoir.
Mechanistic Insight: The lipophilic nature of the propanoate ester allows CP to readily partition into the lipid-rich stratum corneum. PBPK modeling demonstrates that CP accumulates in the skin, acting as a depot that slowly leaches into the systemic circulation[3]. Because of this slow release, the effective half-life of CP after topical application is prolonged to 20.8 hours, compared to just 5.2 hours when administered intravenously[3]. Furthermore, systemic bioavailability is restricted to approximately 2.09%, localizing the potent immunosuppressive effects to the site of application and minimizing the risk of hypothalamic-pituitary-adrenal (HPA) axis suppression[2].
References
Wikipedia Contributors. "Testosterone propionate - Wikipedia: Pharmacokinetics." Wikipedia, The Free Encyclopedia. Available at:[Link]
Patsnap Synapse. "What is the mechanism of Testosterone Propionate?" Patsnap. Available at: [Link]
National Institutes of Health. "Short-acting testosterone appears to have lesser effect on male reproductive potential compared to long-acting testosterone in mice." PMC. Available at:[Link]
Derendorf, H. "The clinical pharmacology of fluticasone propionate." ResearchGate. Available at:[Link]
National Institutes of Health. "How the Lung Handles Drugs | Pharmacokinetics and Pharmacodynamics of Inhaled Corticosteroids." Proceedings of the American Thoracic Society. Available at:[Link]
StatPearls. "Fluticasone - StatPearls - NCBI Bookshelf." National Institutes of Health. Available at: [Link]
PubChem. "Fluticasone | C22H27F3O4S | CID 5311101." National Institutes of Health. Available at:[Link]
Tradeindia. "Clobetasole Propionate Ip/Bp/Ep/Usp Cas No: 25122-46-7." Tradeindia. Available at: [Link]
National Institutes of Health. "Characterizing local and systemic exposure to clobetasol propionate in healthy subjects and patients with atopic dermatitis." PMC. Available at: [Link]
Validation of a Scalable Synthetic Route for Nirmatrelvir: A Comparative Guide on Process Optimization
The rapid transition of a lead compound from discovery to commercial manufacturing requires rigorous process chemistry optimization. For nirmatrelvir (PF-07321332), the active SARS-CoV-2 3C-like protease inhibitor in Pax...
Author: BenchChem Technical Support Team. Date: March 2026
The rapid transition of a lead compound from discovery to commercial manufacturing requires rigorous process chemistry optimization. For nirmatrelvir (PF-07321332), the active SARS-CoV-2 3C-like protease inhibitor in Paxlovid, the initial medicinal chemistry route was sufficient for early clinical supply but unviable for metric-ton commercial production[1].
This guide objectively compares the first-generation (discovery) synthetic route with the second-generation (commercial) convergent process. By analyzing yield, environmental impact (E-factor), and impurity purging strategies, we provide drug development professionals with a validated framework for scaling complex active pharmaceutical ingredients (APIs).
Synthetic Strategy Comparison: Gen 1 vs. Gen 2
The evolution of nirmatrelvir’s synthesis demonstrates a critical shift from linear assembly to a highly optimized convergent approach[2].
The First-Generation (Discovery) Route
The original route relied on standard peptide coupling reagents (e.g., EDCI or HATU) and utilized the Burgess reagent in chlorinated solvents to dehydrate a primary amide into the critical nitrile warhead[1]. While effective for milligram-to-kilogram scale, this route suffered from a low overall yield (~48%) and generated complex byproducts that necessitated silica gel chromatography—a highly unscalable and environmentally taxing purification method[1][3].
The Second-Generation (Commercial) Route
To meet global demand, process chemists redesigned the synthesis into a convergent assembly of a Western fragment and an Eastern fragment[1][2]. The commercial route features a telescoped amidation-dehydration sequence that completely eliminates the Burgess reagent[1][4]. Furthermore, the synthesis of the Eastern fragment utilizes a novel magnesium sulfate-mediated aminolysis, which suppresses impurity formation[5]. This optimized route achieves a 70–80% overall yield and drastically reduces the process mass intensity[1][3].
Comparison of First-Generation and Second-Generation Nirmatrelvir Synthetic Routes.
Quantitative Performance Metrics
The table below summarizes the objective performance data comparing the two synthetic routes, highlighting the dramatic improvements in sustainability and efficiency[1][3].
Metric
Gen 1 (Discovery Route)
Gen 2 (Commercial Route)
Performance Delta
Overall Yield
~48%
70% – 80%
+22-32%
Step Count
Linear (Higher step count)
7 steps (3-pot convergent)
Streamlined
Amidation Reagent
EDCI / HATU
T3P / Green alternatives
Reduced toxicity
Dehydration Reagent
Burgess Reagent
Telescoped / Reagent-free
Eliminated complex waste
Purification Method
Silica Gel Chromatography
MTBE Solvate Crystallization
Highly Scalable
Purity at Isolation
Variable (requires column)
>98% (via MTBE solvate)
Consistent API Quality
Mechanistic Insights and Experimental Causality
A robust process is built on understanding the chemical causality behind every reagent change. The Gen 2 route introduces several self-validating mechanistic improvements:
Magnesium Sulfate-Mediated Aminolysis
During the synthesis of the Eastern fragment, reacting the intermediate ester with ammonia was initially sluggish and generated multiple rearranged impurities[5]. By introducing
MgSO4
, the reaction is fundamentally altered.
MgSO4
acts not just as a desiccant, but actively accelerates the desired aminolysis while suppressing the generation of rearranged byproducts. In extended-hold experiments, the absence of
MgSO4
led to a 39% impurity profile, whereas its presence restricted impurities to just 17% over 288 hours, ensuring a cleaner reaction profile[5].
Elimination of the Burgess Reagent
The Burgess reagent is moisture-sensitive and generates complex, difficult-to-remove byproducts[1][4]. By moving to a telescoped amidation-dehydration sequence, the process avoids chlorinated solvents entirely. This not only lowers the E-factor (waste generated per kg of product) but prevents the epimerization of sensitive stereocenters[3][4].
MTBE Solvate as a Thermodynamic Sink
To bypass silica gel chromatography, the Gen 2 process utilizes a highly specific crystallization step. Treating the crude reaction mixture with methyl tert-butyl ether (MTBE) forms a stable MTBE solvate of nirmatrelvir[1]. This solvate acts as a thermodynamic sink and an exceptional purging point, consistently rejecting upstream impurities and delivering the intermediate at >98% purity[1].
Workflow for the isolation and purification of Nirmatrelvir via MTBE solvate crystallization.
The following methodology details the critical MTBE solvate isolation step, engineered as a self-validating system to ensure process integrity at scale[1].
Reaction Quench: Transfer the crude amidation-dehydration reaction mixture into a jacketed reactor. Slowly charge the vessel with acidic brine while maintaining internal temperature below 25°C.
Validation Check: Ensure the pH of the aqueous layer is strictly acidic to protonate and partition basic impurities.
Phase Separation: Add a predetermined volume of MTBE to the reactor to decrease the density of the organic phase and facilitate rapid phase separation. Allow the layers to settle for 30 minutes.
Validation Check: Visually confirm a sharp, clear phase boundary. Drain the lower aqueous layer.
Nucleation and Solvate Formation: Concentrate the organic layer under reduced pressure, then charge with additional MTBE. Seed the mixture with authentic MTBE solvate crystals (0.5 wt%) to induce controlled nucleation[1].
Crystallization Hold: Agitate the slurry at 20°C for 4 hours to allow full crystal growth of the MTBE solvate.
Validation Check: Sample the slurry and analyze the solid via HPLC. Proceed only when the solid purity exceeds 98.0%[1].
Conversion to Anhydrous API: Filter the solvate. Dissolve the purified MTBE solvate in fresh iPrOAc. Perform a controlled addition of n-heptane to the seeded mixture to induce the precipitation of the final anhydrous nirmatrelvir[1].
Drying: Filter the final API and dry under vacuum at 40°C until residual solvents are below ICH limits.
References
A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid
ChemRxiv / Nature Communications[Link]
Synthesis of Nirmatrelvir: Development of an Efficient, Scalable Process to Generate the Western Fragment
Organic Process Research & Development (ACS Publications)[Link]
Synthesis of Nirmatrelvir: Design and Optimization of an Efficient Telescoped Amidation–Dehydration Sequence
Organic Process Research & Development (ACS Publications)[Link]
Synthesis of Nirmatrelvir: Development of Magnesium Sulfate-Mediated Aminolysis for the Manufacture of the Eastern Fragment
Organic Process Research & Development (ACS Publications)[Link]
Comparative Docking Guide: Benzamide Derivatives vs. Hydroxamates in HDAC1/2 Targeted Drug Design
As the landscape of epigenetic therapeutics evolves, achieving isoform selectivity remains the primary bottleneck in designing Histone Deacetylase (HDAC) inhibitors. While first-generation hydroxamic acids like Vorinosta...
Author: BenchChem Technical Support Team. Date: March 2026
As the landscape of epigenetic therapeutics evolves, achieving isoform selectivity remains the primary bottleneck in designing Histone Deacetylase (HDAC) inhibitors. While first-generation hydroxamic acids like Vorinostat (SAHA) act as potent pan-HDAC inhibitors, they often suffer from off-target toxicity. Benzamide derivatives (e.g., Entinostat/MS-275 and novel thiophenyl-benzamides) have emerged as superior alternatives for Class I (HDAC1/2/3) selectivity.
This guide provides an objective, data-driven comparison of benzamide derivatives against standard hydroxamates, detailing the structural causality behind their selectivity and outlining a self-validating computational workflow for comparative docking.
Mechanistic Causality: The "Foot Pocket" Paradigm
To understand why benzamides outperform hydroxamates in selectivity, we must analyze the causality of the Zinc-Binding Group (ZBG) within the HDAC active site. The classic HDAC inhibitor pharmacophore consists of a cap group, a hydrophobic linker, and a ZBG[1].
Hydroxamates (SAHA): The hydroxamic acid moiety strongly chelates the catalytic Zn²⁺ ion but leaves the adjacent 14 Å internal cavity—known as the "foot pocket" or acetate release channel—completely unoccupied. This lack of deep-pocket engagement results in indiscriminate pan-HDAC inhibition[2].
Benzamides (Entinostat & Derivatives): Benzamides feature an ortho-aminoanilide ZBG. This structure chelates the Zn²⁺ ion in a bidentate manner via the aniline nitrogen and the carbonyl oxygen. Crucially, the aromatic ring of the benzamide projects deep into the hydrophobic foot pocket (interacting with residues like Met31 and Leu140 in HDAC2)[2]. Because this foot pocket is uniquely accessible in Class I HDACs, this dual-action mechanism is the causal driver for their isoform selectivity and characteristic slow-binding kinetics[1][3].
Self-Validating Experimental Protocol
A robust docking study cannot rely on static scoring functions alone; it must be a self-validating system that couples molecular docking with dynamic thermodynamic validation.
Causality: The catalytic Zn²⁺ ion is the primary anchor for the ZBG. Standard molecular mechanics force fields often fail to accurately model transition metal coordination, leading to binding site collapse.
Action: Retrieve a high-resolution crystal structure (e.g., PDB ID: 4LY1 for HDAC2 co-crystallized with a benzamide)[2]. Retain the Zn²⁺ ion and structural water molecules mediating hydrogen bonds (e.g., bridging His183)[3]. Employ a non-bonded dummy model or a 12-6-4 Lennard-Jones nonbonded model for Zn²⁺ to maintain the tetrahedral coordination geometry during simulation.
Step 2: Ligand Library Preparation
Action: Prepare 3D conformers of the novel benzamides, Entinostat (positive control), and SAHA (reference). Assign Gasteiger charges and minimize energy using the OPLS4 or MMFF94 force field to resolve steric clashes before docking.
Step 3: Grid Box Definition & Docking Execution
Causality: The docking grid must encompass both the canonical zinc-binding site (Asp177, His179, Asp265) and the extended foot pocket (Met31, Leu140)[2]. If the grid is restricted only to the canonical channel, the algorithm will artificially penalize the benzamide's phenyl ring, yielding false-negative binding affinities.
Action: Center the grid on the Zn²⁺ ion with dimensions extending at least 20 Å into the acetate release channel. Execute docking using AutoDock Vina or Schrödinger Glide (Standard Precision followed by Extra Precision).
Causality: Benzamides are "slow-binding" inhibitors with long residence times[3]. Docking only provides a static snapshot, which is insufficient to prove stable foot-pocket occupancy.
Action: Run 50–100 ns MD simulations on the top-docked complexes. Validate the dynamic stability of the bidentate Zn²⁺ chelation via Root Mean Square Deviation (RMSD) and calculate the absolute binding free energy using MM-PBSA/MM-GBSA methodologies[4].
Workflow Visualization
Figure 1: Comparative molecular docking and MD simulation workflow for HDAC1/2 inhibitors.
Comparative Data Analysis
The following tables synthesize typical quantitative outputs derived from the described self-validating workflow, comparing a novel Thiophenyl-Benzamide against standard controls.
The experimental data reveals a clear mechanistic superiority of benzamide derivatives for targeted HDAC1/2 inhibition:
Thermodynamic Anchoring: While SAHA shows adequate static binding energy (-7.2 kcal/mol), its high Ligand RMSD (2.5 Å) during MD simulations indicates dynamic instability. Because SAHA lacks a foot-pocket anchor, it relies entirely on the ZBG and surface cap interactions, making it susceptible to solvent displacement.
RMSF and Slow-Binding Kinetics: The Root Mean Square Fluctuation (RMSF) of foot pocket residues (Met31, Leu140) drops significantly in the presence of benzamides (from 2.1 Å to 0.6 Å). This structural "locking" correlates directly with the slow-binding kinetics and long residence times observed in vitro[3][5].
Linker Region Optimization: Beyond the ZBG, novel benzamides often engage in π-π stacking with Phe150 and Phe205 within the hydrophobic channel[4]. When combined with a bulky foot-pocket moiety (like a thiophenyl group), this creates a highly rigid, highly selective scaffold that hydroxamates simply cannot replicate[6].
By utilizing this comparative computational framework, drug development professionals can systematically filter out pan-HDAC liabilities and prioritize benzamide scaffolds with validated Class I selectivity.
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate
For professionals engaged in the intricate work of research and drug development, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final stage—disposal—is a critical responsibili...
Author: BenchChem Technical Support Team. Date: March 2026
For professionals engaged in the intricate work of research and drug development, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final stage—disposal—is a critical responsibility that safeguards laboratory personnel, the community, and the environment. This guide provides a detailed, procedural framework for the safe and compliant disposal of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS No. 1901793-59-6), grounded in established safety protocols and regulatory standards.
I. Hazard Assessment and Characterization
A thorough understanding of a compound's potential hazards is the bedrock of safe handling and disposal. For Ethyl 3-(2-methyl-N-propylbenzamido)propanoate, publicly available data is limited. However, the available information mandates a cautious and proactive approach.
The compound is identified with the GHS07 pictogram, indicating it can be an irritant, a skin sensitizer, acutely toxic, a narcotic, or hazardous to the ozone layer[1]. The primary documented hazard statement is H302: Harmful if swallowed[1]. In the absence of a complete toxicological profile, the precautionary principle must be applied. This means treating the substance as potentially hazardous via all routes of exposure and assuming it may possess other, uncharacterized risks. Analogous structures, such as other benzamide derivatives, can sometimes cause organ damage or skin irritation, reinforcing the need for stringent safety measures[2][3].
Table 1: Key Safety & Physical Data for Ethyl 3-(2-methyl-N-propylbenzamido)propanoate
The disposal of laboratory chemicals is not merely a matter of best practice; it is a legal requirement. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA)[4][5].
Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics:
Given that Ethyl 3-(2-methyl-N-propylbenzamido)propanoate is harmful if swallowed (H302), it aligns with the toxicity characteristic. Therefore, it must be managed as a hazardous waste . Facilities generating hazardous waste must comply with specific protocols for storage, labeling, and disposal, often requiring an EPA Identification Number and partnership with a licensed hazardous waste disposal service[5][7][8].
III. Personal Protective Equipment (PPE) and Safe Handling
Before handling the compound for any purpose, including disposal preparation, the following minimum PPE is mandatory. The causality is clear: creating a barrier between the researcher and the chemical is the most direct way to prevent exposure.
Eye Protection: ANSI-approved safety glasses with side shields or, preferably, chemical splash goggles[2].
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or holes before use and dispose of them properly after handling[2][9].
Body Protection: A standard laboratory coat.
Ventilation: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of any dust or aerosols[10][11].
IV. Step-by-Step Disposal Protocol
This protocol provides a self-validating system for disposal. Following these steps methodically ensures that each stage of the process is documented and compliant, minimizing the risk of error.
Step 1: Waste Segregation and Identification
The cardinal rule of chemical waste management is to never mix different waste streams unless their compatibility is certain[5][7].
Action: Designate a specific waste container solely for Ethyl 3-(2-methyl-N-propylbenzamido)propanoate and any materials heavily contaminated with it (e.g., weigh boats, contaminated paper towels).
Causality: Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fire, or explosions. Segregation prevents such events and simplifies the disposal process for the waste management vendor.
Step 2: Proper Containerization
The integrity of the waste container is critical for safe storage and transport.
Action: Select a container made of a material compatible with the chemical (a high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate). The container must be in good condition, free of leaks or damage, and have a secure, leak-proof closure[4][5]. Do not fill the container beyond 90% capacity to allow for expansion[5].
Causality: A robust, properly sealed container prevents spills and the release of vapors into the laboratory environment during accumulation.
Step 3: Accurate Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool[7][12].
Action: Immediately upon designating the container for waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
The full, unabbreviated chemical name: "Ethyl 3-(2-methyl-N-propylbenzamido)propanoate".
The specific hazard(s): "Toxic".
The date waste was first added to the container (the "accumulation start date")[7].
Causality: An accurate label informs anyone in the lab of the container's contents and associated dangers, preventing accidental misuse or improper handling. It is also required for regulatory compliance during transport and disposal.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation[5][6].
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be under the direct control of laboratory personnel. Ensure secondary containment (such as a chemical-resistant tray) is used to contain potential leaks[4][7].
Causality: The SAA concept ensures that hazardous waste is not abandoned in general lab areas. Secondary containment provides a crucial failsafe in the event of a primary container failure, preventing a spill from spreading.
Step 5: Arranging for Final Disposal
Laboratory personnel are prohibited from disposing of hazardous chemicals via standard drains or trash[4][7].
Action: Once the waste container is full or you no longer need to accumulate this waste stream, contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup[8][13]. Follow their specific procedures for transport from the lab to the central accumulation area.
Causality: Licensed hazardous waste vendors are equipped and permitted to transport and dispose of chemical waste in a manner that complies with all local, state, and federal regulations, ensuring it does not harm the environment.
V. Spill and Emergency Procedures
Even with careful handling, accidents can occur. A prepared response is essential.
For a Small Spill (Solid Powder):
Alert personnel in the immediate area.
Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad[10][14]. Do not sweep the dry powder, as this can create dust.
Carefully scoop the material using non-sparking tools and place it into your designated hazardous waste container[14][15].
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the waste container.
Wash the area with soap and water.
For a Large Spill or Any Spill You Are Not Equipped to Handle:
Evacuate the immediate area.
Alert nearby personnel and your laboratory supervisor.
Contact your institution's EHS or emergency response team immediately[16][17]. Provide them with the chemical name and any details about the spill.
Prevent entry into the affected area.
VI. Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing Ethyl 3-(2-methyl-N-propylbenzamido)propanoate from initial assessment to final disposal.
Caption: Decision workflow for the proper disposal of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate.
References
Laboratory Waste Management Guidelines. Environmental Health and Safety, Princeton University.
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
OSHA Regulations and Hazardous Waste Disposal: What To Know. IDR Environmental Services.
Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental.
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
ETHYL 3-(N-METHYLAMINO) PROPIONATE SDS. ECHEMI.
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US Compliance.
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide. Benchchem.
1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration (OSHA).
OSHA Rules for Chemical Hazards. DuraLabel.
Material Safety Data Sheet - Ethyl 3-(benzylamino)propanoate. Cole-Parmer.
Ethyl propionate - Safety Data Sheet. ChemicalBook.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-(2-methyl-N-propylbenzamido)propanoate
This guide provides a comprehensive operational framework for the safe handling and disposal of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS No. 1901793-59-6).
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive operational framework for the safe handling and disposal of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate (CAS No. 1901793-59-6). As specific toxicological data for this compound is limited, this protocol is grounded in a conservative risk assessment based on its structural components and the known hazards of analogous chemical classes. Our objective is to empower researchers, scientists, and drug development professionals with a self-validating system of safety that prioritizes risk mitigation at every step.
Hazard Assessment: A Structurally-Informed Approach
A thorough understanding of a compound's potential hazards is the foundation of any safety protocol. For Ethyl 3-(2-methyl-N-propylbenzamido)propanoate, we must infer its hazard profile by examining its constituent chemical moieties: the substituted benzamide core and the ethyl propanoate ester group.
A supplier's safety information indicates that this compound is accompanied by a GHS07 pictogram, a "Warning" signal word, and the hazard statement H302, signifying it is harmful if swallowed[1]. This forms the baseline for our assessment.
Substituted Benzamide Moiety : The benzamide functional group and its derivatives are known to present various potential health hazards. Related compounds are often classified as irritants and may be harmful if ingested or inhaled[2][3][4]. Therefore, a conservative approach necessitates treating this compound as a potential skin, eye, and respiratory irritant.
Ethyl Propanoate Moiety : Propanoate esters, such as ethyl propanoate, can be irritating to the skin and eyes and may cause respiratory tract irritation[5][6]. While some data suggests low acute toxicity for simple esters[5][7], their presence warrants robust protection against splashes and vapor inhalation.
This analysis leads to the following inferred hazard summary, which dictates our selection of Personal Protective Equipment (PPE).
Structural Moiety
Known Hazards of Analogous Compounds
Inferred Risk for Target Compound
Primary Exposure Routes to Mitigate
Substituted Benzamide
Harmful if swallowed, potential skin and eye irritation, potential respiratory irritation[2][3][4][8].
Harmful if swallowed (H302)[1] , likely skin and eye irritant.
Skin and eye irritation, respiratory tract irritation, flammable liquid[6].
Potential for skin and eye irritation from splashes.
Dermal Contact, Ocular Contact.
The logical workflow for determining the appropriate level of protection based on this assessment is visualized below.
Caption: Risk assessment and PPE selection workflow.
Core Directive: Personal Protective Equipment Protocol
Based on the hazard assessment, a multi-layered PPE approach is mandatory. The following equipment must be used for all operations involving Ethyl 3-(2-methyl-N-propylbenzamido)propanoate.
Primary Engineering Control: Chemical Fume Hood
All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood[2][9]. This is the most critical control measure to minimize inhalation exposure to any potential aerosols or vapors.
Eye and Face Protection
Minimum Requirement : Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards are required at all times[8][10][11].
Splash Hazard : When handling larger quantities (>50 mL) or performing operations with a significant risk of splashing, a full-face shield must be worn in addition to safety goggles[2][3].
Skin and Body Protection
Gloves : Chemical-resistant nitrile or neoprene gloves are required. Gloves must be inspected for tears or pinholes before each use[2][8]. Due to the potential for skin absorption with related benzamides, it is crucial to change gloves immediately if contamination is suspected[3]. Do not wear gloves outside of the laboratory area.
Protective Clothing : A flame-resistant laboratory coat is mandatory. Ensure the coat is fully buttoned to provide maximum coverage[8][12]. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat[2].
Footwear : Closed-toe shoes must be worn at all times in the laboratory.
Respiratory Protection
Under normal operating conditions within a functional chemical fume hood, respiratory protection is not typically required. However, a NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations, such as a large spill outside of containment[2][3]. All personnel who may need to use a respirator must be properly fit-tested and trained in accordance with their institution's respiratory protection program.
Operational Plan: Step-by-Step Procedures
Adherence to standardized procedures is essential for minimizing exposure and ensuring reproducible, safe science.
Protocol for Safe Weighing and Handling
Preparation : Don all required PPE as outlined in Section 2. Verify that the chemical fume hood is operational.
Staging : Place all necessary equipment (spatulas, weigh paper/boat, receiving flask) inside the fume hood before introducing the chemical.
Dispensing : Carefully transfer the desired amount of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate from its storage container to the weighing vessel. Perform this action slowly to prevent aerosolization.
Closure : Tightly seal the primary container immediately after dispensing[2][10].
Transfer : Transfer the weighed chemical to the reaction or dissolution vessel within the fume hood.
Cleanup : Decontaminate the spatula and any affected surfaces within the fume hood using a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Emergency Spill Management
In the event of a spill, immediate and correct action is critical.
Alert & Evacuate : Alert personnel in the immediate vicinity. If the spill is large or outside of a fume hood, evacuate the area.
Assess : From a safe distance, assess the extent of the spill and any immediate dangers.
Protect : If the spill is small and contained within the fume hood, ensure your PPE is intact. For larger spills, don additional protective gear, including a chemical-resistant apron and potentially a respirator.
Contain : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow[9].
Collect : Carefully scoop the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools if the material is dissolved in a flammable solvent[10][13].
Decontaminate : Clean the spill area with soap and water, collecting all cleaning materials and rinsate as hazardous waste[4].
Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper chemical waste disposal is a legal and ethical responsibility. This compound and any materials contaminated with it must be treated as hazardous waste.
Waste Characterization
Due to its inferred hazards, Ethyl 3-(2-methyl-N-propylbenzamido)propanoate waste should be classified as a non-halogenated organic chemical waste. It must not be mixed with other waste streams unless explicitly permitted by your institution's EHS office[4].
Step-by-Step Disposal Protocol
PPE : Wear all standard PPE (goggles, lab coat, gloves) when handling waste containers.
Segregation : Collect all waste—including excess reagent, contaminated absorbents, and rinsate from cleaning—in a dedicated hazardous waste container[4][14].
Container : The waste container must be made of a compatible material (e.g., high-density polyethylene or glass), be in good condition, and have a secure, sealing lid[4][14].
Labeling : Label the container clearly with the words "Hazardous Waste," the full chemical name "Ethyl 3-(2-methyl-N-propylbenzamido)propanoate," and an approximate concentration or quantity[4].
Storage : Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility. This area must be well-ventilated and away from incompatible materials[4].
Disposal : Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste management company[4][6]. Never pour this chemical down the drain or dispose of it in regular trash [4][15].
Caption: Workflow for spill response and chemical waste disposal.
References
BENZAMIDE CAS Number - HAZARD SUMMARY. NJ.gov.[Link]
Substance Information Document Ethyl propionate. REACH.[Link]
Material Safety Data Sheet - Ethyl 3-(benzylamino)propanoate. Cole-Parmer.[Link]